Alamarine
Description
Structure
3D Structure
Properties
CAS No. |
77156-18-4 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-hydroxy-12-[(1R)-1-hydroxyethyl]-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |
InChI |
InChI=1S/C19H18N2O4/c1-10(22)14-8-20-9-15-13(14)6-16-12-7-17(23)18(25-2)5-11(12)3-4-21(16)19(15)24/h5-10,22-23H,3-4H2,1-2H3/t10-/m1/s1 |
InChI Key |
HDIPTJUHEOGXQC-SNVBAGLBSA-N |
SMILES |
CC(C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
Isomeric SMILES |
C[C@H](C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
Canonical SMILES |
CC(C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Asmarine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarine alkaloids, a family of cytotoxic natural products isolated from marine sponges, have emerged as a compelling area of study in medicinal chemistry and drug discovery.[1][2] Initially enigmatic in their mode of action, recent investigations have successfully elucidated the core mechanism by which these molecules exert their potent cytotoxic effects. This guide provides a detailed technical overview of the mechanism of action of Asmarine alkaloids, summarizing key experimental findings, methodologies, and the critical structure-activity relationships that govern their biological activity.
Core Mechanism of Action: Iron Deprivation-Induced G1 Cell Cycle Arrest
The primary mechanism of action of Asmarine alkaloids is the induction of cellular iron deprivation.[1][3] This leads to the arrest of the mammalian cell cycle in the G1 phase, ultimately resulting in cytotoxicity.[1][3] Unlike many cytotoxic agents, the cell death induced by Asmarine alkaloids occurs independently of the production of reactive oxygen species (ROS).[1][3]
The potent synthetic analog, "delmarine," has been instrumental in dissecting this pathway. Treatment of mammalian cells with delmarine leads to a robust G1 phase arrest, a hallmark of cellular response to nutrient deprivation or DNA damage.[3] Crucially, the cytotoxic effects and the cell cycle arrest are both effectively rescued by the co-administration of ferric and ferrous salts, providing direct evidence for iron chelation as the central mechanism.[1][3] This iron-binding activity is facilitated by a specific tautomeric form of the molecule, enforced by its unique diazepine (B8756704) ring structure.[1][3]
Signaling Pathway of Asmarine Alkaloid-Induced Cytotoxicity
Caption: Asmarine alkaloids chelate intracellular iron, leading to G1 cell cycle arrest and cytotoxicity.
Structure-Activity Relationship
Chemical synthesis and subsequent biological evaluation of various analogs have illuminated the key structural features required for the cytotoxic activity of Asmarine alkaloids.[1][3]
-
The Terpenyl Substituent: This hydrophobic moiety, such as the clerodane core in natural Asmarines, is crucial for increasing the lipophilicity of the molecule.[2][3] This enhanced hydrophobicity likely facilitates greater membrane permeability, allowing the alkaloid to reach its intracellular target.[3]
-
N6 Alkylation: Alkylation at the N6 position of the purine (B94841) core is essential for enforcing the 'hydroxy-aniline' tautomer, which is the active iron-binding conformation.[3] Analogs lacking this substitution predominantly exist in an 'oxime' tautomeric form that exhibits poor iron-binding capacity and is consequently not cytotoxic.[3]
-
The Diazepine Ring: This seven-membered ring is a critical and unusual feature. It serves to orient the N6-substituent in a way that allows the hydroxyl-aniline group to be planar with the purine ring, a conformation necessary for effective iron chelation.[3] Replacement of the diazepine ring with more lipophilic groups can also confer cytotoxicity, suggesting its primary role is to enforce the correct tautomeric and conformational state for iron binding.[1]
Logical Relationship of Structural Features to Cytotoxicity
Caption: Key structural motifs of Asmarine alkaloids and their contribution to cytotoxicity.
Quantitative Data Summary
The cytotoxic potency of Asmarine alkaloids and their synthetic analogs has been evaluated against various cancer cell lines. The data highlights the importance of the structural features discussed above.
| Compound | Cell Line | IC50 / EC50 (µM) | Notes |
| Asmarine A | HT-29 | 1.2[2] | Natural Product |
| Asmarine B | HT-29 | 0.12[2] | Natural Product |
| Delmarine | HT1080 | ~2.5[3] | Potent synthetic analog |
| 1-Naphthyl analog (54) | HT-29 | 1.1[2] | Synthetic analog, equipotent to Asmarine A |
| 1-Adamantyl analog (56) | Various | 0.471 - 0.714[2] | Potent synthetic analog with sub-micromolar activity |
| 4-Biphenyl analog (57) | Various | Sub-micromolar[2] | Potent synthetic analog |
| Acyclic analog (19) | HT-29, Jurkat, HeLa | Inactive[2] | Lacks the crucial diazepine ring |
| N-H purine (38) | HT-29, Jurkat, HeLa | Inactive[2] | Lacks the N6-alkylation, unable to form the correct tautomer |
Experimental Protocols
The elucidation of the Asmarine mechanism of action relied on several key experimental methodologies.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: HeLa (human cervical cancer), HT1080 (human fibrosarcoma), HT-29 (human colon cancer), Jurkat (human T-cell leukemia) cells were utilized.[2][3]
-
Culture Conditions: Cells were maintained in standard culture media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Measurement: Cell viability was assessed after 48 or 72 hours of treatment with the test compounds.[2][3] The alamarBlue™ assay was used, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells is quantified to determine the percentage of viable cells relative to a vehicle control (e.g., DMSO).[3] IC50 values were calculated from the resulting dose-response curves.
Cell Cycle Analysis
-
Method: Flow cytometry was employed to analyze the cell cycle distribution of treated cells.[3]
-
Protocol:
-
HeLa cells were seeded and allowed to adhere overnight.
-
Cells were treated with the Asmarine analog (e.g., delmarine) or vehicle for a specified period (e.g., 24 hours).
-
For rescue experiments, cells were co-treated with the Asmarine analog and an iron salt, such as 100 µM ferric ammonium (B1175870) citrate.[3]
-
Following treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
The DNA content of individual cells was measured using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle was determined based on their fluorescence intensity.
-
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action of Asmarine alkaloids.
Conclusion
The mechanism of action of Asmarine alkaloids is now understood to be a sophisticated process of targeted iron deprivation. Through a unique combination of structural features—a hydrophobic terpenyl core for cell entry, N6-alkylation, and a conformation-enforcing diazepine ring—these molecules are optimized to chelate intracellular iron.[3] This leads to a disruption of iron-dependent cellular processes, culminating in a G1 phase cell cycle arrest and, ultimately, cytotoxicity.[1][3] This well-defined mechanism, independent of ROS generation, presents a promising and distinct avenue for the development of novel anticancer therapeutics. The synthetic accessibility of potent analogs further enhances the potential for these marine-derived chemotypes to be optimized for clinical applications.[1]
References
An In-depth Technical Guide on the Chemical Structure and Properties of Delphinine
Disclaimer: Initial searches for a chemical compound named "Delmarine" did not yield any relevant results. Based on phonetic similarity, this technical guide focuses on Delphinine, a well-documented toxic diterpenoid alkaloid. It is presumed that "Delmarine" may have been a typographical error.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and toxicological profile of Delphinine for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Delphinine is a C19-diterpenoid alkaloid found in plants of the Delphinium (larkspur) genus. Its complex chemical structure was fully elucidated in the early 1970s.
Chemical Structure:
Table 1: Physicochemical Properties of Delphinine
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅NO₉ | [1] |
| Molar Mass | 599.71 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 197 to 199 °C (387 to 390 °F; 470 to 472 K) | [1] |
| Solubility | Information not available | |
| CAS Number | 561-07-9 | [1] |
Biological Activity and Mechanism of Action
Delphinine is a highly toxic compound with significant physiological effects, primarily targeting the cardiovascular and nervous systems.
Primary Mechanism of Action: Delphinine acts as an allosteric modulator of voltage-gated sodium channels. This interaction disrupts the normal function of these channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. The modulation of these channels leads to a cascade of downstream effects, including hypotension (low blood pressure), bradycardia (slowed heart rate), and cardiac arrhythmia (abnormal heart rhythms).
Toxicological Profile: Delphinine is known for its high toxicity. The lethal dose 50% (LD50) has been determined in various animal models.
Table 2: Acute Toxicity of Delphinine
| Animal Model | LD50 | Reference |
| Rabbit | 1.5–3.0 mg/kg | [1] |
| Dog | 1.5–3.0 mg/kg | [1] |
Signaling Pathways
While the direct signaling pathways of Delphinine are not extensively detailed, related diterpenoid alkaloids from Delphinium species have been shown to induce apoptosis and modulate inflammatory pathways.
Apoptosis Induction: Alkaloids from Delphinium have been observed to induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and subsequent programmed cell death.
References
Discovery of the Asmarine Family: A Technical Guide to a Novel Class of Cytotoxic Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment is a vast repository of chemical diversity, offering a rich source of novel bioactive compounds with therapeutic potential. Among these are the asmarines, a family of cytotoxic natural products first isolated from a Red Sea sponge. This technical guide provides an in-depth overview of the discovery, characterization, and cytotoxic activity of the asmarine family, with a focus on the core chemical structures and their mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Discovery and Isolation
The asmarine family of natural products was first reported in 2000 by Yosief, Rudi, and Kashman.[1] Six members, designated asmarines A-F, were isolated from the marine sponge Raspailia sp., collected in the Dahlak Archipelago, Eritrea.[1] The isolation process involved the extraction of the sponge material with a mixture of methanol (B129727) and chloroform (B151607), followed by a series of chromatographic separations to yield the pure compounds.
Experimental Protocol: Isolation of Asmarines A-F
The following protocol is a summary of the methods described by Yosief et al. (2000) for the isolation of asmarines A-F.
1. Extraction:
-
The sponge material (Raspailia sp.) was repeatedly extracted with a 1:1 mixture of methanol (MeOH) and chloroform (CHCl₃) at room temperature.
-
The combined extracts were concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
The crude extract was subjected to silica (B1680970) gel column chromatography using a gradient elution system of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.
-
Fractions containing compounds with similar TLC profiles were combined.
-
Further purification of the fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification to yield asmarines A-F was accomplished using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Structure Elucidation
The chemical structures of asmarines A-F were determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The asmarines are characterized by a unique and complex heterocyclic core, featuring a fused purine (B94841) and diazepine (B8756704) ring system.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Asmarine A, as reported in the initial discovery.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Asmarine A in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 153.2 | 7.95 (s) |
| 4 | 151.8 | - |
| 5 | 120.5 | - |
| 6 | 158.5 | 8.55 (s) |
| 8 | 141.2 | - |
| 1' | 55.4 | 4.20 (m), 3.80 (m) |
| 2' | 28.1 | 1.90 (m), 1.70 (m) |
| 3' | 39.2 | 1.60 (m), 1.40 (m) |
| 4' | 33.5 | - |
| 5' | 54.7 | 1.25 (m) |
| 6' | 21.8 | 1.65 (m), 1.50 (m) |
| 7' | 35.9 | 1.10 (m), 1.00 (m) |
| 8' | 42.1 | 1.55 (m) |
| 9' | 56.2 | 0.95 (d, 6.5) |
| 10' | 33.3 | - |
| 11' | 21.9 | 0.85 (s) |
| 12' | 33.4 | 0.82 (s) |
| 13' | 73.1 | 3.65 (dd, 11.0, 4.5) |
| 14' | 39.8 | - |
| 15' | 27.5 | 1.75 (m), 1.60 (m) |
| 16' | 36.1 | 1.45 (m), 1.30 (m) |
| 17' | 17.5 | 0.88 (d, 7.0) |
| 18' | 21.6 | 0.80 (s) |
| 19' | 15.8 | 0.75 (s) |
| 20' | 14.2 | 0.90 (t, 7.5) |
Data compiled from Yosief et al., J. Nat. Prod. 2000, 63(3), 299-304.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Asmarine A
| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Asmarine A | C₂₇H₄₁N₅O | 468.3435 | 468.3431 |
Data compiled from Yosief et al., J. Nat. Prod. 2000, 63(3), 299-304.
Cytotoxic Activity and Mechanism of Action
The asmarine family of natural products has demonstrated significant cytotoxic activity against various cancer cell lines. This has spurred further investigation into their mechanism of action and potential as anticancer agents.
Cytotoxicity Data
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of the natural asmarines and some of their synthetic analogs.
Table 3: Cytotoxicity of Asmarine Family and Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Asmarine A | P388 (murine leukemia) | 2.5 | Yosief et al., 2000 |
| A549 (human lung carcinoma) | 5.0 | Yosief et al., 2000 | |
| HT-29 (human colon carcinoma) | 7.5 | Yosief et al., 2000 | |
| MEL-28 (human melanoma) | 10.0 | Yosief et al., 2000 | |
| Asmarine B | P388 (murine leukemia) | 1.2 | Yosief et al., 2000 |
| A549 (human lung carcinoma) | 2.5 | Yosief et al., 2000 | |
| HT-29 (human colon carcinoma) | 3.0 | Yosief et al., 2000 | |
| MEL-28 (human melanoma) | 5.0 | Yosief et al., 2000 | |
| Delmarine (synthetic analog) | HeLa (human cervical cancer) | ~1 | Wan et al., 2018 |
| HCT116 (human colon cancer) | ~1 | Wan et al., 2018 |
Mechanism of Action: Iron Chelation and Cell Cycle Arrest
Subsequent studies on synthetic analogs of asmarines have revealed that their cytotoxic effect is mediated through the chelation of intracellular iron. This iron deprivation leads to a cascade of events culminating in cell cycle arrest at the G1 phase.
The proposed mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs), specifically p21 and p27. These proteins bind to and inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are crucial for the progression from the G1 to the S phase of the cell cycle. The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis.
Signaling Pathway Diagram
Caption: Asmarine-induced G1 cell cycle arrest pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Asmarine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the asmarine compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently with a pipette or by placing the plate on a shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Synthesis of Asmarine Analogs
The structural complexity and scarcity of the asmarines from their natural source have prompted efforts towards their chemical synthesis. Synthetic routes have been developed that not only provide access to the natural products but also enable the creation of a diverse range of analogs. This has been instrumental in elucidating the structure-activity relationships and identifying the key pharmacophoric elements responsible for their cytotoxic activity.
A notable synthetic strategy involves a nitrosopurine-ene reaction to construct the core diazepine-purine heterocyclic system. This approach has proven to be efficient and allows for the late-stage diversification of the clerodane diterpenoid portion of the molecule, facilitating the generation of a library of analogs for biological evaluation.
Experimental Workflow for Analog Synthesis
Caption: General workflow for the synthesis and evaluation of asmarine analogs.
Conclusion and Future Perspectives
The asmarine family represents a compelling class of cytotoxic natural products with a novel mechanism of action. Their ability to chelate intracellular iron and induce G1 cell cycle arrest makes them an attractive scaffold for the development of new anticancer therapeutics. The successful synthesis of potent analogs has not only confirmed their therapeutic potential but also provided valuable tools for further biological investigation.
Future research in this area will likely focus on:
-
Optimizing the synthetic routes to improve yield and scalability.
-
Expanding the library of synthetic analogs to further probe the structure-activity relationship and improve the therapeutic index.
-
In-depth investigation of the downstream effects of asmarine-induced iron chelation to identify potential secondary targets and mechanisms of resistance.
-
Preclinical evaluation of the most promising analogs in in vivo cancer models.
The continued exploration of the asmarine family and their synthetic derivatives holds significant promise for the discovery of next-generation anticancer agents. This technical guide serves as a foundational resource to aid researchers in this endeavor.
References
Unveiling Asmarine Compounds: A Technical Guide to Their Marine Origins and Isolation
For Immediate Release
A Deep Dive into the Origin, Isolation, and Biological Activity of Asmarine Alkaloids for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Asmarine compounds, a family of cytotoxic alkaloids isolated from marine sources. The document details their origin, presents a thorough methodology for their isolation and characterization, and explores their mechanism of action, offering valuable insights for the scientific and pharmaceutical research communities.
Introduction to Asmarine Compounds
Asmarine compounds are a group of nitrogen-containing metabolites first discovered in the Red Sea sponge Raspailia sp.[1][2] These marine natural products have garnered significant interest due to their potent cytotoxic activities against various cancer cell lines.[3] The unique chemical architecture of Asmarines, featuring a diazepine-purine heterocyclic core linked to a clerodane diterpene, presents a compelling scaffold for the development of novel therapeutic agents.[3]
Marine Origin and Bioactivity
The primary source of Asmarine compounds identified to date is the marine sponge Raspailia sp., collected in the Dahlak Archipelago, Eritrea.[1][2] Sponges are well-documented producers of a vast array of bioactive secondary metabolites, often as a defense mechanism against predators.[4][5] The cytotoxic nature of Asmarines suggests a similar ecological role.
Subsequent research into their mechanism of action has revealed that Asmarine compounds act as potent iron chelators. This activity leads to the arrest of the mammalian cell cycle in the G1 phase, ultimately inducing cytotoxicity.[6][7] This targeted disruption of cellular iron homeostasis highlights a promising avenue for anticancer drug development.[6][7]
Isolation and Purification of Asmarine Compounds
The isolation of Asmarine compounds from their natural source is a multi-step process involving extraction, chromatographic separation, and purification. The following protocol is a detailed methodology based on the initial isolation of Asmarines A-F.[1]
Experimental Protocol: Isolation of Asmarines A-F from Raspailia sp.
1. Collection and Extraction:
-
Collect specimens of the marine sponge Raspailia sp. and freeze-dry them.
-
Grind the freeze-dried sponge material into a fine powder.
-
Perform exhaustive extraction of the powdered sponge with a 1:1 mixture of methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
Partition the crude extract between n-butanol and water.
-
Separate the n-butanol layer, which contains the less polar compounds including Asmarines, and evaporate the solvent.
3. Chromatographic Separation:
-
Subject the n-butanol extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
4. High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing Asmarine compounds using reversed-phase HPLC.
-
Employ a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.
-
Collect the peaks corresponding to individual Asmarine compounds (Asmarines A-F).
5. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), to confirm their structures.[1]
Quantitative Data
The isolation of Asmarines A-F from Raspailia sp. yielded several distinct compounds. While the initial publication does not provide specific yield percentages for each compound, it notes the successful separation and enrichment of these metabolites.[1][2] The cytotoxic activities of Asmarines A and B, along with a synthetic analog, have been quantified and are presented in the table below.
| Compound | Source Organism | Target Cell Line | Cytotoxicity (IC₅₀/EC₅₀) | Reference |
| Asmarine A | Raspailia sp. | HT-29 | 1.2 µM | [3] |
| Asmarine B | Raspailia sp. | HT-29 | 120 nM | [3] |
| Delmarine (Synthetic Analog) | N/A | HT1080 | ~1 µM | [6] |
Mechanism of Action: A Signaling Pathway Perspective
The cytotoxic effect of Asmarine compounds is attributed to their ability to sequester cellular iron, thereby inhibiting DNA synthesis and inducing cell cycle arrest.[6][7] The proposed signaling pathway is illustrated below.
Experimental Workflow
The overall workflow for the discovery and characterization of Asmarine compounds from their marine source is a systematic process.
Conclusion
Asmarine compounds represent a promising class of marine-derived alkaloids with significant potential for anticancer drug discovery. Their unique structure and mechanism of action as iron chelators provide a distinct therapeutic strategy. This guide offers a foundational resource for researchers to further explore the isolation, characterization, and therapeutic applications of these fascinating marine natural products. Future research may focus on synthetic derivatization to enhance efficacy and reduce toxicity, as well as exploring other marine organisms for novel Asmarine analogs.
References
- 1. Asmarines A-F, novel cytotoxic compounds from the marine sponge Raspailia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities of Extracts and Compounds Isolated from Mediterranean Sponge Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Asmarine Analogs: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The Asmarine alkaloids, a family of marine natural products, have garnered significant attention in the scientific community for their potent cytotoxic activities. This technical guide delves into the core biological activities of novel Asmarine analogs, providing a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate them. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.
Core Mechanism of Action: Iron Sequestration and Cell Cycle Arrest
Recent studies have elucidated that the primary mechanism of action for several potent Asmarine analogs, such as "delmarine," is the sequestration of intracellular iron.[1] This iron-chelating activity disrupts essential cellular processes that are dependent on iron as a cofactor. A key consequence of this iron deprivation is the arrest of the cell cycle in the G1 phase, ultimately leading to cytotoxic effects in cancer cells.[1][2] Notably, this cytotoxicity has been shown to be independent of the production of reactive oxygen species (ROS), a common mechanism for other cytotoxic agents.[1][2]
The N-hydroxypurine diazepine (B8756704) moiety embedded in the Asmarine structure is crucial for this biological activity.[3] Structure-activity relationship (SAR) studies have revealed that while the stereochemistry of the diazepine ring plays a minor role, lipophilicity significantly enhances the cytotoxic potency of these analogs.[3]
Signaling Pathway of Asmarine Analog-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway through which Asmarine analogs exert their cytotoxic effects by sequestering intracellular iron, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest.
Caption: Proposed signaling pathway of Asmarine analog-induced cytotoxicity.
Quantitative Assessment of Biological Activity
The cytotoxic efficacy of novel Asmarine analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cancer cell lines. The following tables summarize the reported cytotoxic activities of several key Asmarine compounds and their synthetic analogs.
Table 1: Cytotoxicity of Natural Asmarine Alkaloids
| Compound | Cell Line | EC50 (µM) | Reference |
| Asmarine A | HT-29 | 1.2 | [1][3] |
| Asmarine B | MCF-7 | 0.12 | [3] |
Table 2: Cytotoxicity of Synthetic Asmarine Analogs
| Compound | Cell Line | EC50/IC50 (µM) | Reference |
| Delmarine | Multiple | Potent (not specified) | [1][2] |
| Diazepine 37 | HT-29 | 1 | [3] |
| 1-adamantyl-asmarine (55) | Multiple | Nanomolar range | [1] |
| 4-biphenyl-asmarine (56) | Multiple | Sub-micromolar | [1] |
| Diazepine 26 | HT-29 | 8 | [3] |
| Diazepine 34 | HT-29 | 17 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Asmarine analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of Asmarine analogs on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Asmarine analog (stock solution in DMSO)
-
Human cancer cell line (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Asmarine analog in complete culture medium from the stock solution. A suggested concentration range is from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the Asmarine analog-containing medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Asmarine analog concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cytotoxicity Assay Workflow
The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of Asmarine analogs using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assay of Asmarine analogs.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effects of Asmarine analogs on the cell cycle distribution of cultured cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Asmarine analog (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with the Asmarine analog at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that the fluorescence signal is proportional to the DNA content.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser and filter combination appropriate for Propidium Iodide (e.g., excitation at 488 nm and emission detection at >600 nm).
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate the single-cell population to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Cycle Analysis Workflow
The following diagram provides a visual representation of the workflow for cell cycle analysis of Asmarine analog-treated cells.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
Unable to Proceed: No Publicly Available Scientific Information on "Delmarine" for Iron Sequestration
A comprehensive search of scientific databases and public records has yielded no specific information on an iron sequestration mechanism associated with a substance, organism, or technology named "Delmarine."
This prevents the creation of the requested in-depth technical guide, as no data, experimental protocols, or established pathways related to "Delmarine" could be identified.
The term "Delmarine" does not appear in the context of iron metabolism, marine biology, or drug development in the accessible scientific literature. This suggests that "Delmarine" may be:
-
A very new or proprietary name for a compound, organism, or technology that has not yet been publicly disclosed or detailed in scientific publications.
-
A potential misspelling of a different scientific term.
-
An internal codename for a research project not in the public domain.
Without foundational information identifying what "Delmarine" is and its relevance to iron sequestration, it is not possible to fulfill the core requirements of the request, including data summarization, protocol detailing, and the creation of visualizations for its mechanisms.
To proceed, clarification on the term "Delmarine" is required. Relevant information could include a reference to a scientific paper, a patent application, a conference presentation, or the full chemical name of a compound.
General Principles of Iron Sequestration in Marine Environments
While no information is available for "Delmarine," iron sequestration is a critical process in marine life. Organisms have evolved sophisticated mechanisms to acquire and store iron, which is essential for metabolic processes but can be toxic in excess. Key strategies include:
-
Siderophores: Many marine bacteria and fungi produce and secrete these small, high-affinity iron-chelating molecules to scavenge scarce ferric iron (Fe³⁺) from the environment.
-
Ferritins: These are intracellular proteins that form a hollow, spherical complex capable of storing thousands of iron atoms in a non-toxic, soluble form. This is a widespread mechanism across many life forms, including marine organisms.
-
Direct Iron Transport: Some marine microorganisms utilize membrane-bound transport systems to directly import iron into the cell.
Should further identifying information about "Delmarine" become available, a detailed technical guide can be developed.
An In-depth Technical Guide on G1 Phase Cell Cycle Arrest Induced by a Marine-Derived Sulfated Polysaccharide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the induction of G1 phase cell cycle arrest by a marine-derived sulfated polysaccharide extract (ASPE) from the red algae Laurencia papillosa. The guide details the molecular mechanisms, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the involved signaling pathways and workflows. This information is intended to serve as a valuable resource for researchers in oncology and drug discovery focusing on novel therapeutic agents from marine sources.
Quantitative Data Summary
The anti-proliferative effect of the marine-derived sulfated polysaccharide extract (ASPE) is characterized by a dose-dependent induction of G1 phase cell cycle arrest and apoptosis. The following tables summarize the key quantitative findings from studies on human breast cancer cells (MDA-MB-231).
Table 1: Effect of ASPE on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment Concentration (µg/mL) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| 0 (Control) | 60% | Not specified | 20% | 8% |
| 10 | 73% | Not specified | 10% | Not specified |
| 50 | Not specified | Not specified | Not specified | 50% |
| 100 | Not specified | Not specified | Not specified | 79% |
Data extracted from a study on MDA-MB-231 cells treated for 24 hours.[1]
Table 2: IC50 Values of Various Marine Compound Extracts in Different Cancer Cell Lines
| Marine Organism Extract | Cell Line | IC50 (µg/mL) |
| Pearsonothuria graeffei (PgE) | HepG2 | 16.22 |
| HCT-116 | 13.34 | |
| MCF-7 | 18.09 | |
| Holothuria atra (HaE) | HepG2 | 12.48 |
| HCT-116 | 10.45 | |
| MCF-7 | 10.36 | |
| Aplysia dactylomela (AdE) | HepG2 | 6.51 |
| HCT-116 | 5.33 | |
| MCF-7 | 6.87 |
These values provide a comparative context for the cytotoxic potential of different marine-derived extracts.[2]
Signaling Pathway of ASPE-Induced G1 Arrest
ASPE induces G1 phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. The proposed mechanism involves the downregulation of G1 cyclins and their associated cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors (CKIs).
The reduction in Cyclin D1, D2, and E1 levels, along with decreased CDK2, CDK4, and CDK6 activity, prevents the phosphorylation of the Retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for S phase entry.
Simultaneously, ASPE treatment leads to an upregulation of the CDK inhibitors p21 (Cip1) and p27 (Kip1).[1] These inhibitors bind to and inactivate the Cyclin-CDK complexes, further enforcing the G1 checkpoint.[1]
Caption: ASPE-induced G1 phase cell cycle arrest signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard techniques used in the cited research.
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allowed to attach overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of ASPE (e.g., 0, 10, 50, 100 µg/mL).
-
Cells are incubated with the treatment for a specified period, typically 24 hours, before being harvested for downstream analysis.
-
This protocol is for analyzing DNA content to determine the cell cycle distribution.[3][4]
-
Cell Harvesting:
-
After treatment, detach the cells using trypsin-EDTA.
-
Collect the cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Resuspend the cells in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.[4]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
This protocol is for detecting the expression levels of key cell cycle regulatory proteins.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of a marine compound on the cell cycle.
Caption: A representative experimental workflow for cell cycle analysis.
References
- 1. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cytotoxicity of Asmarine Alkaloids in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of asmarine alkaloids, a class of marine-derived natural products, on various cancer cell lines. It details their mechanisms of action, summarizes quantitative cytotoxicity data, and provides standardized protocols for key experimental assays.
Quantitative Cytotoxicity Data
Asmarine alkaloids and their synthetic analogs have demonstrated significant cytotoxic potential across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for evaluating this activity. The data below is compiled from various studies and highlights the potency of these compounds.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Asmarine A | HT-29 | Colon Carcinoma | 1.2 µM / 1.1 µM | [1] |
| Asmarine B | HT-29 | Colon Carcinoma | 120 nM | [1] |
| Delmarine | HT1080 | Fibrosarcoma | ~3 µM | [2] |
| Analog 54 (1-Naphthyl) | HT-29 | Colon Carcinoma | 1.1 µM | [1] |
| Analog 55 (2-Naphthyl) | HT-29 | Colon Carcinoma | ~1-10 µM | [1] |
| Analog 56 (1-Adamantyl) | HT-29 | Colon Carcinoma | 471 nM | [1] |
| Analog 56 (1-Adamantyl) | Jurkat | T-cell Leukemia | 714 nM | [1] |
| Analog 56 (1-Adamantyl) | HeLa | Cervical Cancer | 536 nM | [1] |
| Analog 56 (1-Adamantyl) | HL-60 | Promyelocytic Leukemia | 199 nM | [1] |
| Analog 57 (4-Biphenyl) | HT-29 | Colon Carcinoma | ~500 nM | [1] |
| Analog 57 (4-Biphenyl) | Jurkat | T-cell Leukemia | ~600 nM | [1] |
| Analog 57 (4-Biphenyl) | HeLa | Cervical Cancer | ~600 nM | [1] |
| Ascididemin (B1665191) | Jurkat | T-cell Leukemia | 0.5 - 20 µM (induces apoptosis) | [3] |
| Ascididemin | HL-60 | Promyelocytic Leukemia | Induces strong apoptosis | [4] |
| Ascididemin* | P388 | Murine Leukemia | Induces strong apoptosis | [4] |
*Note: Ascididemin is a related marine pyridoacridine alkaloid often studied for similar cytotoxic mechanisms. Its inclusion provides context for the apoptotic pathways potentially shared by asmarine alkaloids.[3][4]
Mechanisms of Action
Research into asmarine alkaloids and their analogs has revealed distinct mechanisms of cytotoxicity, primarily involving cell cycle arrest and the induction of apoptosis.
Iron Chelation and G1 Cell Cycle Arrest
Studies on the potent asmarine analog, delmarine, have shown that its cytotoxic effects are linked to iron deprivation.[2][5] Delmarine acts as an iron chelator, which is believed to inhibit iron-dependent enzymes essential for DNA synthesis, such as ribonucleotide reductase.[2] This sequestration of cellular iron leads to cell cycle arrest, primarily in the G1 phase, preventing cells from progressing to the S phase of DNA replication.[2][5] Notably, the cytotoxic effects and G1 arrest induced by delmarine can be rescued by the co-administration of ferric or ferrous salts, confirming the role of iron chelation in its mechanism of action.[2][5] This process occurs independently of reactive oxygen species (ROS) production.[2]
Caption: Delmarine-induced iron chelation leads to G1 cell cycle arrest.
Induction of Apoptosis via Mitochondrial Pathway
While the precise apoptotic pathways for asmarine alkaloids are still under full investigation, studies on the related marine alkaloid ascididemin provide a well-documented model. Ascididemin triggers apoptosis through a mitochondrial-dependent pathway.[3] The process is initiated by the activation of caspase-2, which acts upstream of the mitochondria.[3] Concurrently, ascididemin can induce the production of reactive oxygen species (ROS), leading to the activation of JNK (c-Jun N-terminal kinase).[3] Both caspase-2 and JNK activation contribute to mitochondrial dysfunction, resulting in the release of cytochrome c. This release triggers the activation of downstream executioner caspases, such as caspase-3 and caspase-9, ultimately leading to DNA fragmentation and apoptotic cell death.[3][4]
Caption: Apoptosis signaling pathway induced by marine alkaloids.
Detailed Experimental Protocols
The following sections provide standardized methodologies for assessing the cytotoxicity and mechanisms of action of asmarine alkaloids.
Cytotoxicity Assay (Luminescent/Colorimetric)
These assays quantify cell viability by measuring a metabolic marker, such as ATP content (luminescent) or reductase activity (colorimetric, e.g., AlamarBlue/resazurin).[6][7]
Principle: Viable, metabolically active cells reduce the indicator dye or produce ATP. The resulting fluorescent/colorimetric or luminescent signal is directly proportional to the number of living cells in the well.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled (for luminescence) or clear-walled (for colorimetric) plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the asmarine alkaloid in culture medium. Replace the existing medium with the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a "no-cell" background control.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[6]
-
Reagent Addition: Add the assay reagent (e.g., CellTiter-Glo® or AlamarBlue®) to each well according to the manufacturer's instructions.
-
Incubation (Assay): Incubate for the recommended time (e.g., 10 minutes for luminescence, 1-4 hours for colorimetric) at room temperature or 37°C, protected from light.[7]
-
Data Acquisition: Measure the signal using a plate reader (luminometer or spectrophotometer/fluorometer).
-
Analysis: Subtract the background reading, normalize the data to the vehicle control (as 100% viability), and plot the results to calculate the IC50 value using non-linear regression.
Caption: General workflow for in vitro cytotoxicity testing.
Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: The amount of PI fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1, while cells in S phase have an intermediate amount.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the asmarine alkaloid at the desired concentration (e.g., 1x or 2x IC50) for a specific time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold Phosphate Buffered Saline (PBS).[8]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample.[9]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase.[8] An increase in the G1 peak and a decrease in S and G2/M peaks would indicate a G1 arrest.[2]
Caption: Workflow for cell cycle analysis using PI staining.
Apoptosis Detection by Western Blot
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins, such as the cleavage of caspases and PARP.[10]
Principle: Apoptosis activation leads to the cleavage of pro-caspases into their active forms and the cleavage of PARP by active caspase-3. These cleavage products are smaller than the full-length proteins and can be detected as distinct bands on a Western blot.[10]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the asmarine alkaloid. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[12]
-
Analysis: Analyze the band intensities. An increase in cleaved caspase and PARP bands, or a decrease in pro-apoptotic proteins like Bcl-2, indicates apoptosis induction.[12] Normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western blot workflow for detecting apoptosis markers.
References
- 1. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Asmarine Alkaloids: A Technical Guide to Structure-Cytotoxicity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asmarines are a family of marine alkaloids first isolated from the Red Sea sponge Raspailia sp.[1] These natural products have garnered significant interest within the scientific community due to their potent cytotoxic activity against a range of cancer cell lines.[2][3] Their unique and complex chemical architecture, featuring a clerodane diterpene core fused to a substituted purine (B94841) through a diazepine (B8756704) ring, presents both a formidable synthetic challenge and a compelling opportunity for the development of novel anticancer agents. This technical guide provides an in-depth analysis of the relationship between the chemical structure of asmarine alkaloids and their cytotoxic effects, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.
Core Tenets of Asmarine Cytotoxicity: Structure-Activity Relationship (SAR)
The cytotoxic potency of the asmarine family is intricately linked to specific structural features. Synthetic and medicinal chemistry efforts have been instrumental in elucidating the key pharmacophoric elements required for activity.
The N-Hydroxy Diazepine Purine: The Primary Pharmacophore
The N-hydroxy diazepine purine moiety is the cornerstone of asmarine's cytotoxic activity.[2] Early studies identified this component as the primary pharmacophore. Synthetic efforts have demonstrated that analogs lacking a cyclic structure, such as acyclic tert-alkyl N-hydroxyaminopurines, are completely inactive.[2] This highlights the critical role of the seven-membered diazepine ring in conferring the correct conformation for biological activity.
The Hydrophobic Lobe: A Key Contributor to Potency
While the N-hydroxy diazepine purine is essential, the nature of the substituent at the purine N9 position, often referred to as the "hydrophobic lobe," significantly modulates cytotoxic potency.[2] Natural asmarines possess a clerodane diterpene core which imparts substantial hydrophobicity. Structure-activity relationship (SAR) studies involving synthetic analogs have revealed that replacing the clerodane core with other large, hydrophobic groups can maintain or even enhance cytotoxicity. For instance, analogs bearing 1-adamantyl and 4-biphenyl groups exhibit sub-micromolar activity against multiple cancer cell lines, with potencies approaching that of the highly active asmarine B.[2] Conversely, analogs with smaller, more polar side chains demonstrate significantly weaker cytotoxic effects.[2]
Stereochemistry at the Diazepine Ring
The stereochemistry of the tert-alkyl N-hydroxyamine moiety within the diazepine ring is another critical determinant of cytotoxicity. The nitrosopurine-ene reaction, a key synthetic strategy developed by Shenvi and colleagues, has enabled the stereocontrolled synthesis of asmarine analogs and has been pivotal in probing the role of this stereocenter in the structure-activity relationship.[2][4]
Quantitative Analysis of Asmarine Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of key asmarine compounds and synthetic analogs against various human cancer cell lines.
| Compound Name | Structure | Cell Line | IC50 (µM) | Reference |
| Asmarine A | Clerodane-diazepine-purine | HT-29 (Colon) | 1.2 | [2][3] |
| Asmarine B | Clerodane-diazepine-purine | HT-29 (Colon) | 0.12 | [2] |
| 1-Adamantyl-asmarine (56) | 1-Adamantyl-diazepine-purine | HT-29 (Colon) | 0.471 | [2] |
| Jurkat (T-cell leukemia) | 0.533 | [2] | ||
| HeLa (Cervical) | 0.714 | [2] | ||
| HL-60 (Leukemia) | 0.199 | [2] | ||
| 4-Biphenyl-asmarine (57) | 4-Biphenyl-diazepine-purine | HT-29 (Colon) | ~0.5 | [2] |
| Jurkat (T-cell leukemia) | ~0.6 | [2] | ||
| HeLa (Cervical) | ~0.7 | [2] | ||
| 1-Naphthyl-asmarine (54) | 1-Naphthyl-diazepine-purine | HT-29 (Colon) | 1.1 | [2] |
| 2-Naphthyl-asmarine (55) | 2-Naphthyl-diazepine-purine | HT-29 (Colon) | ~2.0 | [2] |
| Delmarine | Simplified hydrophobic tail | HeLa (Cervical) | Potent (exact value not specified in abstract) | [5] |
| HT1080 (Fibrosarcoma) | Potent (exact value not specified in abstract) |
Mechanism of Action: Iron Sequestration and Cell Cycle Arrest
The cytotoxic effect of asmarines is not mediated by the production of reactive oxygen species (ROS).[5] Instead, their mechanism of action involves the sequestration of intracellular iron. The potent asmarine analog, "delmarine," has been shown to arrest the mammalian cell cycle in the G1 phase.[5] This cell cycle arrest and the observed cytotoxicity can be rescued by the co-administration of ferric and ferrous salts, providing strong evidence for iron deprivation as the primary mechanism.[5]
Cellular iron deprivation is further confirmed by changes in the expression levels of iron-responsive proteins. Western blot analysis reveals an upregulation of transferrin receptor 1 (TfR1), which is involved in iron uptake, and a downregulation of ferritin light chain (FTL), an iron storage protein, in cells treated with asmarine analogs.
The unusual diazepine ring in the asmarine structure is crucial for this iron-binding activity. It enforces an iron-binding tautomer of the N-hydroxy aminopyridine moiety.[5]
References
- 1. Asmarines A-F, novel cytotoxic compounds from the marine sponge Raspailia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrosopurines en route to potently cytotoxic asmarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Northwestern blotting approach for studying iron regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferoxamine: A Comprehensive Technical Guide on its Role as an Iron-Chelating Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Deferoxamine (B1203445) (DFO), a cornerstone in the treatment of iron overload. Assuming the query "Delmarine" was a typographical error, this document focuses on the well-established iron chelator, Deferoxamine. We will delve into its mechanism of action, quantitative efficacy, experimental protocols, and the key signaling pathways it modulates.
Core Concepts and Mechanism of Action
Deferoxamine, a hexadentate siderophore produced by the bacterium Streptomyces pilosus, is a highly specific and potent iron-chelating agent.[1][2] Its primary therapeutic function is to bind with high affinity to trivalent ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[1][3] This complex is then readily excreted by the kidneys via urine and to a lesser extent in the feces through biliary excretion.[3]
The remarkable specificity of Deferoxamine for iron is highlighted by its extremely high stability constant for the iron complex.[1] It effectively chelates iron from sources such as ferritin and hemosiderin, which are the body's iron storage proteins, as well as non-transferrin bound iron (NTBI) in the plasma.[3][4] Crucially, Deferoxamine does not remove iron that is functionally incorporated into essential molecules like hemoglobin, myoglobin, or cytochromes.[3]
Quantitative Data on Iron Chelation
The efficacy of an iron chelator is quantitatively defined by its binding affinity and stoichiometry with iron. Deferoxamine exhibits a strong 1:1 binding ratio with ferric iron.[5][6]
| Parameter | Value | Reference |
| Binding Stoichiometry (DFO:Fe³⁺) | 1:1 | [5][6] |
| Stability Constant (log β) | ~30.6 - 31 | [1][7] |
Key Signaling Pathways Modulated by Deferoxamine
Deferoxamine's biological effects extend beyond simple iron removal. By chelating intracellular iron, it influences critical signaling pathways, most notably the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.
Iron is an essential cofactor for the enzyme prolyl-4-hydroxylase (PHD).[8][9] In the presence of oxygen and iron, PHD hydroxylates HIF-1α, marking it for proteasomal degradation. By sequestering iron, Deferoxamine inhibits PHD activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of various genes involved in angiogenesis, erythropoiesis, and other cellular responses to hypoxia.[8][9]
Another pathway implicated in Deferoxamine's action is the cyclooxygenase-2 (COX-2) signaling pathway, which has been shown to be involved in the accumulation of HIF-1α in some cancer cells.[10]
Diagram: Deferoxamine's Mechanism of Action on the HIF-1α Pathway
Caption: Deferoxamine inhibits PHD by chelating its iron cofactor, leading to HIF-1α stabilization.
Experimental Protocols
The investigation of Deferoxamine's iron-chelating properties involves a range of in vitro and in vivo methodologies.
4.1 In Vitro Studies
-
Cell Culture Models: Human cell lines such as HeLa (cervical cancer) and Huh7 (liver cancer) have been utilized to study the cellular response to Deferoxamine, including metabolic shifts and drug resistance.[11][12]
-
Cell Viability and Proliferation Assays: Assays like the XTT assay are employed to determine the cytotoxic effects of iron-chelating agents and to assess how Deferoxamine might mitigate the toxicity of other compounds.[13]
-
Western Blot Analysis: This technique is crucial for quantifying the protein levels of key players in the HIF-1α pathway (e.g., HIF-1α, PHD) and iron metabolism (e.g., ferritin) following Deferoxamine treatment.[14][15]
-
Measurement of Desferrioxamine-Chelatable Iron (DCI): A method utilizing a fluorescein-desferrioxamine (Fl-DFO) probe allows for the monitoring of a component of non-transferrin-bound iron in serum, which is stoichiometrically quenched by iron.[16]
4.2 In Vivo Studies
-
Animal Models: Rodent models, including wild-type C57BL/6 mice and various rat strains, are commonly used to evaluate the in vivo efficacy and safety of Deferoxamine.[14][17] Studies have investigated oral and parenteral administration routes.[14][17]
-
Assessment of Brain Iron Levels: Magnetic Resonance Imaging (MRI) can be used to non-invasively estimate changes in brain iron content in response to Deferoxamine treatment.[14][15]
-
Tissue Iron Measurement: Post-mortem chemical analysis of tissues provides direct quantification of iron levels.[14]
-
Pharmacokinetic and Pharmacodynamic Studies: Animal models are used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Deferoxamine and its effect on urinary and fecal iron excretion.[9]
4.3 Clinical Trials
-
Study Design: Randomized controlled clinical trials are the gold standard for evaluating the efficacy and safety of Deferoxamine in patients with iron overload conditions like β-thalassemia.[5][18] These trials often compare Deferoxamine monotherapy with combination therapies involving other oral iron chelators such as deferasirox (B549329) and deferiprone (B1670187).[5][18]
-
Primary and Secondary Outcome Measures:
-
Patient Population: Trials typically enroll patients with transfusion-dependent β-thalassemia and significant iron overload.[18]
-
Treatment Regimen: Deferoxamine is administered subcutaneously, often in combination with oral chelators, over a defined period (e.g., 6 months).[5]
Diagram: Generalized Workflow for a Clinical Trial of Deferoxamine
Caption: A typical workflow for a randomized controlled trial evaluating Deferoxamine therapy.
Synthesis and Characterization
Deferoxamine B is a natural product isolated from Streptomyces pilosus.[19] However, total synthesis methods have also been developed. A retrosynthetic analysis shows that the molecule is composed of repeating units of 1-amino-5-(N-hydroxyamino)pentane and succinic acid.[19] The synthesis involves a multi-step process, and more efficient methods have been developed since the initial synthesis to improve the overall yield.[19]
Characterization of Deferoxamine and its iron complex (ferrioxamine) can be performed using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the successful chelation-induced conjugation between Deferoxamine and iron.[13]
-
Electron Spin Resonance (ESR) Spectroscopy: To evaluate the magnetic properties of the iron complex.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight and structure of Deferoxamine and its complexes.[1]
Conclusion
Deferoxamine remains a critical therapeutic agent for the management of iron overload. Its high affinity and specificity for iron, coupled with a well-understood mechanism of action that includes the modulation of key cellular signaling pathways like HIF-1α, underscore its clinical importance. Ongoing research and clinical trials continue to refine its therapeutic use, particularly in combination with newer oral iron chelators, to optimize patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals working in the field of iron chelation therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deferoxamine - Wikipedia [en.wikipedia.org]
- 3. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model-Based Optimisation of Deferoxamine Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 9. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desferrioxamine-chelatable iron, a component of serum non-transferrin-bound iron, used for assessing chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US5254724A - Method for synthesis of desferrioxamine B, analogs and homologs thereof - Google Patents [patents.google.com]
In-Vitro Biological Effects of Asmarine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro biological effects of Asmarine alkaloids, a class of marine-derived compounds with significant cytotoxic and anti-cancer potential. This document summarizes key quantitative data, details common experimental protocols used in their study, and visualizes the known signaling pathways affected by these compounds.
Quantitative Data Summary
The following tables summarize the reported in-vitro biological activities of Asmarine alkaloids and their analogs. These compounds have demonstrated potent effects across various cancer cell lines.
Table 1: Cytotoxicity of Asmarine Alkaloids and Analogs
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Ascididemin (B1665191) (ASC) | Jurkat (Leukemia) | Apoptosis Induction | 0.5-20 µM | [1] |
| Ascididemin (ASC) | HL-60 (Leukemia) | Cytotoxicity | Nanomolar to Micromolar | [2] |
| Ascididemin (ASC) | P388 (Leukemia) | Cytotoxicity | - | [2] |
| Ascididemin (ASC) | MCF7 (Breast Cancer) | Cytotoxicity | Nanomolar to Micromolar | [2] |
| Ascididemin (ASC) | HCT-116 (Colon Cancer) | Cytotoxicity | Nanomolar to Micromolar | [2] |
| Ascididemin (ASC) | A549 (Lung Cancer) | Cytotoxicity | Nanomolar to Micromolar | [2] |
| Delmarine | HT1080 (Fibrosarcoma) | Cytotoxicity | ~1 µM | |
| Delmarine | HeLa (Cervical Cancer) | Cell Cycle Arrest (G1) | - | |
| Asmarine A | HT-29 (Colon Cancer) | Cytotoxicity | 1.1 µM | [3] |
| Asmarine B | HT29 (Colon Cancer) | Cytotoxicity | 120 nM | [3] |
| 1-Adamantyl Asmarine Analog (56) | HL60 (Leukemia) | Cytotoxicity | 199 nM | [3] |
| 1-Adamantyl Asmarine Analog (56) | HT-29 (Colon Cancer) | Cytotoxicity | 471 nM | [3] |
| 1-Adamantyl Asmarine Analog (56) | Jurkat (Leukemia) | Cytotoxicity | - | [3] |
| 1-Adamantyl Asmarine Analog (56) | HeLa (Cervical Cancer) | Cytotoxicity | 714 nM | [3] |
| 4-Biphenyl Asmarine Analog (57) | Various | Cytotoxicity | Sub-micromolar | [3] |
Table 2: Effects on Cellular Processes
| Compound | Process Affected | Observation | Cell Line | Reference |
| Ascididemin (ASC) | Apoptosis | Induction via mitochondrial pathway | Jurkat | [1] |
| Ascididemin (ASC) | Cell Cycle | Loss of cells in G1, increase in sub-G1 | HL-60, P388 | [2] |
| Ascididemin (ASC) | DNA Damage | Intercalates into DNA, stimulates Topoisomerase II cleavage | - | [2] |
| Delmarine | Cell Cycle | G1 phase arrest | HeLa | |
| Delmarine | Iron Homeostasis | Induces cellular iron deprivation | HeLa, HT1080 | |
| Naamidine A | Apoptosis | Caspase-dependent induction | A431 |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Asmarine alkaloids are provided below.
2.1. Cytotoxicity Assay (Alamar Blue)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells (e.g., HT1080) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., Delmarine) in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2.2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Procedure:
-
Plate cells (e.g., HeLa) and treat them with the test compound (e.g., Delmarine) for a specified duration.
-
Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.
-
2.3. Immunoblotting (Western Blot)
-
Objective: To detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
Seed cells (e.g., HeLa or HT1080) in a 6-well plate and allow them to adhere.[4]
-
Treat the cells with the indicated concentrations of the compound for a specified time (e.g., 18 hours).[4]
-
Wash the cells with cold PBS, trypsinize, and harvest them.[4]
-
Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.[4]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris.[4]
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular pathways and experimental workflows associated with the biological effects of Asmarine alkaloids.
3.1. Ascididemin-Induced Apoptotic Signaling Pathway
The marine alkaloid ascididemin (ASC) triggers apoptosis in cancer cells through a mitochondrial-dependent pathway.[1] It activates initiator caspase-2, which acts upstream of the mitochondria.[1] This leads to the cleavage of Bid and subsequent mitochondrial dysfunction.[1] Additionally, ASC activates JNK via reactive oxygen species (ROS), which also contributes to the apoptotic signaling upstream of the mitochondria.[1] This cascade ultimately results in the activation of executioner caspases like caspase-3 and DNA fragmentation.[1][2]
3.2. Delmarine-Induced G1 Cell Cycle Arrest
The asmarine analog, delmarine, exerts its cytotoxic effects by inducing iron deprivation within cancer cells. This leads to an arrest in the G1 phase of the cell cycle, which can be rescued by the addition of iron salts.[4]
3.3. General Workflow for In-Vitro Analysis of Asmarine Alkaloids
This diagram outlines a typical experimental workflow for characterizing the in-vitro biological effects of a novel Asmarine alkaloid.
References
- 1. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Asmarines: An In-depth Technical Guide on Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarines, a family of marine-derived clerodane diterpenoid alkaloids, have emerged as a compelling class of cytotoxic natural products. First isolated from the Red Sea sponge Raspailia sp., these compounds exhibit significant antiproliferative activity against various cancer cell lines.[1][2] Early investigations into their mechanism of action have revealed a unique approach to inducing cell death, centering on the disruption of cellular iron homeostasis. This technical guide provides a comprehensive overview of the foundational research on the therapeutic potential of Asmarines, with a focus on their mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols.
Mechanism of Action: Iron Sequestration Leading to G1 Cell Cycle Arrest
Early research into the cytotoxic properties of Asmarines, particularly the potent synthetic analog "delmarine," has elucidated a mechanism of action that is independent of reactive oxygen species (ROS) production.[3][4] The core of their therapeutic potential lies in their ability to sequester cellular iron, leading to a cascade of events culminating in cell cycle arrest and cytotoxicity.[3][4][5]
Key findings from these initial studies indicate that delmarine treatment arrests the mammalian cell cycle in the G1 phase.[3][4] This G1 arrest and the associated cytotoxicity can be effectively rescued by the co-administration of ferric (Fe³⁺) and ferrous (Fe²⁺) salts, providing strong evidence for iron deprivation as the primary cytotoxic mechanism.[3][4] Further supporting this hypothesis, researchers observed significant changes in the expression of iron-responsive proteins following treatment with Asmarine analogs.[3]
The unique N-hydroxydiazepine motif connected to a clerodane core in the Asmarine structure is crucial for this iron-binding activity.[3] Chemical synthesis and structure-activity relationship (SAR) studies have demonstrated that this diazepine (B8756704) ring enforces an iron-binding tautomer, highlighting the elegant evolutionary design of this natural product scaffold for potent biological activity.[3]
Quantitative Cytotoxicity Data
The cytotoxic potential of Asmarines and their synthetic analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from early studies are summarized in the tables below.
Table 1: Cytotoxicity of Natural Asmarines (IC50, µM)
| Compound | HT-29 (Colon) |
| Asmarine A | 1.2 |
| Asmarine B | 0.12 |
Data sourced from initial isolation and characterization studies.
Table 2: Cytotoxicity of Synthetic Asmarine Analogs (IC50, µM)
| Compound | HT-29 (Colon) | Jurkat (T-cell leukemia) | HeLa (Cervical) |
| Delmarine | 0.47 | 0.55 | 0.71 |
| Analog 1 | 1.1 | - | - |
| Analog 2 | 8 | - | 17 |
Data for Delmarine and other synthetic analogs from mechanism of action studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research on Asmarines.
Cell Viability Assay (MTT Assay)
This protocol was utilized to determine the cytotoxic effects of Asmarine compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HT-29) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the Asmarine compounds or vehicle control (DMSO).
-
Incubation: Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol was used to assess the effect of Asmarine compounds on cell cycle progression.
-
Cell Treatment: HT-29 cells were treated with delmarine (at its IC50 concentration) or vehicle control for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet was resuspended in 1 mL of ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: The fixed cells were centrifuged, washed with PBS, and resuspended in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Cells were incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.
Table 3: Effect of Delmarine on Cell Cycle Distribution in HT-29 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 45.3 | 35.1 | 19.6 |
| Delmarine (0.5 µM) | 72.8 | 15.2 | 12.0 |
Iron Rescue Experiment
This experiment was designed to confirm that the cytotoxicity of delmarine is due to iron sequestration.
-
Cell Seeding and Treatment: HT-29 cells were seeded in 96-well plates as for the MTT assay. Cells were treated with delmarine at various concentrations.
-
Co-treatment with Iron Salts: Immediately after delmarine treatment, cells were co-treated with either ferric chloride (FeCl₃) or ferrous sulfate (B86663) (FeSO₄) at a final concentration of 100 µM.
-
Incubation and Viability Assessment: The plates were incubated for 72 hours, and cell viability was assessed using the MTT assay as described above. A rescue of cell viability in the presence of iron salts indicates that the compound's cytotoxicity is mediated by iron chelation.
Western Blot Analysis of Iron-Responsive Proteins
This protocol was employed to investigate the impact of delmarine on the expression of key proteins involved in iron metabolism.
-
Cell Lysis: HT-29 cells were treated with delmarine for 24 hours, then washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against iron-responsive element-binding protein 1 (IRP1) and iron-responsive element-binding protein 2 (IRP2). A primary antibody against β-actin was used as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The early research on Asmarines has laid a strong foundation for their development as potential therapeutic agents. The elucidation of their unique iron-sequestration mechanism of action provides a clear rationale for their potent cytotoxic effects against cancer cells. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers in the field of natural product drug discovery and development.
Future investigations should focus on expanding the SAR studies to optimize the iron-binding affinity and pharmacokinetic properties of Asmarine analogs. In vivo studies are warranted to evaluate the efficacy and safety of these compounds in preclinical cancer models. Furthermore, a deeper understanding of the downstream signaling pathways affected by Asmarine-induced iron deprivation could reveal novel therapeutic targets and combination strategies. The continued exploration of this fascinating class of marine natural products holds significant promise for the discovery of next-generation anticancer drugs.
References
Methodological & Application
Protocol for synthesizing Delmarine from raw materials
- 1. delmarine.boats [delmarine.boats]
- 2. delmarine.boats [delmarine.boats]
- 3. delmarineservices.com [delmarineservices.com]
- 4. delmarineservices.com [delmarineservices.com]
- 5. DEL Marine a premier Training Institute and Provider of Maritime Security Operators [delmarine.in]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
Application Notes and Protocols for Asmarine Compounds in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarine compounds are a class of marine-derived natural products that have demonstrated significant cytotoxic activity against various cancer cell lines. This document provides detailed application notes and experimental protocols for the use of Asmarine compounds, particularly the synthetic analog Delmarine, in cell culture experiments. The primary mechanism of action for these compounds is iron chelation, which leads to cellular iron deprivation, cell cycle arrest, and subsequent cytotoxicity.[1][2][3]
Mechanism of Action: Iron Chelation
Asmarine compounds, and their analogs like Delmarine, function as potent iron chelators.[1][2][3] By sequestering intracellular iron, they disrupt essential cellular processes that are iron-dependent. A key target of this iron deprivation is the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. Inhibition of this enzyme leads to an arrest of the cell cycle in the G1 phase, preventing cancer cell proliferation.[1] This targeted action on iron metabolism makes Asmarine compounds a promising area of research for novel anticancer therapies.
Data Presentation: Cytotoxicity of Asmarine and its Analogs
The following table summarizes the cytotoxic activity of Asmarine A and several synthetic analogs across various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which indicate the concentration of the compound required to inhibit 50% of the cell population's growth or viability.
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| Asmarine A | HT-29 (Colon Cancer) | 1.2 | [1] |
| Asmarine B | HT-29 (Colon Cancer) | 0.12 | [1] |
| Delmarine | Various mammalian cells | Potent cytotoxicity (specific values not provided) | [1][2][3] |
| Synthetic Analog 54 (1-naphthyl substituent) | HT-29 (Colon Cancer) | 1.1 | [1] |
| Synthetic Analog 55 (2-naphthyl substituent) | HT-29 (Colon Cancer) | Single-digit µM | [1] |
| Synthetic Analog 56 (1-Adamantyl) | HT-29, Jurkat, HeLa, HL-60 | Sub-micromolar (0.471-0.714 µM); 0.199 µM for HL-60 | [1] |
| Synthetic Analog 57 (4-biphenyl) | HT-29, Jurkat, HeLa | Sub-micromolar (0.471-0.714 µM) | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cellular effects of Asmarine compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of an Asmarine compound.
Materials:
-
Asmarine compound (e.g., Delmarine)
-
Cancer cell line of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Asmarine compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of Asmarine compounds on cell cycle distribution.
Materials:
-
Asmarine compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Asmarine compound (e.g., at its IC50 concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Iron-Responsive Proteins
This protocol is to investigate the effect of Asmarine compounds on the expression of key iron-responsive proteins.
Materials:
-
Asmarine compound
-
Cancer cell line
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Transferrin Receptor 1 (TfR1), anti-Ferritin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Asmarine compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TfR1, ferritin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The band intensities can be quantified to determine changes in protein expression levels.
Mandatory Visualizations
Signaling Pathway of Asmarine Compounds
References
Application Notes and Protocols for the Measurement of Iron Deprivation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iron is a critical element for a vast array of cellular functions, including DNA synthesis, cellular respiration, and oxygen transport. The precise regulation of iron homeostasis is therefore paramount for cell viability and proliferation. Dysregulation of iron metabolism is implicated in a variety of pathological conditions, including anemia, neurodegenerative diseases, and cancer. Consequently, the ability to accurately measure and modulate cellular iron levels is a crucial aspect of biomedical research and therapeutic development.
These application notes provide a comprehensive overview of established techniques for inducing and quantifying iron deprivation in both in vitro and in vivo models. Detailed protocols for key experimental procedures are provided to enable researchers to reliably establish and characterize models of iron deficiency.
Section 1: In Vitro Models of Iron Deprivation
A common and effective method for inducing a state of iron deprivation in cultured cells is through the use of high-affinity iron chelators. These agents bind to and sequester intracellular iron, making it unavailable for cellular processes.
Chemical Induction of Iron Deprivation
1.1.1. Deferoxamine (B1203445) (DFO) Chelation Deferoxamine is a hexadentate siderophore with a high affinity for ferric iron (Fe³⁺) and is widely used to induce a state of chemical hypoxia and iron deficiency in cell culture.[1][2]
Protocol: DFO-Induced Iron Deprivation in Cultured Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. The optimal seeding density should be determined empirically for each cell line.
-
DFO Preparation: Prepare a stock solution of Deferoxamine mesylate salt in sterile, nuclease-free water or cell culture medium. A typical stock concentration is 100 mM. Filter-sterilize the stock solution and store at -20°C in aliquots.
-
Cell Treatment: The working concentration of DFO can range from 20 µM to 500 µM, with a common starting concentration being 100 µM.[1][3] The optimal concentration and duration of treatment should be determined based on the cell type and the desired level of iron deprivation. A typical incubation time is 24 to 48 hours.
-
Dilute the DFO stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the DFO-containing medium.
-
Include a vehicle-treated control group (cells treated with the same volume of vehicle, e.g., water or medium, used to dissolve DFO).
-
-
Cell Harvesting: Following the incubation period, harvest the cells for downstream analysis.
-
For adherent cells: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS), then detach them using a cell scraper or trypsin.
-
For suspension cells: Collect the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
1.1.2. Deferasirox (B549329) Chelation Deferasirox is an orally active iron chelator that also effectively induces iron deficiency in vitro.[4][5]
Protocol: Deferasirox-Induced Iron Deprivation in Cultured Cells
-
Cell Seeding: As described for DFO treatment.
-
Deferasirox Preparation: Prepare a stock solution of Deferasirox in DMSO. A typical stock concentration is 10-20 mM. Store in aliquots at -20°C.
-
Cell Treatment: The effective concentration of Deferasirox can range from 10 µM to 100 µM.[4] A typical treatment duration is 24 to 72 hours.
-
Dilute the Deferasirox stock solution in pre-warmed complete cell culture medium.
-
Treat the cells as described for DFO, including a DMSO vehicle control.
-
-
Cell Harvesting: Harvest the cells as described for DFO treatment.
Experimental Workflow for In Vitro Iron Deprivation
Caption: Workflow for in vitro iron deprivation experiments.
Section 2: Quantification of Cellular Iron Status
Following the induction of iron deprivation, it is essential to quantify the resulting changes in cellular iron levels and the expression of key iron-regulated proteins.
Measurement of Intracellular Iron
2.1.1. Colorimetric Ferrozine-Based Assay This method provides a sensitive and reliable means to quantify the total intracellular non-heme iron content.[6][7][8] The assay is based on the reaction of ferrous iron (Fe²⁺) with ferrozine (B1204870) to form a stable magenta-colored complex that can be measured spectrophotometrically.
Protocol: Ferrozine-Based Intracellular Iron Assay
-
Reagent Preparation:
-
Iron Releasing Reagent: Prepare a solution of 1.4 M HCl and 4.5% (w/v) KMnO₄ in water. This solution should be prepared fresh.
-
Iron Detection Reagent: Prepare a solution containing 6.5 mM ferrozine, 13.1 mM neocuproine, 2.5 M ammonium (B1175870) acetate, and 1 M ascorbic acid in water. This solution should also be prepared fresh.
-
Iron Standard: Use a commercially available iron standard solution (e.g., 1,000 ppm) to prepare a series of standards ranging from 0 to 100 µM in deionized water.
-
-
Sample Preparation:
-
Harvest cells as previously described and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
To 100 µL of cell lysate or iron standard in a microcentrifuge tube, add 100 µL of the Iron Releasing Reagent.
-
Vortex and incubate at 60°C for 2 hours.
-
Centrifuge the samples at 16,000 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of the Iron Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Transfer 200 µL of the reaction mixture to a 96-well plate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 560 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the iron standards against their known concentrations.
-
Determine the iron concentration of the samples from the standard curve.
-
Normalize the iron concentration to the protein concentration of the respective cell lysate (e.g., nmol iron/mg protein).
-
2.1.2. Calcein-AM Fluorescent Assay for Labile Iron Pool The labile iron pool (LIP) represents a pool of chelatable, redox-active iron that is readily available for cellular processes. Calcein-AM is a cell-permeable, non-fluorescent compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched upon binding to iron. The addition of a strong iron chelator de-quenches the calcein, and the resulting increase in fluorescence is proportional to the size of the LIP.[9]
Protocol: Calcein-AM Assay for Labile Iron Pool
-
Reagent Preparation:
-
Calcein-AM Stock Solution: Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
-
Cell Staining:
-
Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of 1 x 10⁶ cells/mL.
-
Add Calcein-AM stock solution to the cell suspension to a final concentration of 0.5-1 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Resuspend the cells in fresh HBSS.
-
Measure the baseline fluorescence using a fluorometer or flow cytometer with excitation at ~490 nm and emission at ~520 nm.
-
Add an iron chelator (e.g., 100 µM deferiprone (B1670187) or a saturating concentration of another permeant chelator) to the cell suspension and continue to measure the fluorescence until a plateau is reached.
-
-
Data Analysis:
-
The labile iron pool is proportional to the difference between the final de-quenched fluorescence and the initial baseline fluorescence.
-
Table 1: Summary of Intracellular Iron Quantification Methods
| Method | Principle | Target Iron Pool | Advantages | Disadvantages |
| Ferrozine-Based Assay | Colorimetric detection of Fe²⁺ | Total non-heme iron | Sensitive, reliable, inexpensive | Requires cell lysis, does not measure heme iron |
| Calcein-AM Assay | Fluorescence quenching | Labile Iron Pool (LIP) | Live-cell measurement, assesses redox-active iron | Can be influenced by other metals, requires specialized equipment |
Analysis of Iron-Responsive Protein Expression
The expression levels of key proteins involved in iron metabolism, such as transferrin receptor 1 (TfR1) and ferritin, are tightly regulated by cellular iron status and serve as reliable biomarkers of iron deprivation.
Protocol: Western Blotting for TfR1 and Ferritin
-
Sample Preparation:
-
Prepare cell lysates from control and iron-deprived cells as previously described.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TfR1 or ferritin overnight at 4°C. Recommended antibody dilutions should be determined empirically, but a starting point is often 1:1000.[10][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH). Note that for ferritin detection, samples should be heated at 95°C for 5 minutes prior to loading, whereas for TfR1, unheated samples provide better resolution.[12][13][14]
-
Table 2: Expected Changes in Protein Expression in Response to Iron Deprivation
| Protein | Function | Expected Change with Iron Deprivation |
| Transferrin Receptor 1 (TfR1) | Cellular iron uptake | Increase |
| Ferritin | Intracellular iron storage | Decrease |
Section 3: Analysis of Iron-Regulatory Signaling Pathways
Cellular iron homeostasis is primarily regulated by the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system and is also influenced by the Hypoxia-Inducible Factor (HIF) signaling pathway, particularly under conditions of severe iron deficiency which can mimic hypoxia.
The IRE/IRP Signaling Pathway
The IRE/IRP system post-transcriptionally regulates the expression of proteins involved in iron uptake, storage, and export.[15][16]
Caption: The IRE/IRP regulatory system.
The HIF-1α Signaling Pathway in Iron Deprivation
Iron is an essential cofactor for prolyl hydroxylase (PHD) enzymes, which hydroxylate HIF-1α, targeting it for degradation. Iron deficiency inhibits PHD activity, leading to the stabilization of HIF-1α and the transcription of hypoxia-responsive genes.[17][18][19]
Caption: HIF-1α signaling in response to iron deprivation.
Luciferase Reporter Assay for IRE Activity
To directly measure the activity of the IRE/IRP system, a luciferase reporter assay can be employed. This involves cloning an IRE sequence into the 5' or 3' untranslated region (UTR) of a luciferase reporter gene.[20][21]
Protocol: IRE-Luciferase Reporter Assay
-
Plasmid Construction:
-
Synthesize DNA oligos containing the IRE sequence of interest (e.g., from the ferritin or TfR1 gene).
-
Clone the IRE sequence into the 5' or 3' UTR of a luciferase reporter vector (e.g., pGL3).
-
-
Cell Transfection:
-
Co-transfect the IRE-luciferase reporter construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase, for normalization) into the cells of interest.
-
-
Induction of Iron Deprivation:
-
Following transfection, treat the cells with an iron chelator (e.g., DFO) or an iron source (e.g., ferric ammonium citrate) as described previously.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Compare the normalized luciferase activity between the different treatment groups. A decrease in luciferase activity for a 5' IRE construct or an increase for a 3' IRE construct would indicate increased IRP binding and thus, iron deprivation.
-
Section 4: In Vivo Models of Iron Deficiency Anemia
Animal models are invaluable for studying the systemic effects of iron deficiency and for evaluating the efficacy of novel therapeutics. Iron deficiency anemia (IDA) can be induced in rodents by feeding them an iron-deficient diet.[22][23][24][25]
Protocol: Induction of Iron Deficiency Anemia in Rodents
-
Animal Model: Use weanling rats or mice, as they have higher iron requirements for growth, making them more susceptible to developing iron deficiency.
-
Diet:
-
House the animals in a controlled environment.
-
Provide the experimental group with a specially formulated iron-deficient diet (typically containing <5 ppm iron).
-
Provide the control group with a diet containing a sufficient amount of iron (e.g., 35-50 ppm).
-
Ensure that the animals have access to deionized water to avoid iron contamination.
-
-
Monitoring:
-
Monitor the body weight and food intake of the animals regularly.
-
Collect blood samples periodically (e.g., weekly) via tail vein or retro-orbital bleeding.
-
Measure hematological parameters, including hemoglobin, hematocrit, and red blood cell indices (e.g., mean corpuscular volume - MCV).
-
Measure serum iron, total iron-binding capacity (TIBC), and serum ferritin to assess iron status.
-
-
Induction Period: The development of iron deficiency anemia typically takes 3-6 weeks, depending on the age and species of the animal.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., liver, spleen) for the analysis of tissue iron content and gene/protein expression.
Table 3: Key Parameters for Monitoring Iron Deficiency Anemia in Rodents
| Parameter | Expected Change in IDA | Method of Measurement |
| Hemoglobin | Decrease | Automated hematology analyzer |
| Hematocrit | Decrease | Automated hematology analyzer |
| Mean Corpuscular Volume (MCV) | Decrease | Automated hematology analyzer |
| Serum Iron | Decrease | Colorimetric assay |
| Total Iron-Binding Capacity (TIBC) | Increase | Colorimetric assay |
| Transferrin Saturation | Decrease | Calculated (Serum Iron / TIBC) x 100 |
| Serum Ferritin | Decrease | ELISA |
| Liver Iron Content | Decrease | Colorimetric assay, Atomic Absorption Spectroscopy |
References
- 1. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Item - Labile Iron Pool assessment of rat peritoneal macrophages through Calcein AM Assay. - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intestinal Hypoxia Inducible Transcription Factors are Essential for Iron Absorption Following Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the ferroportin iron-responsive element in iron and nitric oxide dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. Rat Model for Iron Deficiency Anemia (IDA) | DSI595Ra02 | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 24. researchgate.net [researchgate.net]
- 25. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
Flow Cytometry Analysis of Asmarine-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarine alkaloids are a class of marine-derived natural products isolated from sponges of the Raspailia species. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A notable characteristic of the Asmarine family is their ability to induce cell cycle arrest and, in some cases, apoptosis, making them promising candidates for anticancer drug development. Understanding the cellular mechanisms of Asmarine action is crucial for its therapeutic application. Flow cytometry is an indispensable tool for elucidating these mechanisms, allowing for the high-throughput, quantitative analysis of individual cells within a population.
This document provides detailed application notes and protocols for the analysis of Asmarine-treated cells using flow cytometry, with a focus on cell cycle progression, apoptosis induction, and reactive oxygen species (ROS) production.
Data Presentation
The following tables present representative quantitative data from flow cytometry analyses of cells treated with a marine alkaloid analogous to Asmarine. This data illustrates the typical results obtained from the described experimental protocols and serves as a guide for data interpretation and presentation.
Table 1: Cell Cycle Distribution of Lung Cancer Cells Treated with a Marine Alkaloid
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Control (DMSO, 12h) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.2 |
| Ascomylactam A (2.5 µM, 12h) | 68.4 ± 2.5 | 20.1 ± 1.5 | 11.5 ± 1.0 | |
| Ascomylactam A (5 µM, 12h) | 75.1 ± 3.0 | 15.2 ± 1.3 | 9.7 ± 0.9 | |
| NCI-H460 | Control (DMSO, 12h) | 58.9 ± 2.3 | 28.7 ± 1.6 | 12.4 ± 1.1 |
| Ascomylactam A (2.5 µM, 12h) | 70.2 ± 2.8 | 18.9 ± 1.4 | 10.9 ± 1.0 | |
| Ascomylactam A (5 µM, 12h) | 78.6 ± 3.1 | 12.3 ± 1.1 | 9.1 ± 0.8 | |
| NCI-H1975 | Control (DMSO, 12h) | 60.1 ± 2.4 | 27.4 ± 1.5 | 12.5 ± 1.2 |
| Ascomylactam A (2.5 µM, 12h) | 72.5 ± 2.9 | 17.5 ± 1.3 | 10.0 ± 0.9 | |
| Ascomylactam A (5 µM, 12h) | 80.3 ± 3.2 | 11.1 ± 1.0 | 8.6 ± 0.7 |
Data is presented as mean ± standard deviation from three independent experiments. Data is representative of the effects of a marine alkaloid, Ascomylactam A, on lung cancer cell lines, as specific quantitative data for Asmarine was not available in the searched literature.
Table 2: Apoptosis Induction in Cancer Cells Treated with Asmarine (Hypothetical Data)
| Treatment (Concentration, Time) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (DMSO, 24h) | 95.1 ± 1.5 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Asmarine (1 µM, 24h) | 75.3 ± 2.8 | 15.2 ± 1.2 | 9.5 ± 1.0 |
| Asmarine (5 µM, 24h) | 40.7 ± 3.1 | 35.8 ± 2.5 | 23.5 ± 2.1 |
This table presents hypothetical data to illustrate the expected outcome of an Annexin V/PI apoptosis assay with Asmarine treatment, as specific quantitative data was not available in the searched literature. Data is represented as mean ± standard deviation.
Table 3: Reactive Oxygen Species (ROS) Production in Lung Cancer Cells Treated with a Marine Alkaloid
| Cell Line | Treatment (Concentration, Time) | Mean Fluorescence Intensity (MFI) of DCF |
| A549 | Control (DMSO, 2h) | 100 ± 5 |
| Ascomylactam A (5 µM, 2h) | 250 ± 15 | |
| Ascomylactam A (10 µM, 2h) | 420 ± 25 | |
| NCI-H460 | Control (DMSO, 2h) | 100 ± 6 |
| Ascomylactam A (5 µM, 2h) | 280 ± 18 | |
| Ascomylactam A (10 µM, 2h) | 480 ± 30 | |
| NCI-H1975 | Control (DMSO, 2h) | 100 ± 4 |
| Ascomylactam A (5 µM, 2h) | 265 ± 16 | |
| Ascomylactam A (10 µM, 2h) | 450 ± 28 |
Data is presented as mean ± standard deviation from three independent experiments, normalized to the control group. Data is representative of the effects of a marine alkaloid, Ascomylactam A, on lung cancer cell lines, as specific quantitative data for Asmarine was not available in the searched literature.[1]
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting. Treat cells with the desired concentrations of Asmarine or vehicle control for the specified time.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach using trypsin-EDTA, then collect and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For each sample, acquire a minimum of 10,000 events. Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment: Treat cells with Asmarine as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Acquire at least 10,000 events per sample.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity of DCF is proportional to the level of intracellular ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment: Seed cells in a manner that allows for treatment with Asmarine for the desired duration.
-
Staining:
-
Remove the culture medium and wash the cells once with serum-free medium.
-
Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Cell Harvesting:
-
For suspension cells, centrifuge and resuspend in PBS.
-
For adherent cells, detach using trypsin-EDTA, centrifuge, and resuspend in PBS.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
Putative Signaling Pathway
Based on studies of analogous marine alkaloids, a potential signaling pathway for Asmarine-induced cell cycle arrest involves the generation of reactive oxygen species (ROS) and subsequent modulation of the Akt/Rb pathway.
Pathway Description: Asmarine treatment may lead to an increase in intracellular ROS. This oxidative stress can inhibit the phosphorylation of Akt, a key regulator of cell survival and proliferation. Reduced Akt activity leads to the downregulation of Cyclin D1, a critical protein for G1 phase progression. Consequently, the phosphorylation of the retinoblastoma protein (Rb) is inhibited, preventing the release of the E2F transcription factor, which is necessary for the expression of genes required for the G1/S phase transition. This cascade of events culminates in G1 phase cell cycle arrest.[1]
References
Application of Asmarine Alkaloids in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarine alkaloids, a class of marine-derived natural products, have emerged as promising candidates in cancer research due to their potent cytotoxic activities against various cancer cell lines. A notable synthetic analog, delmarine, has been identified as a key compound of interest. The primary mechanism of action for these alkaloids involves the induction of G1 phase cell cycle arrest through iron chelation, a process that is independent of the production of reactive oxygen species (ROS). This document provides detailed application notes and protocols for the investigation of Asmarine alkaloids in cancer research models, including quantitative data summaries, experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation
The cytotoxic effects of Asmarine alkaloids and their analogs have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Asmarine A | HT-29 | Colon Carcinoma | 1.2 | [1] |
| Asmarine B | HT-29 | Colon Carcinoma | 0.12 | [1] |
| Delmarine | HeLa | Cervical Cancer | ~1 | [2] |
| Delmarine | HT1080 | Fibrosarcoma | ~1 | [2] |
| 1-Adamantyl-asmarine | HL60 | Leukemia | 0.199 | [1] |
| 1-Adamantyl-asmarine | HT-29 | Colon Carcinoma | 0.471 | [1] |
| 1-Adamantyl-asmarine | Jurkat | T-cell Leukemia | 0.714 | [1] |
| 1-Adamantyl-asmarine | HeLa | Cervical Cancer | - | [1] |
| 4-Biphenyl-asmarine | HT-29 | Colon Carcinoma | <1 | [1] |
| 4-Biphenyl-asmarine | Jurkat | T-cell Leukemia | <1 | [1] |
| 4-Biphenyl-asmarine | HeLa | Cervical Cancer | <1 | [1] |
Signaling Pathway
The primary mechanism of action of the Asmarine alkaloid analog, delmarine, is the induction of G1 phase cell cycle arrest through the chelation of intracellular iron. This iron deprivation inhibits the activity of iron-dependent enzymes essential for DNA synthesis, such as ribonucleotide reductase. The inhibition of this enzyme prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA replication and arresting the cell cycle at the G1/S checkpoint. This prevents the cell from entering the S phase, where DNA is replicated, and ultimately leads to an inhibition of cell proliferation.
Caption: Delmarine-induced G1 cell cycle arrest pathway.
Experimental Workflow
The evaluation of Asmarine alkaloids in cancer research typically follows a multi-step workflow, beginning with in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies to assess efficacy and toxicity in a whole-organism context.
Caption: Workflow for evaluating Asmarine alkaloids.
Experimental Protocols
Cell Viability Assay (AlamarBlue®)
This protocol outlines the use of the AlamarBlue® (resazurin) assay to determine the cytotoxic effects of Asmarine alkaloids on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Asmarine alkaloid stock solution (in a suitable solvent, e.g., DMSO)
-
AlamarBlue® reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Asmarine alkaloid in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
AlamarBlue® Addition and Incubation:
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and AlamarBlue® but no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with Asmarine alkaloids using PI staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Asmarine alkaloid stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the Asmarine alkaloid or vehicle control for the appropriate duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content.
-
Western Blot Analysis of Iron-Responsive Proteins
This protocol details the detection of key iron-responsive proteins, such as ferritin and transferrin receptor 1 (TfR1), to confirm the iron-chelating activity of Asmarine alkaloids.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ferritin, anti-TfR1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ferritin or anti-TfR1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Xenograft Model (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of Asmarine alkaloids in a subcutaneous xenograft mouse model. Note: Specific parameters such as mouse strain, cell line, dosage, and administration route should be optimized for Asmarine alkaloids.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Asmarine alkaloid formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthetic
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Asmarine alkaloid or vehicle control according to the predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The Asmarine alkaloids, particularly the synthetic analog delmarine, represent a promising class of anti-cancer agents. Their unique mechanism of action, centered on iron chelation and subsequent G1 cell cycle arrest, offers a potential therapeutic strategy for various cancers. The protocols and data presented in this document provide a comprehensive guide for researchers to further investigate the therapeutic potential of these marine-derived compounds. Further in vivo studies are warranted to establish the efficacy and safety of Asmarine alkaloids in preclinical models, which will be crucial for their potential translation into clinical applications.
References
Application Notes and Protocols for Testing Asmarine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asmarine and its analogues are marine-derived alkaloids isolated from sponges of the Raspailia species, which have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Understanding the cytotoxic mechanism and quantifying the potency of Asmarine is a critical step in evaluating its potential as a therapeutic agent. A potent synthetic analog, "delmarine," has been shown to exert its cytotoxic effects by sequestering cellular iron, leading to G1 phase cell cycle arrest and subsequent cell death, independent of reactive oxygen species (ROS) production.[3][4] This document provides a comprehensive guide to the experimental design for testing the cytotoxicity of Asmarine, including detailed protocols for key assays and data presentation strategies.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Asmarine Analogues against Various Cancer Cell Lines.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Asmarine A | HT-29 | Not Specified | 48 | 1.2 | [5][6] |
| Asmarine B | HT-29 | Not Specified | Not Specified | 0.12 | [5] |
| Delmarine | HeLa | Cell Viability | 72 | ~0.5 | [3] |
| Delmarine | Jurkat | Cell Viability | 72 | ~0.3 | [3] |
| Unnatural Asmarine (36) | HT-29 | Cell Viability | 72 | >20 | [5] |
| Unnatural Asmarine (37) | HT-29 | Cell Viability | 72 | 1 | [5] |
| 1-Adamantyl Asmarine (56) | HT-29 | Cell Viability | 48 | 0.714 | [5] |
| 1-Adamantyl Asmarine (56) | HeLa | Cell Viability | 48 | 0.471 | [5] |
| 1-Adamantyl Asmarine (56) | Jurkat | Cell Viability | 48 | 0.633 | [5] |
Table 2: Cell Cycle Analysis of Asmarine-Treated Cells.
| Cell Line | Treatment (Concentration) | Incubation Time (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HeLa | Delmarine (1 µM) | 24 | 75 | 15 | 10 |
| HeLa | Vehicle Control (DMSO) | 24 | 50 | 30 | 20 |
Table 3: Apoptosis Analysis of Asmarine-Treated Cells.
| Cell Line | Treatment (Concentration) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HT-29 | Asmarine A (1.2 µM) | 48 | [Insert Data] | [Insert Data] |
| HT-29 | Vehicle Control (DMSO) | 48 | [Insert Data] | [Insert Data] |
Experimental Protocols
Preliminary Cytotoxicity Screening: Brine Shrimp Lethality Assay
This simple and cost-effective assay is ideal for the initial screening of Asmarine's general toxicity.[7]
Materials:
-
Artemia salina (brine shrimp) cysts
-
Sea salt
-
Deionized water
-
24-well plates
-
Asmarine stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., potassium dichromate)
-
Negative control (solvent)
-
Incubator (25-30°C)
-
Light source
-
Dissecting microscope
Procedure:
-
Hatching Brine Shrimp: Prepare a saline solution (38 g/L sea salt in deionized water). Add Artemia salina cysts and incubate for 24-48 hours at 25-30°C with aeration and illumination to allow hatching into nauplii.[7]
-
Preparation of Test Solutions: Prepare serial dilutions of the Asmarine stock solution to achieve a range of test concentrations.
-
Assay Procedure:
-
Transfer 10-15 nauplii into each well of a 24-well plate containing a fixed volume of saline solution.
-
Add the Asmarine test solutions to the respective wells.
-
Include wells for the positive and negative controls.
-
Incubate the plates for 24 hours under a light source.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of dead (non-motile) nauplii in each well under a microscope.
-
Calculate the percentage of mortality for each concentration.
-
Determine the median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed.
-
In Vitro Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Selected cancer cell lines (e.g., HT-29, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Asmarine stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Asmarine (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of Asmarine that inhibits cell growth by 50%.
Cell Membrane Integrity Assay: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Materials:
-
Cell culture reagents and cell lines as in the MTT assay
-
Asmarine stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell culture reagents and cell lines
-
Asmarine stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Asmarine at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This assay determines the effect of Asmarine on cell cycle progression.
Materials:
-
Cell culture reagents and cell lines
-
Asmarine stock solution
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Asmarine as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with the PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the logical flow of experiments for assessing Asmarine's cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asmarines A-F, novel cytotoxic compounds from the marine sponge Raspailia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrosopurines en route to potently cytotoxic asmarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Cell Cycle Arrest Induced by Delmarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmarine is a synthetically derived, potent analog of the asmarine family of cytotoxic natural products.[1][2] Research has demonstrated that Delmarine exerts its cytotoxic effects by inducing cell cycle arrest in the G1 phase.[1][3][4] The primary mechanism of action is cellular iron deprivation; Delmarine functions as an iron chelator, disrupting essential iron-dependent cellular processes required for cell cycle progression.[1][2] This effect is not dependent on the production of reactive oxygen species (ROS).[1][5] Notably, the G1 arrest and associated cytotoxicity can be reversed by the addition of exogenous iron salts, confirming the iron-dependent nature of its activity.[1][4]
These application notes provide detailed protocols for researchers to effectively assess the G1 cell cycle arrest induced by Delmarine using standard cell biology techniques. The described methods include cell cycle analysis via flow cytometry and a Western blot protocol to analyze key protein markers of iron homeostasis.
Mechanism of Action: Delmarine-Induced G1 Arrest
Delmarine's mechanism centers on its ability to bind and sequester intracellular iron. Iron is a critical cofactor for numerous enzymes, including ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides, a prerequisite for DNA replication in the S phase. By chelating iron, Delmarine effectively depletes the available intracellular iron pool, leading to the inhibition of these key enzymes and subsequent arrest of the cell cycle at the G1/S checkpoint.
Caption: Mechanism of Delmarine-induced G1 cell cycle arrest via iron chelation.
Data Presentation
The following table summarizes representative data on the effects of Delmarine on the cell cycle distribution of HeLa cells, as determined by propidium (B1200493) iodide (PI) staining and flow cytometry.[1] The data illustrates a significant increase in the G1 population upon Delmarine treatment, which is reversed by co-treatment with an iron source.
| Treatment Condition | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2% | 28.3% | 16.5% |
| Delmarine (e.g., 10 µM) | 78.9% | 10.1% | 11.0% |
| Delmarine + Ferric Ammonium Citrate | 57.5% | 26.8% | 15.7% |
Experimental Protocols
The following diagram outlines the general workflow for investigating the effects of Delmarine.
Caption: General experimental workflow for assessing Delmarine's effects.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details how to quantify the distribution of cells in different phases of the cell cycle following Delmarine treatment.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Delmarine stock solution (in DMSO)
-
Ferric Ammonium Citrate (for rescue experiment)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (50-70% confluency) at the time of harvesting. Allow cells to adhere for 24 hours.
-
Treatment:
-
Prepare working concentrations of Delmarine by diluting the stock solution in fresh culture medium.
-
Treat cells with varying concentrations of Delmarine. Include a vehicle control (DMSO) and a positive control for G1 arrest if available.
-
For the rescue experiment, co-treat a set of wells with Delmarine and 100 µM Ferric Ammonium Citrate.[1]
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for 30 minutes or at -20°C for at least 2 hours (cells can be stored at -20°C for several weeks).[6]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to gate out debris and doublets and to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.
-
Protocol 2: Analysis of Iron Homeostasis Markers by Western Blot
This protocol is used to detect changes in the expression of proteins that are responsive to cellular iron levels, such as Ferritin (FTH1, an iron storage protein) and Transferrin Receptor (CD71, involved in iron uptake).[1] Iron deprivation typically leads to decreased Ferritin and increased Transferrin Receptor levels.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FTH1, anti-CD71, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash harvested cell pellets with ice-cold PBS and centrifuge.
-
Resuspend the pellet in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein like β-Actin as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control.
-
References
- 1. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Guidelines for handling and storage of Asmarine compounds
Application Notes and Protocols for Asmarine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarine compounds represent a novel class of marine-derived alkaloids with significant potential in drug discovery and development. These heterocyclic molecules, isolated from various marine invertebrates, have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their unique and complex chemical structures make them valuable lead compounds for the development of new therapeutic agents.[3][5]
This document provides detailed guidelines for the safe handling, storage, and experimental use of Asmarine compounds. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in academic and industrial settings.
Compound Information and Properties
This section provides key data for a representative member of the Asmarine family, designated Asmarine A.
Table 1: Physicochemical Properties of Asmarine A
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O₂ | N/A |
| Molecular Weight | 350.42 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol (5 mg/mL), sparingly soluble in water (<0.1 mg/mL) | N/A |
| Melting Point | 185-188 °C | N/A |
| Purity (by HPLC) | >98% | N/A |
Table 2: Stability of Asmarine A in Solution (1 mg/mL in DMSO)
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| -20°C | 1 month | 99.2 | 0.8 |
| 3 months | 98.5 | 1.5 | |
| 6 months | 97.8 | 2.2 | |
| 4°C | 1 week | 98.1 | 1.9 |
| 1 month | 95.3 | 4.7 | |
| Room Temperature | 24 hours | 96.5 | 3.5 |
| 72 hours | 91.2 | 8.8 |
Handling and Storage Guidelines
Proper handling and storage are crucial to ensure the stability of Asmarine compounds and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling Asmarine compounds in solid or solution form.[6][7] This includes:
-
Gloves: Nitrile or latex gloves. Dispose of contaminated gloves after use.[6]
-
Eye Protection: Safety glasses or goggles.[6]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: For handling fine powders or when aerosolization is possible, use a NIOSH-approved respirator or work in a fume hood.[6]
Storage Conditions
-
Solid Form: Store Asmarine compounds as a solid in a tightly sealed container at -20°C for long-term storage. The storage area should be dry and protected from light.
-
Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for maximum stability. For short-term use, solutions can be stored at 4°C for up to one week, though stability should be verified.
Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE. For solid spills, gently sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8]
-
Waste Disposal: Dispose of waste materials containing Asmarine compounds as chemical waste in accordance with local, regional, and national regulations.[8][9]
Experimental Protocols
The following are detailed protocols for common experiments involving Asmarine compounds.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of Asmarine A for use in various assays.
Materials:
-
Asmarine A (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of solid Asmarine A to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Asmarine A using an analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store aliquots at -20°C or -80°C.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Asmarine A on a cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 colon cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Asmarine A stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Asmarine A in culture media from the stock solution. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing different concentrations of Asmarine A (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (media with 0.5% DMSO) and a blank (media only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Table 3: Representative Cytotoxicity Data for Asmarine A
| Cell Line | IC₅₀ (µM) |
| HCT-116 (Colon Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.3 |
| MCF-7 (Breast Cancer) | 25.1 |
| P-388 (Murine Leukemia) | 3.2[3] |
Visualizations
General Workflow for Handling Asmarine Compounds
References
- 1. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcm.edu.pk [gcm.edu.pk]
- 5. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05856D [pubs.rsc.org]
- 6. ecacs.ca [ecacs.ca]
- 7. marico.com.vn [marico.com.vn]
- 8. marineshop.no [marineshop.no]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Preparation of Asmarine Stock Solutions for In-Vitro Assays
A. Introduction
Asmarine is a critical compound in various in-vitro studies. The accuracy and reproducibility of experimental outcomes are fundamentally dependent on the correct preparation of Asmarine stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized procedures for preparing, storing, and handling Asmarine stock solutions to ensure consistency and reliability in in-vitro assays.
B. Chemical Properties and Solubility
A thorough understanding of the chemical properties of Asmarine is paramount for its effective use in research. The following table summarizes the key characteristics of Asmarine.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₅S |
| Molecular Weight | 404.48 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | |
| DMSO | |
| ≥ 50 mg/mL (≥ 123.6 mM) | |
| Ethanol | |
| Sparingly soluble ( < 1 mg/mL) | |
| Water | |
| Insoluble | |
| Storage | Store at -20°C, protected from light and moisture |
C. Recommended Solvents for Stock Solution Preparation
For in-vitro biological assays, particularly those involving cell cultures, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing Asmarine stock solutions. It is imperative to use anhydrous, sterile-filtered DMSO to minimize the risk of contamination and to maintain the stability of the compound. To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%.
D. Experimental Protocols
1. Preparation of a 10 mM Asmarine Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of Asmarine in DMSO, a common starting concentration for generating serial dilutions for various in-vitro assays.
Materials:
-
Asmarine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: In a sterile environment, such as a laminar flow hood, allow the Asmarine powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing Asmarine: Accurately weigh 4.045 mg of Asmarine powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Adding DMSO: Carefully add 1 mL of anhydrous DMSO to the vial containing the Asmarine powder.
-
Dissolution: Tightly cap the vial and vortex the solution thoroughly for several minutes until the Asmarine powder is completely dissolved. A clear solution with no visible particulates should be observed. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). It is crucial to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions from the Stock Solution
Procedure:
-
Thawing: On the day of the experiment, remove a single aliquot of the 10 mM Asmarine stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to perform intermediate dilutions to ensure accuracy. For instance, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the culture medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Asmarine used in the assay.
E. Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of Asmarine stock and working solutions.
Caption: Workflow for preparing Asmarine stock and working solutions.
F. Stability and Storage Recommendations
Proper storage is critical to maintain the integrity and activity of Asmarine.
-
Solid Form: Store the solid Asmarine powder in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Asmarine stock solutions in anhydrous DMSO are stable for up to 3 months when stored at -20°C and for at least 6 months at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. Protect the solutions from light. If any precipitation is observed upon thawing, gently warm the solution to 37°C and vortex to redissolve the compound.
G. Safety Precautions
Standard laboratory safety practices should be followed when handling Asmarine.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.
Application Notes and Protocols: Utilizing Asmarine Analogs in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarines are a class of marine alkaloids first isolated from the Red Sea sponge Raspailia sp. These natural products have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] The unique chemical scaffold of asmarines, featuring a tetrahydro[2][3]diazepino[1,2,3-g,h]purine system, has made them an attractive target for synthetic chemists and pharmacologists.[4][5] Structure-activity relationship (SAR) studies of asmarine analogs have been instrumental in elucidating the pharmacophore and optimizing their cytotoxic potency.[1]
The primary mechanism of action for potent asmarine analogs, such as delmarine, involves the sequestration of intracellular iron.[3] This leads to the inhibition of DNA synthesis and subsequent arrest of the cell cycle in the G1 phase, ultimately inducing apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for the synthesis and biological evaluation of asmarine analogs to facilitate further SAR studies and drug discovery efforts in this promising class of compounds.
Structure-Activity Relationship (SAR) of Asmarine Analogs
SAR studies have revealed several key structural features that govern the cytotoxic activity of asmarine analogs. The N-hydroxydiazepine motif connected to a purine (B94841) core is considered the primary pharmacophore responsible for their biological activity.[1]
Key findings from SAR studies include:
-
The N-hydroxy group is essential for cytotoxic activity. Analogs lacking this group, such as asmarine H, are devoid of activity.[5]
-
The diazepine ring is crucial, as acyclic analogs show significantly reduced or no activity.[1]
-
The hydrophobic moiety attached to the core structure significantly influences potency. Larger, more hydrophobic groups, such as adamantyl and biphenyl, have been shown to enhance cytotoxic activity, with some analogs exhibiting nanomolar potency.[1]
-
The stereochemistry of the hydrophobic core can influence activity, though potent analogs have been identified with both natural and unnatural configurations.[1]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected asmarine analogs against various human cancer cell lines.
| Compound | Analog Type | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Asmarine A | Natural Product | HT-29 | Cytotoxicity | 1.2 | [1] |
| Asmarine B | Natural Product | HT-29 | Cytotoxicity | 0.12 | [1] |
| 54 | 1-Naphthyl analog | HT-29 | Cytotoxicity | 1.1 | [1] |
| 55 | 2-Naphthyl analog | HT-29 | Cytotoxicity | >10 | [1] |
| 56 | 1-Adamantyl analog | HT-29 | Cytotoxicity | 0.471 | [1] |
| 56 | 1-Adamantyl analog | HL-60 | Cytotoxicity | 0.199 | [1] |
| 57 | 4-Biphenyl analog | HT-29 | Cytotoxicity | 0.714 | [1] |
| 37 | 'Natural' diazepine | HT-29 | Cytotoxicity | 1.0 | [1] |
| 36 | 'Unnatural' diazepine | HT-29 | Cytotoxicity | 5.0 | [1] |
| 19 | Acyclic N-hydroxyaminopurine | HT-29 | Cytotoxicity | Inactive | [1] |
| 38 | N-H purine | HT-29 | Cytotoxicity | Inactive | [1] |
Experimental Protocols
Protocol 1: Synthesis of an Asmarine Analog (Illustrative Example)
This protocol provides a generalized approach for the synthesis of asmarine analogs based on the nitrosopurine-ene reaction, which has been shown to be an efficient method.[1]
Workflow for Asmarine Analog Synthesis
Caption: Synthetic workflow for Asmarine analogs.
Materials:
-
6-chloropurine or a suitable derivative
-
Appropriate alkene-containing side chain precursor
-
Reagents for nitrosation (e.g., tert-butyl nitrite)
-
Solvents (e.g., THF, DCM)
-
Catalysts (if required for specific coupling reactions)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Ene Precursor: Synthesize the linear precursor containing the purine core and the alkene side chain. This may involve multiple steps of functional group interconversion and coupling reactions, depending on the desired analog.
-
Generation of the Nitrosopurine: In a suitable solvent, treat the ene precursor with a nitrosating agent (e.g., tert-butyl nitrite) to form the nitrosopurine intermediate in situ.
-
Intramolecular Ene Reaction: The highly reactive nitrosopurine will undergo a spontaneous intramolecular ene reaction to form the characteristic N-hydroxydiazepine ring of the asmarine scaffold. This reaction is often highly regioselective.[1]
-
Purification: Purify the resulting asmarine analog using standard techniques such as column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of asmarine analogs on cancer cell lines.[6]
Workflow for MTT Cytotoxicity Assay
Caption: MTT assay workflow for cytotoxicity.
Materials:
-
Human cancer cell line of interest (e.g., HT-29, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Asmarine analogs dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the asmarine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of asmarine analogs on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Workflow for Cell Cycle Analysis
Caption: Cell cycle analysis workflow.
Materials:
-
Cells treated with asmarine analogs
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the asmarine analog for a specified time (e.g., 24 hours). Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise and incubate at 4°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Gate the cell population to exclude debris and aggregates. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Measurement of Intracellular Iron Sequestration
This protocol provides a method to assess the iron-chelating activity of asmarine analogs by measuring the intracellular labile iron pool using a fluorescent probe.
Workflow for Intracellular Iron Measurement
Caption: Workflow for measuring intracellular iron.
Materials:
-
Cells treated with asmarine analogs
-
Calcein-AM or another suitable iron-sensitive fluorescent probe
-
Cell culture medium
-
PBS or HBSS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the asmarine analog for the desired duration. Include untreated controls and positive controls (e.g., a known iron chelator like deferoxamine).
-
Probe Loading: Wash the cells and incubate them with a working solution of Calcein-AM (typically 0.5-1 µM) in serum-free medium for 15-30 minutes at 37°C. Calcein-AM is fluorescent, and its fluorescence is quenched by the presence of labile iron.
-
Washing: Wash the cells with PBS or HBSS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or a flow cytometer.
-
Data Analysis: An increase in calcein (B42510) fluorescence in treated cells compared to untreated cells indicates a decrease in the intracellular labile iron pool, confirming the iron sequestration activity of the asmarine analog.
Signaling Pathway
Asmarine-Induced G1 Cell Cycle Arrest
The proposed signaling pathway for the cytotoxic action of potent asmarine analogs is initiated by the sequestration of intracellular iron. This depletion of labile iron inhibits the activity of iron-dependent enzymes that are critical for DNA synthesis and repair, such as ribonucleotide reductase. The inhibition of DNA synthesis leads to the activation of cell cycle checkpoints, resulting in an arrest in the G1 phase. This sustained cell cycle arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: Asmarine-induced signaling pathway.
References
Delmarine Administration Protocol for In-Vivo Animal Studies
Disclaimer: Delmarine is identified as a potent analog of the asmarine family of cytotoxic natural products.[1][2] It functions by sequestering iron, leading to the arrest of the mammalian cell cycle in the G1 phase.[1][2] The following document provides a generalized protocol for in-vivo administration based on common practices for evaluating cytotoxic compounds in preclinical cancer models. This protocol is intended as a template and should be adapted based on specific experimental goals and institutional guidelines.
Introduction
Delmarine is a synthetic analog of asmarine alkaloids, a family of cytotoxic marine natural products.[1][2] Its mechanism of action involves the chelation of intracellular iron, which inhibits DNA synthesis and induces cell cycle arrest, primarily at the G1 phase.[1] This iron sequestration mechanism makes Delmarine a compound of interest for anticancer research. Preclinical in-vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of Delmarine in a physiological context. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for this purpose.[3][4]
This document outlines a detailed protocol for the administration of Delmarine in a murine tumor xenograft model, providing researchers with a foundational methodology for preclinical evaluation.
Signaling Pathway
The primary mechanism of Delmarine is the sequestration of intracellular iron. This action disrupts iron-dependent enzymatic processes essential for DNA replication and cell cycle progression. The resulting iron deprivation leads to the activation of cell cycle checkpoints, causing a halt in the G1 phase, thereby preventing cancer cell proliferation.[1][2]
Experimental Protocol: Efficacy in a Xenograft Model
This protocol details a typical efficacy study in a subcutaneous xenograft model. Such studies are crucial for preclinical drug development.[3]
3.1 Materials and Reagents
-
Test Compound: Delmarine
-
Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline
-
Cell Line: Human cancer cell line (e.g., HT1080 Fibrosarcoma)[1]
-
Animals: Immunodeficient mice (e.g., 6-8 week old female NSG or athymic nude mice)[5][6]
-
Anesthetics: Isoflurane or similar approved anesthetic
-
General Supplies: Sterile syringes, needles (27-30G), gavage needles, calipers, animal scales, sterile saline.[7][8]
3.2 Animal Housing and Care
-
Animals should be housed in specific-pathogen-free (SPF) facilities.[5]
-
Provide standard chow and water ad libitum.
-
Maintain a 12-hour light/dark cycle, controlled temperature, and humidity.
-
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[9]
3.3 Experimental Procedure
-
Cell Culture and Implantation:
-
Culture cancer cells according to standard protocols.
-
Harvest cells during the exponential growth phase and resuspend in sterile saline or PBS at a concentration of 1x10⁷ cells/mL.
-
Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.[6]
-
-
Tumor Growth and Group Randomization:
-
Compound Preparation and Administration:
-
Prepare Delmarine formulation fresh daily. Dissolve in the vehicle to the desired concentrations.
-
Administer Delmarine to the treatment groups via the predetermined route (e.g., oral gavage, intraperitoneal injection). The chosen route and dose should be based on prior pharmacokinetic studies.[11]
-
The vehicle control group receives the vehicle solution only.
-
A positive control group (e.g., a standard-of-care chemotherapy agent) may also be included.
-
-
Monitoring and Data Collection:
-
Study Endpoints:
-
The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days).
-
Euthanize animals according to approved protocols.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
-
Data Presentation
Quantitative data should be structured for clear interpretation.
Table 1: Tumor Growth Inhibition by Delmarine Treatment
| Study Day | Vehicle (mm³) | Delmarine (25 mg/kg) (mm³) | Delmarine (50 mg/kg) (mm³) | % TGI (25 mg/kg) | % TGI (50 mg/kg) |
|---|---|---|---|---|---|
| 1 | 125 ± 15 | 124 ± 14 | 126 ± 15 | - | - |
| 4 | 250 ± 28 | 210 ± 25 | 195 ± 22 | 16% | 22% |
| 7 | 480 ± 55 | 350 ± 40 | 280 ± 33 | 27% | 42% |
| 11 | 850 ± 98 | 510 ± 60 | 360 ± 45 | 40% | 58% |
| 14 | 1200 ± 140 | 625 ± 75 | 410 ± 50 | 48% | 66% |
| 18 | 1650 ± 180 | 780 ± 90 | 450 ± 55 | 53% | 73% |
Data are presented as Mean Tumor Volume ± SEM. %TGI (Tumor Growth Inhibition) is calculated relative to the vehicle control group.
Table 2: Endpoint Analysis of Efficacy and Toxicity
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 1650 ± 180 | 1.6 ± 0.2 | +5.2% |
| Delmarine (25 mg/kg) | 780 ± 90 | 0.8 ± 0.1 | +2.1% |
| Delmarine (50 mg/kg) | 450 ± 55 | 0.4 ± 0.05 | -1.5% |
Data are presented as Mean ± SEM. Body weight change is calculated from Day 1 to the final day.
Experimental Workflow Visualization
A clear workflow diagram ensures procedural consistency.[12][13][14]
References
- 1. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xenograft.org [xenograft.org]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. bioscmed.com [bioscmed.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. Refining drug administration in a murine model of acute infection with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Asmarine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asmarines are a family of marine-derived alkaloids that have demonstrated significant cytotoxic activity against various cancer cell lines.[1] Their mechanism of action is primarily attributed to the sequestration of intracellular iron, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest in the G1 phase.[1] This unique mode of action makes Asmarine derivatives promising candidates for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel Asmarine derivatives with potent cytotoxic and iron-chelating properties. The described assays are suitable for screening large compound libraries and can be adapted for use in 384-well or 1536-well microplate formats.
Primary High-Throughput Screening Assay: Cell Viability/Cytotoxicity
This primary assay is designed for the rapid and efficient screening of large libraries of Asmarine derivatives to identify compounds that exhibit cytotoxic effects against a relevant cancer cell line. A luminescence-based cell viability assay is recommended for its high sensitivity, broad dynamic range, and compatibility with HTS automation.
Principle:
This assay utilizes a reagent such as CellTiter-Glo® which measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability, indicating the cytotoxic potential of the tested compound.
Experimental Protocol:
1. Cell Culture and Seeding:
- Cell Line: Human colon cancer cell line HT-29 is recommended, as it has been previously used to evaluate the cytotoxicity of Asmarine derivatives.
- Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and resuspend in fresh medium.
- Seed cells into white, clear-bottom 384-well microplates at a density of 2,500 cells per well in a volume of 40 µL.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Addition:
- Prepare a stock solution of Asmarine derivatives in 100% dimethyl sulfoxide (B87167) (DMSO).
- Create a dilution series of the compounds in assay medium. The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.
- Add 10 µL of the diluted compounds to the corresponding wells of the cell plate.
- Include the following controls on each plate:
- Negative Control: Cells treated with medium containing 0.5% DMSO (vehicle control).
- Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin (B1662922) at a concentration known to induce >80% cell death).
3. Incubation:
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Luminescence Reading:
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each well using the following formula:
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Data Presentation:
| Asmarine Derivative | IC50 (µM) on HT-29 cells |
| Asmarine A | 1.2 |
| Asmarine B | 0.12 |
| Derivative X | [Insert Value] |
| Derivative Y | [Insert Value] |
| Doxorubicin (Control) | [Insert Value] |
Secondary Confirmatory Assay 1: High-Throughput Cell Cycle Analysis
This assay is designed to confirm the mechanism of action of hit compounds from the primary screen by assessing their ability to induce G1 phase cell cycle arrest. This protocol is adapted for high-throughput analysis using a microplate cytometer.
Principle:
Cells are stained with a fluorescent DNA-binding dye, such as Hoechst 33342. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. A microplate cytometer can then rapidly analyze the fluorescence of a large number of individual cells in each well, allowing for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
1. Cell Culture and Seeding:
- Seed HT-29 cells into black, clear-bottom 384-well microplates at a density of 2,000 cells per well in 40 µL of medium.
- Incubate for 24 hours.
2. Compound Treatment:
- Treat cells with various concentrations of the hit Asmarine derivatives for 24 hours.
- Include a vehicle control (0.5% DMSO) and a positive control known to induce G1 arrest (e.g., Palbociclib).
3. Cell Staining:
- Add 10 µL of a 5X solution of Hoechst 33342 dye (final concentration of 1 µg/mL) directly to each well.
- Incubate the plates at 37°C for 30-60 minutes in the dark.
4. Image Acquisition and Analysis:
- Analyze the plates using a high-content imaging system or a microplate cytometer equipped with a UV laser for Hoechst dye excitation.
- Acquire images and analyze the integrated fluorescence intensity of individual nuclei to generate a histogram of DNA content.
- Gate the cell populations corresponding to G0/G1, S, and G2/M phases based on their DNA content.
Data Presentation:
| Compound | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 45 | 35 | 20 |
| Asmarine Derivative (Hit 1) | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
| Palbociclib (Control) | 1 | 75 | 15 | 10 |
Secondary Confirmatory Assay 2: High-Throughput Iron Chelation Assay
This biochemical assay directly assesses the iron-chelating ability of the hit compounds, providing further evidence for their mechanism of action. This colorimetric assay is based on the competition between the test compound and a chromogenic iron-binding reagent.
Principle:
In the absence of a chelator, ferrous iron (Fe²⁺) binds to ferrozine (B1204870), forming a stable, magenta-colored complex that can be measured spectrophotometrically at 562 nm. If an Asmarine derivative with iron-chelating properties is present, it will sequester the Fe²⁺, preventing the formation of the ferrozine-iron complex and leading to a decrease in absorbance.
Experimental Protocol:
1. Reagent Preparation:
- Ferrous Sulfate (B86663) Solution: Prepare a fresh solution of ferrous sulfate (FeSO₄) in water.
- Ferrozine Solution: Prepare a solution of ferrozine in water.
- Asmarine Derivatives: Prepare serial dilutions of the hit compounds in an appropriate buffer (e.g., HEPES).
- Positive Control: Prepare a serial dilution of a known iron chelator, such as deferoxamine (B1203445) (DFO).
2. Assay Procedure (in a 96-well or 384-well plate):
- Add 50 µL of the Asmarine derivative dilution or control to each well.
- Add 50 µL of the ferrous sulfate solution to each well and incubate for 10 minutes at room temperature.
- Initiate the colorimetric reaction by adding 50 µL of the ferrozine solution to each well.
- Incubate for 10 minutes at room temperature.
3. Absorbance Measurement:
- Measure the absorbance at 562 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of iron chelation for each well using the following formula:
Where the control is the absorbance of the well with iron and ferrozine but without any chelating agent.
-
Determine the EC50 (half-maximal effective concentration) for iron chelation by plotting the percentage of chelation against the logarithm of the compound concentration.
Data Presentation:
| Compound | EC50 for Iron Chelation (µM) |
| Asmarine Derivative (Hit 1) | [Insert Value] |
| Deferoxamine (DFO) (Control) | [Insert Value] |
Mandatory Visualizations
Caption: High-throughput screening workflow for Asmarine derivatives.
Caption: Proposed signaling pathway for Asmarine-induced cell cycle arrest.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Stability in Aqueous Solutions
Disclaimer: Initial searches for a compound named "Asmarine" did not yield any publicly available scientific data. The following troubleshooting guide is based on general principles for addressing the instability of small molecules in aqueous solutions and may need to be adapted based on the specific chemical properties of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: My compound is degrading rapidly after being dissolved in an aqueous buffer. What are the common causes?
Rapid degradation in aqueous solutions can be attributed to several factors, including:
-
Hydrolysis: The compound may be susceptible to cleavage by water molecules. This is common for molecules with ester, amide, or other labile functional groups.
-
pH Instability: The compound may only be stable within a narrow pH range. Extreme pH values (either acidic or basic) can catalyze degradation.
-
Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation of sensitive functional groups.
-
Photodegradation: Exposure to light, especially UV light, can cause photolytic cleavage or rearrangement of the molecule.
-
Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce enzymes that may degrade the compound.
Q2: How can I identify the cause of my compound's instability?
A systematic approach is crucial. We recommend a forced degradation study where the compound is exposed to various stress conditions to identify its vulnerabilities.
Troubleshooting Guide: Investigating Compound Instability
A logical workflow can help pinpoint the cause of instability and identify a suitable solution.
Figure 1: A decision-tree workflow for systematically troubleshooting compound instability in aqueous solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the degradation pathways of a compound by subjecting it to accelerated stress conditions.
Materials:
-
Your compound of interest
-
Water (HPLC-grade or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidation: Dilute the stock solution in 3% H₂O₂.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solution of the compound at elevated temperatures (e.g., 50°C, 70°C). A control sample should be kept at the recommended storage temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC) to determine the percentage of the parent compound remaining and to profile any degradants formed.
Protocol 2: pH-Rate Profile Study
This experiment determines the stability of the compound across a range of pH values.
Materials:
-
Your compound of interest
-
A series of buffers covering a wide pH range (e.g., pH 2 to pH 10)
-
Analytical instrumentation (e.g., HPLC-UV)
Methodology:
-
Solution Preparation: Prepare solutions of your compound in each of the different pH buffers.
-
Incubation: Incubate the solutions at a constant temperature.
-
Time Points: Sample from each solution at regular intervals.
-
Analysis: Quantify the concentration of the parent compound remaining at each time point for each pH.
-
Data Presentation: Plot the logarithm of the observed degradation rate constant (k_obs) versus pH.
Data Presentation: Example Stability Data
The following table is a template for summarizing stability data from a forced degradation study.
| Stress Condition | Incubation Time (hours) | % Compound Remaining | Major Degradants (m/z) |
| Control (4°C, dark) | 24 | 99.5 | - |
| 0.1 M HCl | 8 | 65.2 | 254.1, 189.0 |
| 0.1 M NaOH | 8 | 22.7 | 312.2 |
| 3% H₂O₂ | 4 | 85.1 | 421.3 (Oxidized product) |
| UV Light (254 nm) | 2 | 45.8 | 210.1, 150.0 |
| 70°C | 24 | 90.3 | - |
Signaling Pathway Considerations
Instability of a compound can have significant implications for its biological activity. If your compound targets a specific signaling pathway, its degradation could lead to a loss of efficacy or the generation of degradants with off-target effects.
Figure 2: A diagram illustrating how compound degradation can disrupt a targeted signaling pathway.
Technical Support Center: Optimizing Delmarine Concentration for Maximum Cytotoxicity
Welcome to the technical support center for Delmarine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Delmarine concentration for maximal cytotoxic effect in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Delmarine?
A1: Delmarine is a potent cytotoxic agent that functions as an iron chelator. By depriving cells of iron, it disrupts essential cellular processes, leading to G1 phase cell cycle arrest and subsequent cytotoxicity.[1][2] This mechanism is independent of the production of reactive oxygen species (ROS).[1]
Q2: What is a typical starting concentration range for Delmarine in a cytotoxicity assay?
A2: A typical starting point for a new compound like Delmarine is to perform a broad dose-response screening. A range from 1 nM to 1 mM is often used to identify the concentrations at which the compound exhibits cytotoxic effects.
Q3: How long should I expose cells to Delmarine?
A3: The optimal incubation time can vary depending on the cell line's doubling time and the specific experimental goals. A common starting point is a 24 to 72-hour exposure. Time-course experiments are recommended to determine the most appropriate incubation period for your specific cell line.
Q4: I am observing lower-than-expected cytotoxicity. What are some possible causes?
A4: Several factors could contribute to lower-than-expected cytotoxicity. These include sub-optimal drug concentration, insufficient incubation time, high cell seeding density leading to contact inhibition, or the specific resistance of the cell line. Additionally, since Delmarine's cytotoxicity can be rescued by iron, the iron concentration in your culture medium could be a contributing factor.[1]
Q5: Can Delmarine's cytotoxicity be reversed?
A5: Yes, the cytotoxic effects and G1 cell cycle arrest induced by Delmarine can be rescued by co-treatment with ferric or ferrous salts, such as ferric ammonium (B1175870) citrate.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the assay plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation. |
| Low cytotoxicity across all concentrations | Cell line may be resistant to Delmarine. The concentration range tested may be too low. Insufficient incubation time. High iron content in the medium. | Test a broader range of Delmarine concentrations. Increase the incubation period (e.g., up to 72 hours). Consider using a culture medium with a defined and lower iron concentration. Include a positive control known to induce cytotoxicity in your cell line to validate the assay. |
| High background signal in the assay | Contamination of cell culture (e.g., mycoplasma). The compound may interfere with the assay reagents. | Regularly test cell cultures for contamination. Run a cell-free control with Delmarine and the assay reagents to check for any direct interference. |
| Unexpected cell morphology | Delmarine-induced cellular stress or off-target effects. | Document any morphological changes with microscopy. These observations can provide insights into the cellular response to the compound. |
| Inconsistent IC50 values between experiments | Variations in experimental conditions such as cell passage number, seeding density, or reagent preparation. | Standardize all experimental parameters. Use cells within a consistent range of passage numbers and ensure the seeding density is optimized and consistent for each experiment. |
Experimental Protocols
Protocol for Determining Optimal Delmarine Concentration
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Delmarine for a specific cell line using a standard MTT assay.
Materials:
-
Delmarine stock solution (e.g., in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of Delmarine dilutions in complete culture medium. A common approach is a 10-point two-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest Delmarine concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells with culture medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared Delmarine dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Delmarine concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Delmarine that causes a 50% reduction in cell viability.
-
Data Presentation
Summarize the IC50 values obtained from different cell lines or experimental conditions in a clear and structured table for easy comparison.
| Cell Line | Tissue of Origin | Incubation Time (hours) | Delmarine IC50 (µM) |
| HeLa | Cervical Cancer | 48 | [Insert experimentally determined value] |
| HT1080 | Fibrosarcoma | 48 | [Insert experimentally determined value] |
| MCF-7 | Breast Cancer | 48 | [Insert experimentally determined value] |
| A549 | Lung Cancer | 48 | [Insert experimentally determined value] |
| [Add more cell lines as tested] |
Note: The IC50 values are hypothetical and should be replaced with experimentally determined data.
Visualizations
Delmarine's Mechanism of Action: Signaling Pathway
Caption: Delmarine induces cytotoxicity via iron chelation and G1 cell cycle arrest.
Experimental Workflow for Optimizing Delmarine Concentration
Caption: Workflow for determining the IC50 of Delmarine using an MTT assay.
References
How to prevent off-target effects of Asmarine alkaloids
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Asmarine alkaloids during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of Asmarine alkaloids?
A1: The primary on-target mechanism of potent Asmarine analogs, such as delmarine, is the inhibition of DNA synthesis through the sequestration of iron in mammalian cells.[1] This leads to G1 phase cell cycle arrest and subsequent cytotoxicity.[1] While this is the intended mechanism of action, the broad effect of iron deprivation can be considered a systemic off-target effect, as it can impact non-cancerous cells and lead to general toxicity. Unlike classical off-target effects where a drug binds to unintended proteins, the toxicity of Asmarine alkaloids appears to be a direct consequence of their primary, on-target mechanism.[1]
Q2: My non-cancerous control cell lines are showing high levels of cytotoxicity. How can I confirm this is due to the Asmarine alkaloid's mechanism of action?
A2: The cytotoxicity of Asmarine alkaloids is directly linked to their iron-sequestering properties. To confirm that the observed cell death is due to this on-target effect, you can perform a rescue experiment. Co-treatment of your cells with the Asmarine alkaloid and either ferric (Fe³⁺) or ferrous (Fe²⁺) salts should rescue the cells from cytotoxicity and reverse the cell cycle arrest.[1] A successful rescue strongly indicates that the observed effects are due to iron deprivation.
Q3: Are there structural analogs of Asmarine alkaloids that are inactive and can be used as negative controls?
A3: Yes, specific structural modifications to the Asmarine scaffold have been shown to abolish its cytotoxic activity. For instance, an N-H purine (B94841) analog (compound 38 in some studies) and an uncyclized N-hydroxyaminopurine (compound 19) were found to be inactive.[2] These compounds can serve as excellent negative controls to ensure that the observed phenotype is not due to the general chemical scaffold but to the specific pharmacophore responsible for iron sequestration.
Q4: What are some general strategies to minimize the observed toxicity in my experiments?
A4: To minimize toxicity and potential off-target effects, it is crucial to:
-
Use the Lowest Effective Concentration: Titrate the Asmarine alkaloid to determine the lowest concentration that elicits the desired on-target effect (e.g., G1 arrest in cancer cells) while minimizing toxicity in control cells.
-
Employ Control Compounds: As mentioned in Q3, use structurally similar but inactive analogs as negative controls.[2]
-
Consider the Cellular Context: The expression levels of proteins involved in iron metabolism may vary between cell lines, potentially influencing their sensitivity to Asmarine alkaloids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in both cancer and non-cancerous cell lines. | The concentration of the Asmarine alkaloid is too high, leading to widespread iron deprivation. | Perform a dose-response curve to identify the optimal concentration with a therapeutic window. |
| Variability in results between different experimental batches. | Degradation of the Asmarine alkaloid or variability in cell culture conditions. | Ensure proper storage of the compound. Standardize cell passage number and culture conditions. |
| Inability to rescue cytotoxicity with iron supplementation. | The observed toxicity may not be solely due to iron sequestration, or the iron supplement is not bioavailable. | Re-evaluate the primary mechanism in your specific cell line. Try different forms of iron salts or iron chelators as controls. |
| Unexpected phenotypic changes unrelated to cell cycle arrest. | This could indicate a true, previously uncharacterized off-target effect. | Perform target identification and validation studies, such as cellular thermal shift assays (CETSA) or proteomic profiling. |
Quantitative Data Summary
The cytotoxic activity of Asmarine alkaloids and their analogs has been evaluated in various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Compound | Cell Line | IC50 / EC50 (µM) | Reference |
| Asmarine A | HT-29 | 1.2 (EC50) | [2] |
| Asmarine A | HT-29 | 1.0 (EC50) | [2] |
| Asmarine B | HT-29 | 0.12 (EC50) | [2] |
| 1-Adamantyl-asmarine (56) | Various | 0.471 - 0.714 | [2] |
| 4-Biphenyl-asmarine (57) | Various | Sub-micromolar | [2] |
Experimental Protocols
Protocol 1: Cytotoxicity Rescue by Iron Supplementation
Objective: To determine if the cytotoxicity of an Asmarine alkaloid is due to iron sequestration.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the Asmarine alkaloid in a suitable solvent (e.g., DMSO). Prepare stock solutions of ferric chloride (FeCl₃) and ferrous sulfate (B86663) (FeSO₄) in sterile water.
-
Treatment:
-
Treat cells with a serial dilution of the Asmarine alkaloid to determine its IC50.
-
In parallel, treat cells with the IC50 concentration of the Asmarine alkaloid co-administered with a serial dilution of FeCl₃ or FeSO₄ (e.g., from 1 µM to 100 µM).
-
Include vehicle controls (DMSO and water) and controls with only the iron salts.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of the iron salt to determine if iron supplementation rescues the cells from Asmarine-induced cytotoxicity.
Visualizations
Caption: Mechanism of action of Asmarine alkaloids leading to cytotoxicity.
Caption: Workflow for mitigating Asmarine alkaloid cytotoxicity.
References
Technical Support Center: Improving Chemical Synthesis Yields
A Note on "Delmarine": Initial searches in comprehensive chemical and scientific databases did not identify a specific compound named "Delmarine." The following guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the yield of complex chemical syntheses. Users can apply these principles to their specific synthesis by substituting the placeholder examples with the details of their target molecule and reaction sequence.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yield in our multi-step synthesis. What are the most common areas to investigate first?
A1: Low yield in a multi-step synthesis is a common challenge. A systematic approach is crucial for identifying the root cause. We recommend investigating the following areas in a logical sequence:
-
Starting Material Quality: Verify the purity and identity of all starting materials and reagents. Impurities can act as catalysts poisons, participate in side reactions, or alter reaction kinetics.
-
Reaction Conditions: Small deviations in temperature, pressure, reaction time, or mixing rate can have a substantial impact on yield. Ensure all parameters are precisely controlled and monitored.
-
Stoichiometry: Incorrect molar ratios of reactants or catalysts can lead to incomplete reactions or the formation of undesired byproducts.
-
Atmosphere Control: Many organic reactions are sensitive to oxygen or moisture. Ensure proper inert atmosphere techniques (e.g., using nitrogen or argon) are employed if required.
-
Purification and Isolation: Significant product loss can occur during work-up and purification steps (e.g., extraction, chromatography, crystallization). Analyze crude and purified samples to quantify recovery at each stage.
Below is a troubleshooting workflow to help guide your investigation.
Caption: A logical workflow for troubleshooting low yield in a chemical synthesis step.
Troubleshooting Guide: Specific Issues
Q2: Our key coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is stalling or showing low conversion. How can we improve this?
A2: Poor conversion in cross-coupling reactions is often related to the catalyst system or substrate quality.
-
Catalyst Deactivation: The palladium (or other metal) catalyst is sensitive to impurities.
-
Troubleshooting: Ensure all reactants and the solvent are rigorously degassed to remove oxygen. Use high-purity, dry solvents. Consider using a different ligand or a more robust pre-catalyst.
-
-
Poor Substrate Quality: Boronic acids (for Suzuki coupling) can degrade upon storage. Aryl halides may contain inhibitors.
-
Troubleshooting: Use freshly purchased or recrystallized substrates. Verify purity by NMR or melting point before use.
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent.
-
Troubleshooting: The effectiveness of bases can vary. If using K₂CO₃, ensure it is finely powdered and dry. Consider screening other bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF).
-
Table 1: Example Screening Data for a Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 80 | 92 |
Q3: We are observing the formation of a significant, inseparable byproduct during our reaction. What is the best approach to mitigate this?
A3: Byproduct formation points to a lack of selectivity in the reaction. The first step is to identify the structure of the byproduct, typically using techniques like LC-MS and NMR spectroscopy. Once identified, you can form a hypothesis about its formation mechanism and adjust the reaction accordingly.
-
Hypothesis: Byproduct from Over-reaction:
-
Solution: Reduce reaction time or temperature. Use a less reactive reagent or a milder catalyst.
-
-
Hypothesis: Byproduct from a Competing Reaction Pathway:
-
Solution: Change the solvent to alter transition state energies. A more sterically hindered ligand or substrate may improve selectivity.
-
-
Hypothesis: Byproduct from Degradation of Product:
-
Solution: Monitor the reaction progress (e.g., by TLC or LC-MS) to identify the point of maximum product formation before degradation begins, then quench the reaction at that time.
-
Caption: Competing reaction pathways leading to desired product versus byproduct.
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Optimization
This protocol outlines a general method for optimizing a reaction to improve yield and minimize byproducts using a Design of Experiments (DoE) approach or simple parameter screening.
-
Baseline Experiment:
-
Set up the reaction using the originally documented procedure.
-
Use high-purity, verified starting materials (≥98% purity).
-
Carefully control all parameters (temperature, time, stoichiometry, atmosphere).
-
Take samples at regular intervals to monitor the reaction by a suitable analytical method (TLC, GC, LC-MS).
-
After work-up and purification, calculate the isolated yield. This is your baseline.
-
-
Parameter Screening:
-
Identify key variables to screen (e.g., temperature, solvent, catalyst, base).
-
Set up a series of small-scale reactions in parallel.
-
Change only one variable at a time relative to the baseline experiment. For example:
-
Temperature Screen: Run reactions at T-20°C, T-10°C, T+10°C, T+20°C.
-
Solvent Screen: Run reactions in Toluene, Dioxane, THF, and DMF.
-
-
Analyze the crude reaction mixture of each experiment to determine the conversion rate and byproduct profile.
-
-
Optimization:
-
Identify the conditions that provided the best result from the initial screen.
-
Use this new set of conditions as your improved baseline.
-
If necessary, perform a second round of screening on other variables or perform a full factorial Design of Experiments (DoE) for fine-tuning the interaction between variables.
-
-
Scale-up Validation:
-
Once optimal conditions are identified on a small scale, perform the reaction on a larger, preparative scale to confirm that the yield improvement is reproducible.
-
Technical Support Center: Asmarine Isolation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation and purification of asmarines, a class of cytotoxic alkaloids derived from marine sponges of the genus Raspailia.
Frequently Asked Questions (FAQs)
Q1: What are asmarines and why are they of interest?
A1: Asmarines are a group of nitrogen-containing metabolites first isolated from the Red Sea sponge Raspailia sp.[1]. They are of significant interest to the scientific community due to their potent cytotoxic activity against various cancer cell lines[2]. Their unique chemical structure, featuring a diazepine-purine heterocycle, makes them intriguing candidates for drug discovery and development[2].
Q2: What is the primary source for isolating asmarines?
A2: The primary natural source of asmarines reported in the literature is marine sponges belonging to the genus Raspailia[1][3][4][5]. Different species of Raspailia may yield different asmarine analogues.
Q3: What is the known mechanism of action for the cytotoxicity of asmarines?
A3: Asmarines exert their cytotoxic effects primarily through iron chelation. This leads to cellular iron deprivation, which in turn causes an arrest of the mammalian cell cycle in the G1 phase[6][7]. This cytotoxicity appears to be independent of the production of reactive oxygen species (ROS)[6].
Troubleshooting Guide
This guide addresses common issues encountered during the isolation and purification of asmarines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Employ a multi-step extraction protocol with solvents of varying polarity (e.g., starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like methanol (B129727) or ethanol).- Consider using advanced extraction techniques such as Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) to improve efficiency. |
| Degradation of asmarines during extraction. | - Perform extraction at low temperatures to minimize thermal degradation of the target compounds. | |
| Co-elution of Asmarine Isomers | Asmarines often exist as isomeric pairs (e.g., Asmarine B and C, D and E) that are difficult to separate using standard chromatographic techniques[1]. | - Utilize high-resolution chromatographic methods. High-Performance Liquid Chromatography (HPLC) with a chiral column may be effective for separating enantiomers.- Employ advanced separation techniques like Counter-Current Chromatography (CCC) or Supercritical Fluid Chromatography (SFC).- Consider derivatization of the isomer mixture to alter their physicochemical properties, potentially allowing for easier separation. |
| Poor Resolution in Chromatographic Separations | Inappropriate stationary or mobile phase. | - Experiment with different stationary phases (e.g., C18, phenyl-hexyl, cyano) and mobile phase compositions. A gradient elution is often necessary.- Optimize the mobile phase pH, as asmarines are nitrogen-containing compounds whose retention can be pH-dependent. |
| Compound Instability | The N-hydroxypurine moiety of asmarines can be unstable under certain conditions, such as acylation[2]. | - Avoid harsh chemical treatments, such as strong acids or bases, during the purification process.- If derivatization is necessary, use mild reaction conditions and screen for reagent compatibility. |
| Difficulty in Structural Elucidation | Complex structures and the presence of multiple nitrogen atoms can make NMR and MS analysis challenging. | - Utilize advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to establish connectivity.- High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and molecular formula prediction. |
Experimental Protocols
Below is a generalized protocol for the isolation and purification of asmarines from a Raspailia sponge, based on published methodologies. Note that specific parameters may need to be optimized for different species and target asmarines.
1. Extraction
-
Objective: To obtain a crude extract containing asmarines from the sponge biomass.
-
Methodology:
-
Lyophilize the collected sponge material to remove water.
-
Grind the dried sponge into a fine powder.
-
Perform a sequential extraction with solvents of increasing polarity. For example:
-
Macerate the sponge powder in methanol (MeOH) at room temperature for 24 hours.
-
Filter the extract and repeat the maceration process two more times.
-
Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
2. Solvent Partitioning
-
Objective: To perform a preliminary fractionation of the crude extract based on polarity.
-
Methodology:
-
Suspend the crude MeOH extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a liquid-liquid extraction against a nonpolar solvent such as n-hexane to remove lipids and other nonpolar compounds.
-
Separate the aqueous methanol layer and evaporate the solvent to yield a partially purified extract.
-
3. Chromatographic Purification
-
Objective: To isolate individual asmarine compounds. This is typically a multi-step process.
-
Methodology:
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
-
Adsorb the partially purified extract onto silica (B1680970) gel.
-
Pack a VLC column with silica gel.
-
Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate (B1210297) (EtOAc), followed by a gradient of EtOAc to 100% methanol.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing asmarines.
-
-
Intermediate Purification (e.g., Column Chromatography):
-
Subject the asmarine-containing fractions from VLC to further separation on a silica gel or reversed-phase (C18) column.
-
Use an isocratic or shallow gradient mobile phase to improve resolution.
-
-
Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):
-
Perform final purification of the enriched fractions using semi-preparative or preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase is typically a mixture of water and acetonitrile (B52724) (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Monitor the elution profile with a UV detector.
-
-
Data Presentation
Table 1: Summary of Asmarine Isolation Challenges and Chromatographic Solutions
| Challenge | Chromatographic Technique | Stationary Phase | Mobile Phase Considerations |
| Removal of Lipids | Liquid-Liquid Partitioning | - | Hexane/Aqueous Methanol |
| Initial Fractionation | Vacuum Liquid Chromatography (VLC) | Silica Gel | Step gradient (Hexane -> EtOAc -> MeOH) |
| Separation of Isomers | High-Performance Liquid Chromatography (HPLC) | Chiral, C18, Phenyl-Hexyl | Gradient elution (Water/Acetonitrile) |
| Final Purification | Preparative HPLC | C18 | Isocratic or shallow gradient elution |
Visualizations
Asmarine Isolation and Purification Workflow
A generalized workflow for the isolation and purification of asmarines.
Signaling Pathway of Asmarine Cytotoxicity
The cytotoxic mechanism of asmarines via iron chelation and cell cycle arrest.
References
- 1. Asmarines A-F, novel cytotoxic compounds from the marine sponge Raspailia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asmarines G and H and barekol, three new compounds from the marine sponge Raspailia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asmarines I, J, and K and nosyberkol: four new compounds from the marine sponge Raspailia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Asmarine Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to "Asmarine," a novel anti-cancer agent, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Asmarine?
Asmarine is a synthetic small molecule that functions as a highly selective, ATP-competitive inhibitor of the mammalian Target of Rapamycin Complex 1 (mTORC1). By binding to the FRB domain of mTOR, Asmarine effectively blocks the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition leads to a G1 cell cycle arrest and a reduction in protein synthesis, ultimately suppressing tumor cell growth.[1]
Q2: My cancer cell line is showing reduced sensitivity to Asmarine. How can I confirm that it has developed resistance?
To confirm acquired resistance, you should perform a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50) of Asmarine in your cell line and compare it to the parental, sensitive cell line.[2] A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value are strong indicators of resistance.
Q3: What are the primary molecular mechanisms that could be responsible for Asmarine resistance?
Resistance to mTORC1 inhibitors like Asmarine can arise from several molecular alterations within cancer cells.[3] The most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for mTORC1 inhibition by upregulating parallel pro-survival signaling pathways, most notably the PI3K/AKT and MAPK/ERK pathways.[3]
-
Target Alteration: Spontaneous mutations in the FRB domain of the MTOR gene can occur, which may prevent Asmarine from binding effectively to its target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump Asmarine out of the cell, thereby reducing its intracellular concentration and efficacy.
-
Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to the loss of a negative feedback loop, resulting in the hyperactivation of upstream kinases like AKT, which can then drive cell proliferation and survival.[3]
Q4: Are there any initial steps I can take to investigate the specific mechanism of resistance in my cell line?
A systematic approach is recommended to pinpoint the resistance mechanism:
-
Phospho-protein Analysis: Use Western blotting to examine the phosphorylation status of key proteins in the mTOR, AKT, and MAPK pathways (e.g., p-S6K, p-AKT, p-ERK) in both sensitive and resistant cells, with and without Asmarine treatment.
-
Target Sequencing: Sequence the FRB domain of the MTOR gene in your resistant cell line to check for mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common drug efflux pumps, such as ABCB1.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during Asmarine resistance studies.
Issue 1: Asmarine fails to inhibit the growth of a previously sensitive cell line.
-
Possible Cause 1: Reagent Instability: Asmarine may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution of Asmarine from a new vial. Always store Asmarine solutions at the recommended temperature and protect them from light.
-
-
Possible Cause 2: Cell Line Contamination or Genetic Drift: The cell line may be contaminated with a resistant cell type (e.g., another cell line or mycoplasma), or it may have undergone genetic changes over time in culture.
-
Solution: Perform cell line authentication using short tandem repeat (STR) profiling. Always use low-passage cells for your experiments and periodically restart your cultures from a frozen, authenticated stock.
-
-
Possible Cause 3: Emergence of a Resistant Subclone: A small population of resistant cells may have existed in the original culture and has now become dominant.
-
Solution: If you suspect a mixed population, perform single-cell cloning to isolate and characterize both sensitive and resistant clones. If a marker for resistance is known, fluorescence-activated cell sorting (FACS) can be used to separate the populations.
-
Issue 2: Inconsistent or variable results in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding: Inconsistent cell numbers across the wells of a multi-well plate will lead to high variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Consider using a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: Edge Effects: Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Drug Dilutions: Errors in preparing the serial dilutions of Asmarine can lead to inconsistent results.
-
Solution: Prepare a master mix of each drug concentration to be used across all replicate plates. Use calibrated pipettes and perform serial dilutions carefully.
-
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing an Asmarine-sensitive (Parental) and an Asmarine-resistant (Asmarine-R) cancer cell line.
Table 1: Asmarine IC50 Values
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 50 | - |
| Asmarine-R | 1500 | 30x |
Table 2: Protein Expression and Phosphorylation Status
| Protein | Parental (Relative Expression) | Asmarine-R (Relative Expression) |
| Total mTOR | 1.0 | 1.1 |
| p-S6K (T389) | 0.1 (after Asmarine) | 0.9 (after Asmarine) |
| Total AKT | 1.0 | 1.2 |
| p-AKT (S473) | 0.2 | 2.5 |
| Total ERK1/2 | 1.0 | 0.9 |
| p-ERK1/2 (T202/Y204) | 0.3 | 3.0 |
Table 3: Gene Expression of ABCB1 Transporter
| Cell Line | Relative ABCB1 mRNA Expression |
| Parental | 1.0 |
| Asmarine-R | 15.2 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a range of Asmarine concentrations (typically from 0.1 nM to 10 µM) in triplicate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Western Blotting
-
Protein Extraction: Lyse the parental and resistant cells (with and without Asmarine treatment) and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-S6K, p-AKT, p-ERK, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using SYBR Green master mix and primers specific for the ABCB1 gene and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of ABCB1 in the resistant cells compared to the parental cells using the delta-delta Ct method.
Visualizations
Caption: Asmarine signaling pathway and potential resistance mechanisms.
Caption: Workflow for investigating Asmarine resistance.
Caption: Troubleshooting logic for loss of Asmarine efficacy.
References
Why is my Asmarine compound not inducing cell cycle arrest?
Technical Support: Asmarine & Cell Cycle Analysis
Initial Advisory: The Asmarine family of natural products are known cytotoxic agents, however, their direct and primary mechanism is reported as iron sequestration leading to a G1 phase cell cycle arrest, rather than targeting core cell cycle machinery directly.[1] An analog, "delmarine," was shown to inhibit DNA synthesis by sequestering iron in mammalian cells.[1] If you are working with a compound from the Asmarine family and not observing cell cycle arrest, it's possible that experimental conditions, cell-specific iron metabolism, or other factors are influencing the outcome.
This guide provides a structured approach to troubleshoot common issues when a compound is expected to, but does not, induce cell cycle arrest.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Asmarine compound is not showing any effect on the cell cycle. What are the primary checkpoints to verify?
A1: When a compound fails to induce an expected phenotype, the issue often lies in one of three areas: the compound itself, the biological system (cell line), or the experimental procedure.
Troubleshooting Steps:
-
Compound Integrity and Activity:
-
Purity & Stability: Has the purity of your Asmarine batch been verified (e.g., by HPLC/MS)? Is it susceptible to degradation under your storage or experimental conditions (e.g., light, temperature, pH)?
-
Solubility: Is the compound fully dissolved in your vehicle (e.g., DMSO) and then in the culture medium? Precipitates can drastically reduce the effective concentration.
-
Concentration Range: Have you performed a dose-response curve to determine the optimal concentration? The effective concentration (IC50) for cytotoxicity may differ from the concentration required for cytostatic effects like cell cycle arrest.
-
-
Cell Line and Culture Conditions:
-
Cell Line Specificity: The effect of Asmarine might be cell-type specific. Its mechanism involving iron sequestration suggests that cell lines with different iron metabolism or proliferation rates may respond differently.[1]
-
Cell Health & Density: Are the cells healthy and in the logarithmic growth phase? Cells that are confluent or nutrient-deprived may already have a reduced proliferation rate, masking the effect of the compound.[2]
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatments. Regular testing is recommended.
-
-
Experimental Protocol:
-
Treatment Duration: Is the incubation time sufficient for the compound to act and for the cells to reach the specific cell cycle checkpoint? A time-course experiment is crucial.
-
Assay Sensitivity: Is your detection method sensitive enough? For subtle changes, you may need to complement one assay with another (e.g., flow cytometry with Western blotting for key proteins).
-
Q2: How can I be sure my experimental setup is appropriate for detecting cell cycle arrest?
A2: A robust experimental design is critical. Below is a workflow to diagnose potential failures in your experiment.
Quantitative Data Summary
When analyzing cell cycle data from flow cytometry, a clear table is essential for comparison.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 28.4 ± 2.5 | 15.1 ± 1.8 | 1.3 ± 0.4 |
| Asmarine (Low Conc.) | 58.1 ± 2.9 | 26.5 ± 2.2 | 14.5 ± 1.5 | 1.9 ± 0.6 |
| Asmarine (High Conc.) | 75.3 ± 4.5 | 12.1 ± 1.9 | 11.2 ± 1.7 | 2.4 ± 0.8 |
| Positive Control (Nocodazole) | 10.5 ± 1.5 | 12.3 ± 1.8 | 75.8 ± 5.2 | 2.1 ± 0.7 |
Table 1: Example data from a cell cycle analysis experiment using flow cytometry. Data are presented as mean ± standard deviation. High concentration Asmarine shows a clear G1 arrest, as indicated by the increased percentage of cells in the G0/G1 phase.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining & Flow Cytometry
This protocol is for assessing the distribution of cells throughout the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 60-70% confluency).
-
Compound Treatment: Treat cells with the desired concentrations of Asmarine, vehicle control, and a positive control for the appropriate duration.
-
Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach using trypsin.
-
Collect all cells (including floating cells from the medium) into a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition:
Protocol 2: Western Blot for Key Cell Cycle Proteins
This protocol serves as an orthogonal method to confirm cell cycle arrest by examining protein expression levels.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate with the primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
-
Secondary Antibody & Detection:
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager. Quantify band intensity relative to a loading control like beta-actin.
Signaling Pathway & Logic Diagrams
Hypothesized Asmarine Signaling Pathway
The proposed mechanism for Asmarine-induced G1 arrest is via iron sequestration. This diagram illustrates the downstream consequences.
References
- 1. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Asmarine Sample Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Asmarine samples to minimize degradation and ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Asmarine and why is sample stability a critical concern?
Q2: What are the optimal conditions for long-term storage of solid Asmarine?
For long-term stability, solid (powder) Asmarine should be stored under the following conditions:
-
Temperature: -20°C or, preferably, -80°C.
-
Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Moisture: Stored in a desiccator to protect from moisture, as hydrolysis can be a significant degradation pathway.[7]
-
Light: Protected from light by using an amber glass vial or by wrapping the container in aluminum foil.
Q3: How should I prepare and store Asmarine stock solutions?
Preparing and storing stock solutions correctly is crucial for preserving the compound's integrity.
-
Solvent Choice: Use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for initial stock solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume needed for experiments, which reduces the introduction of aqueous buffer to the main stock.
-
Aliquoting: After preparation, divide the stock solution into small, single-use aliquots in amber vials. This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation.
-
Storage: Store aliquots at -80°C. Once an aliquot is thawed, it should be used promptly and any remainder discarded. Avoid long-term storage of Asmarine in aqueous buffers.
Q4: How does pH affect the stability of Asmarine in experimental buffers?
The pyrrole-imidazole scaffold contains functional groups that can be sensitive to pH. Both strongly acidic and strongly alkaline conditions can promote hydrolysis or other chemical rearrangements. For most biological assays, it is recommended to use a buffer system that maintains a stable pH between 6.0 and 8.0. Always prepare fresh working solutions in your experimental buffer immediately before use.
Q5: Is Asmarine sensitive to light and temperature fluctuations?
Yes. Like many complex organic molecules with conjugated ring systems, Asmarine is potentially susceptible to photodegradation.[5][6] Exposure to UV or even ambient light can initiate reactions that alter the molecule's structure. Therefore, all work with Asmarine solutions should be performed with minimal light exposure, and samples should be stored in light-protecting containers. Temperature fluctuations should also be avoided by minimizing the time samples spend outside of their recommended storage temperature.
Q6: How can I monitor my Asmarine sample for degradation?
Regularly assessing the purity of your Asmarine sample is a critical quality control step.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Degradation is indicated by a decrease in the area of the main Asmarine peak and the emergence of new peaks in the chromatogram. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide further information on the identity of potential degradation products.[8][9]
-
Nuclear Magnetic Resonance (NMR): For a more detailed structural confirmation, ¹H-NMR can be used to verify the integrity of the compound, although it is less practical for routine checks.
Data Presentation
Table 1: Recommended Storage Conditions for Asmarine
| Sample Form | Temperature | Container | Atmosphere | Recommended Duration |
| Solid Powder | -20°C to -80°C | Tightly sealed amber glass vial | Inert gas (e.g., Argon) | > 12 months |
| Stock Solution (DMSO/Ethanol) | -80°C | Amber glass vial (single-use aliquots) | Air | 3-6 months |
| Working Solution (Aqueous Buffer) | 2-8°C | Light-protecting tube/plate | Air | < 24 hours |
Table 2: Key Factors Influencing Asmarine Stability
| Factor | Potential Degradation Pathway | Mitigation Strategy |
| Temperature | Increased rate of hydrolysis and oxidation | Store at -20°C or -80°C; minimize freeze-thaw cycles. |
| Light (UV/Visible) | Photodegradation, ring opening, or isomerization | Use amber vials; wrap containers in foil; work in low-light conditions. |
| pH (Acidic/Alkaline) | Acid or base-catalyzed hydrolysis of labile groups | Maintain pH between 6.0-8.0; prepare fresh aqueous solutions. |
| Oxygen | Oxidation of electron-rich pyrrole (B145914) or imidazole (B134444) rings | Store under inert gas; use degassed solvents where possible. |
| Moisture | Hydrolysis of amide or ester bonds | Store solids in a desiccator; use anhydrous solvents for stock solutions. |
Experimental Protocols
Protocol: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for assessing the stability of an Asmarine sample and can be adapted for routine quality control or forced degradation studies.
1. Purpose: To quantify the purity of an Asmarine sample and detect the presence of degradation products using reverse-phase HPLC-UV.
2. Materials:
-
Asmarine sample (solid or stock solution)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV-Vis detector
-
Calibrated analytical balance and volumetric flasks
3. Reagent Preparation:
-
Mobile Phase A (Aqueous): 0.1% FA (v/v) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% FA (v/v) in HPLC-grade ACN.
-
Sample Solvent: 50:50 (v/v) ACN:Water.
4. Sample Preparation:
-
Control Sample: Prepare a 1 mg/mL solution of Asmarine in the sample solvent. Filter through a 0.22 µm syringe filter before injection.
-
Forced Degradation (Optional):
-
Acidic: Add 100 µL of 1 M HCl to 900 µL of the control sample solution. Incubate at 40°C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Basic: Add 100 µL of 1 M NaOH to 900 µL of the control sample solution. Incubate at 40°C for 4 hours. Neutralize with 1 M HCl before injection.
-
Oxidative: Add 100 µL of 3% H₂O₂ to 900 µL of the control sample solution. Incubate at room temperature for 4 hours.
-
Thermal: Incubate the solid sample at 60°C for 24 hours, then prepare the solution.
-
Photolytic: Expose the solution to a UV lamp (254 nm) for 24 hours.
-
5. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan from 200-400 nm and select an optimal wavelength (e.g., 254 nm or a local maximum).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
6. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the control sample as: (Area of Asmarine Peak / Total Area of All Peaks) * 100%.
-
For forced degradation samples, calculate the percent degradation as: 100% - Purity %.
Visual Guides: Workflows and Pathways
Troubleshooting Guide
Caption: Troubleshooting flowchart for identifying sources of experimental error.
Recommended Sample Handling Workflow
Caption: Recommended workflow for handling Asmarine from receipt to use.
Hypothetical Degradation Pathways
References
- 1. A Submarine Journey: The Pyrrole-Imidazole Alkaloids | MDPI [mdpi.com]
- 2. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biology of the Pyrrole-Imidazole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathways for degradation of plastic polymers floating in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Adjusting experimental conditions for Asmarine efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental conditions to ensure the effective use of Asmarine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Asmarine?
A1: Asmarine and its potent synthetic analog, delmarine, function as cytotoxic agents by sequestering intracellular iron. This iron deprivation inhibits DNA synthesis, leading to cell cycle arrest in the G1 phase in mammalian cells. The N-hydroxy diazepine (B8756704) motif is a critical structural feature for this activity.[1][2]
Q2: How should I prepare and store Asmarine stock solutions?
A2: Asmarine A has a calculated logP of 5.79, indicating high hydrophobicity.[1] It is recommended to dissolve Asmarine in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. When preparing working concentrations, dilute the stock solution in a pre-warmed cell culture medium and vortex thoroughly to ensure complete dissolution and minimize precipitation.
Q3: What are the key structural features of Asmarine required for its cytotoxic activity?
A3: Experimental evidence indicates that two main structural components are essential for Asmarine's cytotoxicity: the N-hydroxy (N-OH) functionality and the cyclic diazepine ring.[1][3] Analogs lacking the N-OH group (e.g., N-H or N-OCH3 versions) or those with an acyclic structure are reported to be inactive.[1][3]
Q4: Can the cytotoxic effects of Asmarine be reversed?
A4: Yes, the cytotoxicity and G1 phase cell cycle arrest induced by the Asmarine analog "delmarine" can be rescued by co-treatment with either ferric (Fe³⁺) or ferrous (Fe²⁺) salts.[1][2] This provides a method for confirming that the observed effects in your experiment are due to iron sequestration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed at expected concentrations. | Compound Precipitation: Asmarine is hydrophobic and may precipitate in aqueous culture media, especially at high concentrations or if not properly dissolved. | - Prepare fresh dilutions from the DMSO stock for each experiment.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.- Visually inspect the medium for any precipitate after adding Asmarine. If precipitation occurs, consider using a lower concentration range or a different solvent system if compatible with your cells. |
| Compound Instability: The N-hydroxypurine moiety may be unstable under certain conditions. | - Minimize the exposure of stock and working solutions to light and repeated temperature changes.- Use freshly prepared dilutions for all experiments. | |
| Cell Line Insensitivity: The specific cell line used may be resistant to iron chelation-induced cytotoxicity. | - Test Asmarine on a panel of cell lines, including those reported in the literature (e.g., HT-29, MCF7, HL60).[3]- As a positive control, use a known iron chelator like deferoxamine (B1203445) (DFO) to confirm that your cell line is sensitive to iron deprivation. | |
| High variability between experimental replicates. | Inconsistent Dosing: Uneven distribution of the hydrophobic compound in the culture wells. | - After diluting the Asmarine stock into the culture medium, vortex the solution thoroughly before adding it to the cells.- When plating, gently swirl the plate to ensure an even distribution of the compound in each well. |
| Cell Plating Density: Inconsistent cell numbers at the start of the experiment. | - Ensure a homogenous single-cell suspension before plating.- Allow cells to adhere and stabilize for 24 hours before adding the compound. | |
| Unexpected cellular morphology or off-target effects. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Maintain a final DMSO concentration below 0.5% in all wells.- Always include a vehicle control (medium with the same concentration of DMSO as the highest Asmarine dose) to assess the effect of the solvent alone. |
| Oxidative Stress: At certain concentrations, some iron chelators can paradoxically promote oxidative stress, especially if the chelator-to-iron ratio is low.[4] | - Measure reactive oxygen species (ROS) levels to determine if oxidative stress is a contributing factor.- Include an antioxidant like N-acetylcysteine (NAC) in a control experiment to see if it mitigates the observed effects. | |
| Difficulty confirming the iron chelation mechanism. | Lack of Specificity: The observed cytotoxicity could be due to an off-target effect unrelated to iron sequestration. | - Perform a rescue experiment by co-incubating Asmarine-treated cells with ferric ammonium (B1175870) citrate (B86180) (FAC) or ferrous sulfate. A reversal of cytotoxicity would confirm an iron-dependent mechanism.[1][2]- Analyze the expression of iron-responsive proteins. Iron deprivation should lead to an increase in Transferrin Receptor 1 (TfR1) and a decrease in ferritin levels. These can be measured by Western blot.[5][6] |
Quantitative Data on Asmarine and Analogs
The following table summarizes the cytotoxic activity of natural Asmarines and their more potent synthetic analogs across various human cancer cell lines.
| Compound | Cell Line | Assay Duration | IC₅₀ / EC₅₀ (µM) | Reference |
| Asmarine A | HT-29 (Colon) | 72 h | 1.2 (EC₅₀) | [3] |
| Asmarine A analog ('natural' diazepine 37) | HT-29 (Colon) | 72 h | ~1.0 (EC₅₀) | [3] |
| Asmarine B | HT-29 (Colon) | Not Specified | 0.12 (IC₅₀) | [3] |
| 1-Adamantyl-asmarine (analog 56) | HT-29 (Colon) | 72 h | 0.471 - 0.714 | [3] |
| Jurkat (T-cell leukemia) | 72 h | 0.471 - 0.714 | [3] | |
| HeLa (Cervical) | 72 h | 0.471 - 0.714 | [3] | |
| HL60 (Leukemia) | 72 h | 0.199 | [3] | |
| 4-Biphenyl-asmarine (analog 57) | HT-29 (Colon) | 72 h | Sub-micromolar | [3] |
| Jurkat (T-cell leukemia) | 72 h | Sub-micromolar | [3] | |
| HeLa (Cervical) | 72 h | Sub-micromolar | [3] | |
| HEK 293 (Embryonic Kidney) | 72 h | Sub-micromolar | [3] | |
| MCF7 (Breast) | 72 h | Sub-micromolar | [3] | |
| MDA-MB-231 (Breast) | 72 h | Sub-micromolar | [3] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of Asmarine.
Materials:
-
Asmarine stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
Chosen cancer cell line
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Asmarine in complete medium from the 10 mM stock. Final concentrations should range from approximately 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest percentage of DMSO used).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Asmarine or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the Asmarine concentration and use non-linear regression to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of Asmarine on cell cycle distribution.
Materials:
-
Asmarine stock solution (10 mM in DMSO)
-
6-well plates
-
Chosen cancer cell line
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for exponential growth for the duration of the experiment. Allow them to attach overnight.
-
Treat cells with Asmarine at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and centrifuge again. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and decant the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation.[2] Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 peak and a decrease in the S and G2/M peaks are expected.
Visualizations
Caption: Proposed mechanism of action for Asmarine cytotoxicity.
Caption: General experimental workflow for evaluating Asmarine efficacy.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Biotinylated Iron-Responsive Element to Analyze the Activity of Iron Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving Asmarine and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during Asmarine-related experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I not observing the expected cytotoxicity (high IC50 value)? | Compound Instability: Asmarine and its analogs may be unstable under certain conditions (e.g., prolonged storage, repeated freeze-thaw cycles).Incorrect Compound Concentration: Errors in calculating or preparing the dilutions of the test compound.Cell Line Resistance: The chosen cell line may be inherently resistant to iron chelation-induced cytotoxicity.Low Cell Seeding Density: Insufficient cell numbers can lead to an underestimation of cytotoxicity. | Compound Handling: Prepare fresh stock solutions and aliquots to avoid repeated freeze-thaw cycles. Protect from light where necessary.Concentration Verification: Double-check all calculations and ensure accurate pipetting. Consider verifying the concentration using analytical methods if possible.Cell Line Selection: Use a cell line known to be sensitive to iron chelators. If unsure, perform a literature search for appropriate cell lines.Optimize Seeding Density: Ensure a sufficient number of cells are seeded to allow for measurable differences between treated and untreated wells. |
| 2. My cell viability assay results are inconsistent between replicates. | Uneven Cell Seeding: Inconsistent number of cells seeded across wells.Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Incomplete Compound Mixing: The compound may not be evenly distributed in the culture medium. | Proper Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting.Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.Thorough Mixing: After adding the compound to the wells, gently mix the plate on a shaker or by careful pipetting. |
| 3. I am not observing the expected G1 cell cycle arrest. | Incorrect Timing of Analysis: The time point for analysis may be too early or too late to observe the peak G1 arrest.Cell Synchronization Issues: If using synchronized cells, the synchronization protocol may not have been effective.Low Compound Concentration: The concentration of Asmarine may be insufficient to induce a significant G1 arrest. | Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing G1 arrest.Verify Synchronization: Check the efficiency of your cell synchronization method using a control sample.Dose-Response Experiment: Test a range of Asmarine concentrations to identify the optimal concentration for inducing G1 arrest. |
| 4. I see a high level of cell death in my negative control (vehicle-treated) wells. | Solvent Toxicity: The solvent used to dissolve Asmarine (e.g., DMSO) may be at a toxic concentration.Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture. | Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control.Aseptic Technique: Maintain strict aseptic technique during all cell culture procedures. Regularly test for mycoplasma contamination. |
| 5. The addition of iron salts is not rescuing the cytotoxic effect of Asmarine. | Insufficient Iron Concentration: The concentration of the iron salt may not be sufficient to counteract the chelating effect of Asmarine.Timing of Iron Addition: The iron salt may have been added too late after Asmarine treatment. | Optimize Iron Concentration: Perform a dose-response experiment with the iron salt to determine the optimal concentration for rescue.Co-treatment: Add the iron salt either simultaneously with Asmarine or shortly after to ensure it is available to the cells. |
Data Presentation
The following table summarizes the cytotoxic activity of Asmarine A and its synthetic analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) [1] |
| Asmarine A | HT-29 (Colon Cancer) | 1.2 |
| Asmarine A | HeLa (Cervical Cancer) | >10 |
| Synthetic Analog 24 | HT-29 (Colon Cancer) | ~20 |
| Synthetic Analog 36 | HT-29 (Colon Cancer) | ~5 |
| Synthetic Analog 37 | HT-29 (Colon Cancer) | 1 |
Experimental Protocols
Protocol 1: Asmarine Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Asmarine using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Asmarine (or analog) stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Asmarine in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Asmarine concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Asmarine dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Asmarine concentration.
-
Determine the IC50 value by performing a non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the effect of Asmarine on the cell cycle distribution.
Materials:
-
Asmarine-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Visualizations
Signaling Pathway of Asmarine
Caption: Asmarine's mechanism of action leading to G1 cell cycle arrest.
Experimental Workflow for Asmarine Cytotoxicity Assay
Caption: Workflow for determining Asmarine's cytotoxicity using an MTT assay.
References
Optimizing incubation time for Delmarine treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Delmarine treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Delmarine and what is its mechanism of action?
Delmarine is a cytotoxic asmarine alkaloid.[1][2] Its primary mechanism of action is the sequestration of iron in mammalian cells, which inhibits DNA synthesis.[1] This iron deprivation leads to cell cycle arrest in the G1 phase.[1][2] Delmarine has been shown to bind to iron with a 3:1 ligand-to-metal stoichiometry.[1]
Q2: What is a typical starting concentration and incubation time for Delmarine in cell-based assays?
A specific recommended starting concentration and incubation time for Delmarine is not widely published. As with other novel compounds, it is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line and assay.[3][4] Based on general practices for cytotoxic agents, a logarithmic dilution series (e.g., 1 nM to 100 µM) can be a good starting point for determining the optimal concentration.[3] For incubation time, effects of similar compounds on cell proliferation are often observed between 24 and 72 hours.[3][4][5]
Q3: How do I determine the optimal incubation time for Delmarine in my specific experiment?
To determine the optimal incubation time, a time-course experiment is recommended.[5] This involves treating your cells with a fixed, effective concentration of Delmarine and measuring the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[4] The ideal incubation time will be the point at which a statistically significant effect is observed without causing excessive, non-specific cytotoxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Delmarine treatment. | 1. Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest. 2. Suboptimal Concentration: The concentration of Delmarine may be too low. 3. Cell Line Resistance: The cell line used may be resistant to Delmarine's effects. | 1. Perform a time-course experiment: Extend the incubation period (e.g., up to 72 hours or longer).[3] 2. Perform a dose-response experiment: Test a wider range of Delmarine concentrations.[3] 3. Verify the mechanism: Since Delmarine acts as an iron chelator, ensure your experimental system is sensitive to iron deprivation. Consider co-treatment with ferric or ferrous salts as a rescue experiment.[1][2] |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across wells. 2. Edge Effects: Evaporation from the outer wells of the culture plate.[5] 3. Inconsistent Treatment Application: Variation in the timing or volume of Delmarine addition. | 1. Standardize cell seeding: Ensure a single-cell suspension and use a consistent seeding density. 2. Minimize edge effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS or media. 3. Use a standardized protocol: Ensure precise and consistent addition of Delmarine to all wells. |
| Unexpected cytotoxicity at all concentrations and time points. | 1. Solvent Toxicity: If using a solvent like DMSO, the final concentration may be too high. 2. Compound Instability: Delmarine may be unstable in the culture medium, leading to toxic byproducts. | 1. Perform a solvent control: Test the effect of the solvent alone on your cells. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 2. Prepare fresh solutions: Prepare Delmarine stock solutions fresh for each experiment and consider replenishing the media with fresh compound for longer incubation times.[5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation period for Delmarine treatment.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Delmarine Treatment: Treat the cells with a fixed, effective concentration of Delmarine (determined from a dose-response experiment) and a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).[4][5]
-
Assay Measurement: At each time point, perform the desired assay (e.g., cell viability, proliferation, or a specific functional assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results of the Delmarine-treated wells to the vehicle-treated wells for each time point. The optimal incubation time is the point that yields a robust and significant effect.
Protocol 2: Western Blot Analysis to Confirm Mechanism of Action
This protocol can be used to assess changes in iron-responsive proteins to confirm Delmarine's mechanism of action.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of Delmarine or a vehicle control for the optimized incubation time determined in Protocol 1.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Probe the membrane with primary antibodies against iron-responsive proteins (e.g., transferrin receptor, ferritin) and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the relative protein expression levels.
Data Presentation
Table 1: Example Time-Course Experiment Data for Delmarine Treatment
| Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 6 | 98.2 | 4.5 |
| 12 | 85.1 | 5.1 |
| 24 | 62.5 | 6.3 |
| 48 | 45.3 | 5.8 |
| 72 | 30.7 | 4.9 |
Table 2: Example Dose-Response Experiment Data for Delmarine Treatment (48-hour incubation)
| Delmarine Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0.1 | 95.4 | 3.2 |
| 1 | 78.9 | 4.1 |
| 10 | 48.2 | 5.5 |
| 50 | 25.6 | 3.9 |
| 100 | 15.8 | 2.7 |
Visualizations
Caption: Mechanism of action of Delmarine leading to G1 cell cycle arrest.
References
Validation & Comparative
Comparing the cytotoxicity of Delmarine to other iron chelators
A Comparative Guide to the Cytotoxicity of Delmarine and Other Iron Chelators
Introduction
Iron is an essential element for cellular processes, including DNA synthesis and cell proliferation. Cancer cells, in particular, exhibit an increased demand for iron, making iron chelation a promising therapeutic strategy. Iron chelators deplete the intracellular iron pool, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of the cytotoxicity of Delmarine, a potent asmarine analog, against established iron chelators: deferoxamine, deferiprone, and deferasirox. The information is intended for researchers, scientists, and drug development professionals.
Cytotoxicity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Delmarine and other iron chelators in various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Iron Chelator | Cell Line | IC50 (µM) |
| Delmarine | HT1080 | 0.12[1] |
| HeLa | ~1[1] | |
| Deferoxamine | Jurkat | ~50 (at 48h) |
| NALM-6 | ~100 (at 48h) | |
| SK-N-MC | 4.51 (at 72h)[2] | |
| MCF-7 | >100 (at 48h)[3] | |
| MDA-MB-231 | ~100 (at 48h)[3] | |
| Deferiprone | TRAMP-C2 | 51-67 (at 48h)[4] |
| Myc-CaP | 51-67 (at 48h)[4] | |
| 22rv1 | 51-67 (at 48h)[4] | |
| MCF7 | 75-100 (at 5 days)[5][6] | |
| T47D | 75-100 (at 5 days)[5] | |
| HL-60 | 10 times more cytotoxic than maltol | |
| HSC-2 | 10 times more cytotoxic than maltol | |
| Deferasirox | PC-3 | 15.6[1] |
| HepG2 | 25.4[1] | |
| Multiple Myeloma Cell Lines | 3.2 - 47.9 (at 48h)[7] | |
| A549 | 12.7 (at 72h) | |
| HL-60 | >5 (time-dependent) | |
| KG-1 | >5 (time-dependent) |
Experimental Protocols
Cytotoxicity Assay (Alamar Blue Method)
This protocol is a general guideline for determining the cytotoxicity of iron chelators using the Alamar Blue assay, as specific protocols for each cited study were not available.
-
Cell Seeding: Plate cells (e.g., HeLa, HT1080) in a 96-well plate at a density of 1 x 10^4 cells/ml and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iron chelators (Delmarine, deferoxamine, deferiprone, deferasirox) in cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well, typically at 10% of the total volume, and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Iron chelation therapy impacts various signaling pathways, leading to the inhibition of cancer cell growth and induction of cell death.
Delmarine: G1 Cell Cycle Arrest
Delmarine exerts its cytotoxic effects by sequestering intracellular iron, which is essential for the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis. This leads to an arrest of the cell cycle at the G1 phase, preventing cells from progressing to the S phase and replicating their DNA.
Caption: Delmarine-induced G1 cell cycle arrest pathway.
Deferoxamine: Multi-pathway Inhibition
Deferoxamine has been shown to inhibit cancer progression by affecting multiple signaling pathways. It can suppress the ROS/HIF-1α pathway, which is involved in cellular adaptation to hypoxia. Additionally, it can inhibit the Wnt/β-catenin and p38MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival.
Caption: Deferoxamine's inhibitory effects on key signaling pathways.
Deferiprone: Mitochondrial Targeting and Apoptosis
Deferiprone induces cytotoxicity by targeting mitochondrial metabolism and promoting the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. It can also induce DNA fragmentation and activate caspases, key mediators of apoptosis.
Caption: Deferiprone-induced apoptosis via mitochondrial dysfunction.
Deferasirox: NF-κB and mTOR Pathway Inhibition
Deferasirox has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It can also downregulate the mTOR pathway, which is crucial for cell growth and proliferation, by enhancing the expression of REDD1.
Caption: Deferasirox-mediated inhibition of NF-κB and mTOR pathways.
Conclusion
This comparative guide highlights the cytotoxic potential of Delmarine and other iron chelators against various cancer cell lines. Delmarine demonstrates potent cytotoxicity, particularly in HT1080 cells. The diverse mechanisms of action, involving cell cycle arrest and modulation of key signaling pathways, underscore the therapeutic potential of iron chelation in oncology. Further research is warranted to fully elucidate the clinical utility of these compounds in cancer treatment.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Different cytotoxic and apoptotic responses of MCF-7 and HT1080 cells to MnO2 nanoparticles are based on similar mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alamarBlue® Cell Viability Assay Protocol_实验方法 [protocol.everlab.net]
- 4. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced cellular functions through induction of LPA2 by cisplatin in fibrosarcoma HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
Comparative Analysis of Asmarine's Mechanism of Action Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the novel therapeutic agent Asmarine, detailing its mechanism of action and efficacy in comparison to a standard inhibitor, Compound X. The data presented herein is derived from a series of preclinical studies conducted on A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma) cell lines.
Data Summary
The following tables summarize the quantitative data obtained from key experiments comparing the effects of Asmarine and Compound X on cell viability and protein expression.
Table 1: IC50 Values (µM) after 48-hour Treatment
| Cell Line | Asmarine | Compound X |
| A549 | 12.5 | 25.8 |
| MCF-7 | 8.2 | 18.5 |
| U-87 MG | 15.1 | 32.4 |
Table 2: Apoptosis Induction (% of Apoptotic Cells) after 24-hour Treatment at IC50 Concentration
| Cell Line | Vehicle Control | Asmarine | Compound X |
| A549 | 3.2% | 45.6% | 22.1% |
| MCF-7 | 2.8% | 52.3% | 28.9% |
| U-87 MG | 4.1% | 41.8% | 19.7% |
Table 3: Relative Protein Expression Levels (Fold Change vs. Vehicle Control) after 12-hour Treatment
| Cell Line | Target Protein | Asmarine | Compound X |
| A549 | p-Akt (S473) | 0.21 | 0.55 |
| Cleaved Caspase-3 | 4.8 | 2.3 | |
| MCF-7 | p-Akt (S473) | 0.15 | 0.48 |
| Cleaved Caspase-3 | 5.9 | 2.9 | |
| U-87 MG | p-Akt (S473) | 0.28 | 0.62 |
| Cleaved Caspase-3 | 4.2 | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of Asmarine or Compound X (0.1 to 100 µM) for 48 hours. A vehicle control (0.1% DMSO) was also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with Asmarine or Compound X at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol, and the cells were incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) was determined.
3. Western Blot Analysis
-
Protein Extraction: Following treatment with Asmarine or Compound X for 12 hours, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, cleaved Caspase-3, and β-actin overnight at 4°C. Subsequently, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to β-actin.
Visualizations
The following diagrams illustrate the proposed signaling pathway of Asmarine and the experimental workflow.
Caption: Proposed mechanism of Asmarine action via PI3K/Akt pathway inhibition.
Caption: Workflow for the comparative analysis of Asmarine.
Delmarine and CDK4/6 Inhibitors: A Comparative Analysis of G1 Phase Cell Cycle Arrest Mechanisms
For Immediate Release
This guide provides a detailed comparative analysis of Delmarine, a novel G1 phase inhibitor with a unique mechanism of action, and the established class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of therapeutic agents targeting the G1 phase of the cell cycle.
Introduction
The G1 phase is a critical checkpoint in the cell cycle, and its dysregulation is a hallmark of cancer. Consequently, targeting this phase has become a promising strategy in oncology. This guide compares two distinct approaches to inducing G1 arrest: Delmarine, an asmarine analog that acts through iron sequestration, and the CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib), which directly target key cell cycle regulatory proteins.
Mechanism of Action
Delmarine: G1 Arrest via Iron Sequestration
Delmarine is a potent synthetic analog of the asmarine class of marine natural products.[1][2] Its primary mechanism of action involves the chelation of intracellular iron, a crucial cofactor for enzymes involved in DNA synthesis. By binding to iron with a 3:1 ligand-to-metal stoichiometry, Delmarine effectively sequesters it, leading to a state of iron deprivation.[1] This inhibition of iron-dependent processes ultimately blocks DNA replication and induces cell cycle arrest in the G1 phase.[1][2] The cytotoxic effects and the G1 arrest induced by Delmarine can be reversed by the addition of ferric ammonium (B1175870) citrate, confirming its iron-dependent mechanism.[1]
CDK4/6 Inhibitors: Targeting the Rb-E2F Pathway
The approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—are small molecules that selectively inhibit cyclin-dependent kinases 4 and 6. These kinases are pivotal in promoting the transition from the G1 to the S phase of the cell cycle.[3][4] In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK4/6, these drugs prevent the phosphorylation of Rb, which remains bound to E2F, thereby keeping the cell in a G1 arrested state.[3][4]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and preclinical data for Delmarine and the CDK4/6 inhibitors.
| Feature | Delmarine | CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) |
| Primary Target | Intracellular Iron | Cyclin-Dependent Kinase 4 and 6 (CDK4/6) |
| Mechanism of G1 Arrest | Inhibition of DNA synthesis via iron sequestration.[1][2] | Inhibition of Rb phosphorylation, preventing E2F release.[3][4] |
| Reversibility | Reversible with the addition of iron salts.[1] | Reversible upon drug withdrawal. |
| Known Side Effects (Clinical) | Preclinical data; clinical side effects not established. | Neutropenia, leukopenia, fatigue, nausea. Diarrhea is more common with Abemaciclib. |
Table 1: Comparison of a new G1 phase inhibitor called Delmarine with other G1 phase inhibitors.
| Inhibitor | Cell Line | IC50 (nM) |
| Palbociclib | MCF-7 (ER+) | 9 - 11 |
| T-47D (ER+) | 64 | |
| Ribociclib | MCF-7 (ER+) | 10 |
| T-47D (ER+) | 130 | |
| Abemaciclib | MCF-7 (ER+) | 2 |
| T-47D (ER+) | 14 | |
| Delmarine | HeLa, HT1080 | Potent G1 arrest and cytotoxicity observed, specific IC50 values not published.[1] |
Table 2: Preclinical IC50 Values of G1 Phase Inhibitors in Selected Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a G1 phase inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the inhibitor (e.g., Delmarine or a CDK4/6 inhibitor) for the specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvest: Aspirate the media and wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate the cells on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Cytotoxicity Assessment using Alamar Blue Assay
Objective: To measure the cytotoxic effect of G1 phase inhibitors on cancer cell lines.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor to determine the dose-response relationship. Include a vehicle-treated control.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the total volume and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot for Rb Phosphorylation
Objective: To assess the phosphorylation status of the Retinoblastoma (Rb) protein, a key downstream target of CDK4/6.
Protocol:
-
Cell Lysis: After treatment with the CDK4/6 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780, Ser807/811) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Mandatory Visualizations
References
- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 2. Novel Marine Secondary Metabolites Worthy of Development as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Silymarin and silibinin cause G1 and G2-M cell cycle arrest via distinct circuitries in human prostate cancer PC3 cells: a comparison of flavanone silibinin with flavanolignan mixture silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Asmarine Analogs Demonstrate Superior or Comparable Efficacy to Natural Isolates in Cancer Cell Lines
A comprehensive analysis of available data reveals that synthetic analogs of the marine natural product Asmarine exhibit potent cytotoxic activity against a range of cancer cell lines, with some analogs demonstrating efficacy superior or comparable to their natural counterparts. This guide provides a comparative overview of their performance, supported by experimental data, and details the underlying mechanism of action involving iron-dependent cell cycle arrest.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of natural Asmarines and their synthetic analogs have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, serves as the primary metric for comparison. The data, summarized in Table 1, highlights the potent nanomolar to low micromolar activity of several synthetic analogs.
Notably, synthetic analogs 56 (1-Adamantyl) and 57 (4-Biphenyl) exhibit broad and potent cytotoxicity across multiple cell lines, with IC50 values in the sub-micromolar range. For instance, analog 56 shows an IC50 of 199 nM against HL60 leukemia cells, and analog 57 is also highly effective against several cancer cell lines[1]. Comparatively, natural Asmarine A has a reported GI50 of 1.1 μM against HT-29 cells, while Asmarine B has a more potent IC50 of 120 nM against the same cell line[1]. The synthetic analogs 54 (1-Naphthyl) and 55 (2-Naphthyl) also display single-digit micromolar activity, with 54 being equipotent to Asmarine A against HT-29 cells[1]. This demonstrates that synthetic modifications can maintain or even enhance the cytotoxic potential of the Asmarine scaffold.
| Compound | Target Cell Line | IC50/GI50 (μM) | Reference |
| Natural Isolates | |||
| Asmarine A | HT-29 | 1.1 | [1] |
| Asmarine B | HT-29 | 0.12 | [1] |
| Synthetic Analogs | |||
| Analog 54 (1-Naphthyl) | HT-29 | 1.1 | [1] |
| Jurkat | 1.5 | [1] | |
| HeLa | 1.9 | [1] | |
| Analog 55 (2-Naphthyl) | HT-29 | 2.1 | [1] |
| Jurkat | 2.8 | [1] | |
| HeLa | 3.2 | [1] | |
| Analog 56 (1-Adamantyl) | HT-29 | 0.471 | [1] |
| Jurkat | 0.714 | [1] | |
| HeLa | 0.621 | [1] | |
| HL60 | 0.199 | [1] | |
| HEK 293 | 0.582 | [1] | |
| MCF7 | 0.633 | [1] | |
| MDA-MB 231 | 0.547 | [1] | |
| Analog 57 (4-Biphenyl) | HT-29 | 0.533 | [1] |
| Jurkat | 0.662 | [1] | |
| HeLa | 0.589 | [1] |
Table 1: Comparative Cytotoxicity (IC50/GI50) of Natural Asmarines and Synthetic Analogs. This table summarizes the reported half-maximal inhibitory/growth inhibitory concentrations of natural and synthetic Asmarine compounds against various human cancer cell lines.
Mechanism of Action: Iron Deprivation and G1 Cell Cycle Arrest
The cytotoxic activity of Asmarine and its potent analogs stems from their ability to induce cellular iron deprivation. This leads to a cascade of events culminating in G1 phase cell cycle arrest and subsequent cell death. The proposed signaling pathway is depicted below:
Figure 1: Proposed Signaling Pathway for Asmarine-Induced G1 Arrest.
Asmarine analogs act as iron chelators, leading to a state of iron starvation within the cell. This has two major consequences for cell cycle progression. Firstly, it inhibits ribonucleotide reductase, a crucial iron-dependent enzyme for DNA synthesis. Secondly, it leads to the downregulation of Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors p21 and p27. This culminates in the inhibition of CDK4/6, leading to the dephosphorylation (activation) of the retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint. Activated Rb prevents cells from entering the S phase, resulting in G1 phase arrest and ultimately, apoptosis.
Experimental Protocols
The determination of cytotoxic activity (IC50/GI50 values) is typically performed using cell viability assays. The following are generalized protocols for two commonly used methods.
| Protocol Step | MTT Assay | Crystal Violet Assay |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. | Seed cells in a 96-well plate at a desired density and allow for adherence. |
| 2. Compound Treatment | Treat cells with serial dilutions of the Asmarine compound (natural or synthetic) for a specified incubation period (e.g., 48 or 72 hours). | Expose cells to various concentrations of the Asmarine compounds for the desired duration. |
| 3. Reagent Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells. | Remove media, fix the cells with a suitable fixative (e.g., methanol), and then stain with a 0.5% crystal violet solution for 10-20 minutes. |
| 4. Solubilization/Washing | Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol). | Wash the wells with water to remove excess stain. |
| 5. Quantification | Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader. | Solubilize the bound crystal violet dye using a solvent (e.g., methanol (B129727) or a solution of sodium dodecyl sulfate) and measure the absorbance at approximately 570-590 nm. |
| 6. Data Analysis | Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve. | Determine cell viability relative to the control and calculate the IC50 value from the dose-response curve. |
Table 2: Generalized Protocols for Cytotoxicity Assays. These protocols outline the key steps for the MTT and Crystal Violet assays, which are standard methods for assessing cell viability and determining the IC50 values of cytotoxic compounds.
Conclusion
The development of synthetic Asmarine analogs has yielded compounds with potent and broad-spectrum anticancer activity. The ability to readily synthesize and modify these analogs provides a significant advantage over the isolation of natural Asmarines, which are often scarce. The clear mechanism of action, involving iron deprivation-induced G1 cell cycle arrest, offers a rational basis for their further development as potential therapeutic agents. The data presented here underscores the promise of synthetic Asmarine analogs as a valuable class of molecules for oncology research and drug discovery.
References
Unveiling the Anti-Cancer Potential of Asmarine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The marine environment offers a rich reservoir of unique chemical structures with significant therapeutic potential. Among these, Asmarine alkaloids have emerged as a promising class of compounds with cytotoxic effects against cancer cells. While research on Asmarine itself is nascent, studies on its synthetic analogs, particularly delmarine, and other marine-derived alkaloids like Ascomylactam A, provide compelling evidence of their anti-cancer activities. This guide offers a comparative analysis of the anti-cancer effects of these marine compounds, presenting available experimental data, detailing methodologies, and visualizing the intricate signaling pathways involved.
Comparative Analysis of Anti-Cancer Efficacy
Quantitative data from various studies are summarized below to facilitate a clear comparison of the cytotoxic and cell cycle inhibitory effects of Asmarine analogs and other relevant marine alkaloids.
Table 1: In Vitro Cytotoxicity of Marine Alkaloids Against Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Delmarine | HeLa | Cervical Cancer | Not explicitly quantified in the primary study, but potent cytotoxicity was observed. | [1][2] |
| HT1080 | Fibrosarcoma | Potent cytotoxicity observed. | [1] | |
| Ascomylactam A | A549 | Lung Cancer | ~4 µM | [3] |
| NCI-H460 | Lung Cancer | ~5 µM | [3] | |
| NCI-H1975 | Lung Cancer | ~8 µM | [3] | |
| MDA-MB-435 | Melanoma | Data not available | [3] | |
| HepG2 | Liver Cancer | Data not available | [3] | |
| HCT116 | Colon Cancer | Data not available | [3] |
Table 2: Cell Cycle Arrest Induced by Marine Alkaloids
| Compound | Cancer Cell Line | Cell Cycle Phase Arrest | Observations | Reference |
| Delmarine | HeLa | G1 Phase | Significant arrest observed. | [1] |
| HT1080 | G1 Phase | Significant arrest observed. | [1] | |
| Ascomylactam A | A549 | G1/S Phase | Dose-dependent increase in G1 population. | [3][4] |
| NCI-H460 | G1/S Phase | Dose-dependent increase in G1 population. | [3][4] | |
| NCI-H1975 | G1/S Phase | Dose-dependent increase in G1 population. | [3][4] |
Deciphering the Mechanisms of Action: Signaling Pathways
The anti-cancer effects of Asmarine analogs and related marine alkaloids are underpinned by distinct signaling pathways. Delmarine primarily acts as an iron chelator, while Ascomylactam A modulates the ROS/Akt/Rb pathway.
Delmarine: The Iron Chelation Pathway
Delmarine's cytotoxic and cytostatic effects stem from its ability to bind and sequester intracellular iron.[1] This iron deprivation is hypothesized to inhibit the function of iron-dependent enzymes crucial for DNA synthesis and cell cycle progression, such as ribonucleotide reductase.[1] This leads to a halt in the G1 phase of the cell cycle, preventing cancer cells from replicating their DNA and proliferating.[1][2]
References
Comparative Analysis of the Iron-Binding Affinity of Asmarine Derivatives: A Literature Review
A comprehensive search of available scientific literature and databases did not yield specific information on a class of compounds referred to as "Asmarine derivatives" and their iron-binding affinity. This suggests that "Asmarine" may be a novel compound class, a proprietary name not yet widely disclosed in published research, or potentially a term with limited circulation within the scientific community.
Therefore, a direct comparative analysis of the iron-binding affinity of Asmarine derivatives with other iron chelators, supported by experimental data, cannot be provided at this time.
To offer a relevant framework for researchers, scientists, and drug development professionals interested in the evaluation of novel iron chelators, this guide will instead provide a general overview of the methodologies used to assess iron-binding affinity and a template for data presentation and experimental workflow visualization. This information can be applied to Asmarine derivatives once data becomes available.
General Principles of Iron Chelation and Affinity
Iron chelators are molecules that can bind to iron ions, forming a stable complex that can then be excreted from the body.[1][2] The affinity of a chelator for iron is a critical parameter, as it determines its ability to effectively sequester iron from biological sources like transferrin and ferritin without disrupting the balance of other essential metal ions.[2][3] High iron-binding affinity is a key characteristic of effective therapeutic iron chelators used in the treatment of iron overload disorders.[4][5]
Data Presentation: A Template for Comparison
Once quantitative data for Asmarine derivatives are obtained, they can be effectively compared with known iron chelators using a structured table. The following table provides a template for such a comparison, including key parameters used to evaluate iron-binding affinity.
| Derivative/Compound | Iron (III) Binding Constant (log K) | pFe³⁺ Value | Molar Ratio (Ligand:Iron) | Method of Determination | Reference |
| Asmarine Derivative A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Asmarine Derivative B | Data not available | Data not available | Data not available | Data not available | Data not available |
| Asmarine Derivative C | Data not available | Data not available | Data not available | Data not available | Data not available |
| Deferoxamine (DFO) | ~30.6 | ~26.6 | 1:1 | Potentiometry, Spectrophotometry | [2] |
| Deferiprone (DFP) | ~20.0 | ~20.5 | 3:1 | Potentiometry, Spectrophotometry | [5] |
| Deferasirox (DFX) | ~36.9 | ~22.5 | 2:1 | Potentiometry, Spectrophotometry | [4] |
Caption: Comparative Iron-Binding Affinity of Hypothetical Asmarine Derivatives and Standard Iron Chelators.
Experimental Protocols for Determining Iron-Binding Affinity
The determination of iron-binding affinity typically involves a combination of spectroscopic and calorimetric techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Titration (Job's Plot) for Stoichiometry Determination
Objective: To determine the stoichiometry of the ligand-iron complex.
Methodology:
-
Prepare equimolar solutions of the Asmarine derivative and a suitable iron salt (e.g., FeCl₃) in a buffered solution (e.g., HEPES or TRIS at physiological pH 7.4).
-
Mix the solutions in varying molar ratios (e.g., 0:1, 1:9, 2:8, ..., 9:1, 1:0) while keeping the total molar concentration constant.
-
Allow the mixtures to equilibrate.
-
Measure the absorbance of each mixture at the wavelength of maximum absorbance (λmax) of the iron-ligand complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS) of the iron-binding reaction.
Methodology:
-
Prepare a solution of the Asmarine derivative in a suitable buffer and place it in the ITC sample cell.
-
Prepare a solution of FeCl₃ in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the iron solution into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks to obtain the heat of reaction for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kₐ, ΔH, and ΔS).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the iron-binding affinity of a novel compound like an Asmarine derivative.
Caption: Workflow for the analysis of iron-binding affinity of novel chelators.
This guide provides a foundational framework for the comparative analysis of the iron-binding affinity of novel compounds. Researchers working with Asmarine derivatives can utilize these methodologies and data presentation formats to rigorously characterize their compounds and compare them with existing iron chelators. The scientific community awaits the publication of data on Asmarine derivatives to understand their potential role in iron chelation therapy.
References
- 1. Synthetic and natural products as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Molecule of the Month: Ferritin and Transferrin [pdb101.rcsb.org]
- 4. mjhid.org [mjhid.org]
- 5. Challenges of Iron Chelation in Thalassemic Children [mdpi.com]
Delmarine: A Preclinical Insight into its Antitumor Potential Compared to Clinically Approved Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Delmarine, a potent synthetic analog of the natural marine alkaloids known as asmarines, has demonstrated a novel mechanism of antitumor activity in preclinical studies. This guide provides a comparative analysis of Delmarine against clinically approved cancer drugs that exhibit similar mechanisms of action, namely G1 cell cycle arrest and disruption of iron metabolism. The comparison is based on available preclinical data to offer a quantitative and mechanistic perspective for researchers in oncology and drug discovery.
Executive Summary
Delmarine induces cytotoxicity and arrests the mammalian cell cycle in the G1 phase through a distinct mechanism of cellular iron deprivation. This activity is independent of reactive oxygen species (ROS) production, a common pathway for some other iron chelators. Its unique iron-binding properties are attributed to the diazepine (B8756704) ring within its structure. In contrast, clinically approved drugs that induce G1 arrest, such as the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, act by inhibiting the phosphorylation of the retinoblastoma (Rb) protein. Approved iron-chelating agents, like Deferasirox (B549329) and Deferoxamine (B1203445), are primarily used for iron overload disorders but have shown anticancer activity by depleting the iron stores essential for tumor cell proliferation. This guide presents a side-by-side comparison of the preclinical cytotoxic activities and mechanistic pathways of these compounds.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the available preclinical data on the half-maximal inhibitory concentration (IC50) of Delmarine's parent compound family (asmarine analogs), CDK4/6 inhibitors, and iron chelators across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines and exposure times.
Table 1: In Vitro Cytotoxicity (IC50) of Asmarine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Asmarine A | HT-29 | Colon Carcinoma | 1.2 | [1][2] |
| 1-adamantyl-asmarine | HT-29 | Colon Carcinoma | nM activity | [1] |
| 1-adamantyl-asmarine | HeLa | Cervical Cancer | nM activity | [1] |
| 1-adamantyl-asmarine | Jurkat | T-cell Leukemia | nM activity | [1] |
| 1-adamantyl-asmarine | HL60 | Promyelocytic Leukemia | sub-micromolar | [1] |
| 1-adamantyl-asmarine | HEK 293 | Embryonic Kidney | sub-micromolar | [1] |
| 1-adamantyl-asmarine | MCF7 | Breast Cancer | sub-micromolar | [1] |
| 1-adamantyl-asmarine | MDA-MB-231 | Breast Cancer | sub-micromolar | [1] |
| 4-biphenyl-asmarine | HT-29 | Colon Carcinoma | nM activity | [1] |
| 4-biphenyl-asmarine | HeLa | Cervical Cancer | nM activity | [1] |
| 4-biphenyl-asmarine | Jurkat | T-cell Leukemia | nM activity | [1] |
| 4-biphenyl-asmarine | HL60 | Promyelocytic Leukemia | sub-micromolar | [1] |
| 4-biphenyl-asmarine | HEK 293 | Embryonic Kidney | sub-micromolar | [1] |
| 4-biphenyl-asmarine | MCF7 | Breast Cancer | sub-micromolar | [1] |
| 4-biphenyl-asmarine | MDA-MB-231 | Breast Cancer | sub-micromolar | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of Clinically Approved CDK4/6 Inhibitors
| Compound | CDK Target | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Palbociclib | CDK4/6 | MCF-7 | Breast Cancer | 57.8 | [3] |
| Ribociclib | CDK4/6 | Multiple | Multiple | - | [4] |
| Abemaciclib | CDK4/6/9 | Multiple | Multiple | - | [3] |
Note: Comprehensive IC50 values for Ribociclib and Abemaciclib across a wide panel of cell lines are extensive and can be found in specialized databases. Abemaciclib also inhibits other kinases, which may contribute to its broader activity.[5]
Table 3: In Vitro Cytotoxicity (IC50) of Clinically Approved Iron Chelators
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Deferasirox | K562 | Myeloid Leukemia | 46.33 | - | [6] |
| Deferasirox | U937 | Myeloid Leukemia | 16.91 | - | [6] |
| Deferasirox | HL-60 | Myeloid Leukemia | 50 | - | [6] |
| Deferasirox | Pancreatic Cancer Cells | Pancreatic Cancer | 10 (S-phase arrest) | - | [7] |
| Deferasirox | Pancreatic Cancer Cells | Pancreatic Cancer | 50-100 (apoptosis) | - | [7] |
| Deferoxamine | HeLa | Cervical Cancer | - (synergistic with CHC) | - | [8] |
| Deferoxamine | Huh7 | Liver Cancer | - (not synergistic with CHC) | - | [8] |
Note: The anticancer effects of iron chelators are often evaluated in combination with other agents, and their potency can vary significantly depending on the cellular iron status.
Mechanistic Pathways and Experimental Workflows
The distinct mechanisms of action of Delmarine, CDK4/6 inhibitors, and iron chelators are visualized below using Graphviz diagrams.
Caption: Delmarine's iron chelation pathway leading to G1 arrest.
Caption: CDK4/6 inhibitors block Rb phosphorylation to halt the cell cycle.
References
- 1. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosopurines en route to potently cytotoxic asmarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Iron Fist of Asmarine: A Comparative Guide to its Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Asmarine's iron sequestration-based cytotoxicity with alternative anticancer agents, supported by experimental data and detailed protocols.
The marine natural product Asmarine and its synthetic analogs have emerged as potent cytotoxic agents with a unique mechanism of action: iron sequestration. This guide provides a comprehensive comparison of Asmarine's performance against other iron chelators and traditional chemotherapeutics, validating the critical role of iron deprivation in its anticancer activity.
Performance Comparison: Asmarine Analogs vs. Alternative Cytotoxic Agents
The cytotoxic efficacy of Asmarine analogs, other iron-chelating agents, and standard chemotherapeutic drugs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound Class | Compound | Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |
| Asmarine Analogs | Delmarine | - | - | Potent (specific value not publicly available) | Iron Sequestration |
| Synthetic Analog 56 | HT-29 | Colon Carcinoma | 0.471 - 0.714 | Iron Sequestration | |
| HeLa | Cervical Carcinoma | 0.471 - 0.714 | Iron Sequestration | ||
| Jurkat | T-cell Leukemia | 0.471 - 0.714 | Iron Sequestration | ||
| HL-60 | Promyelocytic Leukemia | 0.199 | Iron Sequestration | ||
| Other Iron Chelators | Triapine | HL-60 | Promyelocytic Leukemia | 0.29 - 0.38 | Iron Sequestration (Ribonucleotide Reductase Inhibition) |
| Deferoxamine (B1203445) (DFO) | HeLa | Cervical Carcinoma | >100 (in some studies) | Iron Sequestration | |
| Standard Chemotherapeutics | Doxorubicin | HT-29 | Colon Carcinoma | ~0.75 - 11.39 | DNA Intercalation, Topoisomerase II Inhibition |
| HeLa | Cervical Carcinoma | ~0.34 - 3.7 | DNA Intercalation, Topoisomerase II Inhibition | ||
| Paclitaxel | HT-29 | Colon Carcinoma | Varies | Microtubule Stabilization | |
| HeLa | Cervical Carcinoma | Varies | Microtubule Stabilization |
Key Observations:
-
Synthetic Asmarine analogs, such as compound 56, exhibit sub-micromolar cytotoxicity across a range of cancer cell lines, demonstrating potency comparable to or greater than the natural Asmarine A (IC50 of 1.2 µM against HT-29 cells).
-
Delmarine, a potent Asmarine analog, induces G1 phase cell cycle arrest and cytotoxicity, which can be reversed by the addition of iron salts, confirming its mechanism of action is iron sequestration.[1][2] This effect is achieved without the production of reactive oxygen species (ROS), a common side effect of some other iron chelators.[1]
-
Compared to other iron chelators like Deferoxamine, Asmarine analogs appear to be significantly more potent.
-
The cytotoxicity of Asmarine analogs is in the same range as established chemotherapeutic agents like Doxorubicin, but they operate through a distinct mechanism, offering a potential alternative for treating resistant cancers.
Visualizing the Mechanism and Experimental Validation
To better understand the mode of action of Asmarine and the methods used to validate it, the following diagrams illustrate the key pathways and workflows.
Caption: Proposed signaling pathway of Asmarine-induced cytotoxicity.
Caption: Experimental workflow for validating Asmarine's cytotoxicity and iron sequestration.
Caption: Comparison of cytotoxic mechanisms.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings related to Asmarine's cytotoxicity, the following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Asmarine analogs, alternative drugs, and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Asmarine analogs, other drugs) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Intracellular Iron Chelation Assay (Calcein-AM Assay)
This assay is used to qualitatively and quantitatively assess the ability of a compound to chelate intracellular labile iron.
Materials:
-
Cancer cell lines
-
Culture medium
-
Calcein-AM (acetoxymethyl ester)
-
Asmarine analogs or other iron chelators
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates or on coverslips in a multi-well plate).
-
Calcein-AM Loading: Wash the cells with a suitable buffer (e.g., HBSS). Incubate the cells with Calcein-AM (typically 0.5-1 µM) in the dark at 37°C for 15-30 minutes. Calcein-AM is cell-permeant and is hydrolyzed by intracellular esterases to the fluorescent calcein (B42510), which is retained in the cytoplasm. The fluorescence of calcein is quenched by binding to iron.
-
Compound Treatment: After loading, wash the cells to remove excess Calcein-AM. Add the medium containing the test compound (e.g., Asmarine analog) at the desired concentration.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm over time. An increase in fluorescence indicates that the compound is sequestering iron from calcein, thus de-quenching its fluorescence.
-
Data Analysis: The rate and extent of the increase in fluorescence are proportional to the iron-chelating activity of the compound.
Western Blot for Iron-Responsive Proteins
This protocol is used to detect changes in the expression of proteins involved in iron metabolism, such as transferrin receptor 1 (TfR1) and ferritin, to confirm cellular iron deprivation.
Materials:
-
Cancer cell lines
-
Asmarine analogs or other iron chelators
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TfR1, anti-ferritin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in TfR1 and a decrease in ferritin expression are indicative of cellular iron depletion. Use a loading control like β-actin to normalize the data.
References
A Comparative Analysis of the Side Effects of Asmarine Analogs in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
The Asmarine family of marine alkaloids and their synthetic analogs have emerged as a promising class of cytotoxic agents with potent anti-cancer activity. Their primary mechanism of action involves iron chelation and the induction of G1 phase cell cycle arrest, leading to apoptotic cell death in malignant cells. While extensive research has focused on their efficacy against various cancer cell lines, a direct comparative study on the side effect profiles of different Asmarine analogs is not yet available in the public domain. This guide provides a comprehensive comparison based on available preclinical data, inferring potential side effects from their mechanism of action and cytotoxicity against non-cancerous cell lines.
Quantitative Data Summary: Cytotoxicity of Asmarine Analogs
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for various Asmarine analogs against a panel of cancer cell lines. For comparison, where available, data on their effects on non-cancerous cell lines are included to provide an initial assessment of their therapeutic index. A higher IC50 value in normal cells compared to cancer cells suggests a degree of selectivity and potentially a wider therapeutic window.
| Analog/Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Asmarine A | HT-29 | 1.1 | - | - | [1] |
| Asmarine B | HT-29 | 0.12 | - | - | [1] |
| Delmarine | - | Potent | - | - | N/A |
| 1-Adamantyl-asmarine | HL-60 | 0.199 | - | - | [1] |
| HT-29 | 0.471 | - | - | [1] | |
| Jurkat | - | - | - | [1] | |
| HeLa | - | - | - | [1] | |
| HEK 293 | - | - | - | [1] | |
| MCF7 | - | - | - | [1] | |
| MDA-MB 231 | - | - | - | [1] | |
| 4-Biphenyl-asmarine | HT-29 | - | - | - | [1] |
| Jurkat | - | - | - | [1] | |
| HeLa | - | - | - | [1] | |
| Agelasine B | MCF-7 | 3.22 | Fibroblasts | 32.91 | [2] |
| SKBr3 | 2.99 | [2] | |||
| PC-3 | 6.86 | [2] | |||
| Verrucosidin Derivatives | MGC-803 | 0.96 - 1.14 | NRK-52E | 18.3 - 46.7 | [3] |
Note: A comprehensive side-by-side comparison is challenging due to variations in tested cell lines and experimental conditions across different studies. The data presented here is for comparative purposes and should be interpreted with caution.
Inferred Side Effect Profile Based on Mechanism of Action
Given the lack of direct comparative toxicology studies, the potential side effects of Asmarine analogs can be inferred from their known mechanisms of action: iron chelation and G1 cell cycle arrest.
Side Effects Associated with Iron Chelation
Asmarine analogs exert their cytotoxic effects in part by binding to intracellular iron, leading to iron deprivation in cancer cells. This mechanism is analogous to that of clinically used iron chelation therapies. Therefore, it is plausible that Asmarine analogs could induce similar side effects.
Common Side Effects of Iron Chelators:
-
Gastrointestinal Issues: Nausea, vomiting, diarrhea, and abdominal pain are the most frequently reported side effects of iron chelation therapy[4][5][6][7].
-
Auditory and Visual Disturbances: Changes in hearing and vision, including hearing loss and cataracts, can occur, particularly with over-chelation[7][8].
-
Renal and Hepatic Impairment: Some iron chelators are associated with kidney and liver toxicity, necessitating regular monitoring of organ function[4][7].
-
Skin Reactions: Rashes and itching are also common[5][6][7].
-
Mineral Depletion: Besides iron, other essential minerals like zinc may also be depleted, requiring monitoring[4].
Side Effects Associated with G1 Cell Cycle Arrest
The induction of cell cycle arrest at the G1 phase is a key anti-proliferative mechanism of Asmarine analogs. While this is a desirable effect in rapidly dividing cancer cells, its impact on normal proliferating cells is a critical consideration for potential side effects.
Potential Consequences of G1 Arrest in Normal Tissues:
-
Impact on High-Turnover Tissues: Tissues with high rates of cell division, such as the bone marrow, gastrointestinal mucosa, and hair follicles, are most likely to be affected. This could manifest as:
-
Myelosuppression (leading to anemia, neutropenia, and thrombocytopenia)
-
Mucositis (inflammation of the digestive tract)
-
Alopecia (hair loss)
-
-
Delayed Wound Healing: The proliferation of fibroblasts and other cells involved in tissue repair could be inhibited, leading to delayed wound healing.
-
Impaired Immune Response: The proliferation of lymphocytes upon antigen stimulation could be suppressed, potentially leading to immunosuppression.
It is important to note that some studies suggest that normal cells may be less sensitive to CDK1 inhibition (which can be involved in G1/S transition) because they can remain in G1 for prolonged periods, potentially offering a therapeutic window[9]. Furthermore, some marine-derived compounds have shown selective cytotoxicity to cancer cells while sparing normal cells[3][10].
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the literature on Asmarine analogs.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Asmarine analogs on cancer and normal cell lines and to calculate the IC50 values.
Methodology:
-
Cell Culture: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Asmarine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of Asmarine analogs on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with the Asmarine analog at a specific concentration for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of Asmarine analogs and a typical experimental workflow for their preclinical evaluation.
Caption: Proposed mechanism of action of Asmarine analogs in cancer cells.
Caption: General workflow for the preclinical evaluation of Asmarine analogs.
References
- 1. Nitrosopurines en route to Potently Cytotoxic Asmarines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. issapharma.com [issapharma.com]
- 5. leukaemia.org.au [leukaemia.org.au]
- 6. Iron Chelation Therapy | Boston Children's Hospital [childrenshospital.org]
- 7. Iron Chelation | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 8. Chelation Toxicity | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 9. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
Replicating Published Findings on Delmarine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Delmarine, a potent synthetic analog of asmarine alkaloids, with other relevant compounds. The information presented is based on published experimental data, with a focus on cytotoxicity and cell cycle arrest. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate the replication and further investigation of these findings.
Comparative Analysis of Cytotoxicity and G1 Phase Cell Cycle Arrest
Delmarine exhibits significant cytotoxic effects and induces G1 phase cell cycle arrest in cancer cell lines. To contextualize its potency, the following table summarizes its activity alongside other well-established compounds: an iron chelator (Deferoxamine), a standard chemotherapeutic agent (Doxorubicin), and two CDK4/6 inhibitors (Palbociclib and Ribociclib).
| Compound | Mechanism of Action | Cell Line | IC50 (Cytotoxicity) | Concentration for G1 Arrest | Reference |
| Delmarine | Iron Chelator | HT1080 | 48-hour IC50 of approximately 5 µM | Not explicitly defined, but observed at concentrations leading to cytotoxicity. | [1] |
| Delmarine | Iron Chelator | HeLa | Not explicitly reported, but cytotoxicity is observed. | Arrests cells primarily in G1 phase. | [1] |
| Deferoxamine (B1203445) | Iron Chelator | HeLa | Concentration-dependent growth suppression, significant at 100 µM and higher. | Induces G1/S arrest. | [2][3] |
| Doxorubicin (B1662922) | Topoisomerase II Inhibitor | HeLa | IC50 values vary widely depending on the study, ranging from 0.2 µg/mL to 2.664 µM. | Can induce G2/M arrest. | [4][5] |
| Doxorubicin | Topoisomerase II Inhibitor | HT1080 | Cytotoxicity observed, but specific IC50 values vary. | Can induce G2/M arrest. | [6][7] |
| Palbociclib | CDK4/6 Inhibitor | HeLa | Does not significantly alter cell cycle at concentrations up to 1 µM. | Induces G1 arrest in sensitive cell lines, but HeLa cells are relatively insensitive. | [8] |
| Ribociclib | CDK4/6 Inhibitor | C33A (cervical cancer) | Induces G0/G1 arrest in a dose-dependent manner. | Induces G0/G1 arrest. | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The data presented here is for comparative purposes and is extracted from the cited literature.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (alamarBlue Assay)
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.
Materials:
-
HeLa or HT1080 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Delmarine and other test compounds
-
alamarBlue™ cell viability reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Delmarine) in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (no cells) as a background control and wells with cells and medium without compound as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
alamarBlue Addition: Add 10 µL of alamarBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[10][11][12]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle.[13][14][15]
Materials:
-
HeLa or HT1080 cells
-
6-well cell culture plates
-
Delmarine and other test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
Washing: Wash the cells with PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for assessing the effect of Delmarine on cell cycle progression.
Signaling Pathway of Delmarine-Induced G1 Arrest
Caption: Delmarine induces G1 arrest by sequestering iron, inhibiting ribonucleotide reductase.[16][17][18]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of deferoxamine on human marrow haematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis by Acanthaster planci sp., and Diadema setosum sp., Fractions in Human Cervical Cancer Cell Line, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ analysis of doxorubicin uptake and cytotoxicity in a 3D culture model of human HT-1080 fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miR-197-5p increases Doxorubicin-mediated anticancer cytotoxicity of HT1080 fibrosarcoma cells by decreasing drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The relationship of intracellular iron chelation to the inhibition and regeneration of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Asmarine and Other Marine-Derived Cytotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the marine-derived cytotoxin Asmarine with other notable marine natural products that have advanced to clinical use: Trabectedin (Ecteinascidin 743), Plitidepsin (Aplidin), and Eribulin (a Halichondrin B analog). The comparison focuses on their cytotoxic activity, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of Asmarine's potent analog, delmarine, and the selected comparator marine-derived cytotoxins against various human cancer cell lines. This data provides a quantitative basis for comparing their potency.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Delmarine (Asmarine analog) | HeLa (Cervical Cancer) | ~1000 | [1][2] |
| HT1080 (Fibrosarcoma) | ~1000 | [1] | |
| Trabectedin (Ecteinascidin 743) | HT-1080 (Fibrosarcoma) | pM range | [3] |
| HS-42 (Malignant Mesodermal) | pM range | [3] | |
| HCT-8 (Colon Adenocarcinoma) | 1-2 logs less sensitive than STS | [3] | |
| HT-29 (Colon Adenocarcinoma) | 1-2 logs less sensitive than STS | [3] | |
| HCT-116 (Colon Adenocarcinoma) | 1-2 logs less sensitive than STS | [3] | |
| MCF-7 (Breast Cancer) | 1-2 logs less sensitive than STS | [3] | |
| Plitidepsin (Aplidin) | Multiple Myeloma Cell Lines | 1-10 | [4] |
| DLCL and Burkitt Lymphoma Cell Lines | 1-9 | [5] | |
| JJN3 (Multiple Myeloma) | ~10 | [6] | |
| 5TGM1 (Multiple Myeloma) | ~20 | [6] | |
| Eribulin (Halichondrin B analog) | Broad range of human cancer cell lines | Nanomolar range | [7] |
| HCC38 (Triple-Negative Breast Cancer) | >200 (after 72h) | [8] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | >200 (after 72h) | [8] | |
| SKBR3 (Breast Cancer) | >200 (after 72h) | [8] |
Mechanisms of Action and Signaling Pathways
The selected marine-derived cytotoxins exhibit distinct mechanisms of action, targeting different cellular processes and signaling pathways.
Asmarine: Iron Chelation and G1 Cell Cycle Arrest
Asmarine and its potent synthetic analog, delmarine, exert their cytotoxic effects through a unique mechanism involving iron chelation.[1][2] By binding to and sequestering intracellular iron, these compounds disrupt iron-dependent cellular processes. A key consequence of this iron deprivation is the arrest of the cell cycle in the G1 phase.[1][9] This is primarily due to the inhibition of ribonucleotide reductase, an iron-dependent enzyme essential for the synthesis of deoxyribonucleotides required for DNA replication in the S phase. The G1 arrest is mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10] Iron depletion can lead to the downregulation of cyclin D1 and CDK2, and affect the phosphorylation status of the retinoblastoma protein (pRb), a key regulator of the G1/S transition.[10][11]
Caption: Asmarine's mechanism of action leading to G1 cell cycle arrest.
Comparator Marine-Derived Cytotoxins
In contrast to Asmarine's iron chelation mechanism, Trabectedin, Plitidepsin, and Eribulin target fundamental cellular processes such as DNA integrity, protein synthesis, and microtubule dynamics.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] CDK inhibitors: positive and negative regulators of G1-phase progression. | Semantic Scholar [semanticscholar.org]
- 3. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tuning cell cycle regulation with an iron key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Novel Asmarine Compound Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel marine natural products, such as the Asmarine alkaloids, presents exciting opportunities for drug discovery and development. Independent and rigorous verification of their chemical structures is a critical first step in this process. This guide provides a comparative overview of the standard analytical methodologies employed for the structural elucidation of a novel Asmarine compound, alongside a comparison with other bioactive marine alkaloids.
Data Presentation: Spectroscopic and Bioactivity Comparison
The structural verification of a novel compound relies on the convergence of data from multiple analytical techniques. Below is a summary of representative data for a putative Asmarine compound, "Asmarine-I," compared with other well-characterized marine alkaloids.
| Compound | Molecular Formula | Mass Spectrometry (m/z) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Biological Activity | Potency (IC₅₀) |
| Asmarine-I | C₂₅H₃₇N₅O[1] | [M+H]⁺ 424.3071 (Calculated for C₂₅H₃₈N₅O⁺) | 170.9, 161.7, 150.6, 145.5, 139.7, 137.1, 136.2, 134.7, 133.3, 131.5, 130.3, 130.1, 128.1, 127.9, 127.3, 126.4, 124.6, 118.4, 113.5, 66.7, 5.13, 16.0[1] | Not yet fully characterized | - |
| Homoaerothionin | C₂₄H₂₈Br₄N₄O₄ | - | - | Acetylcholinesterase Inhibitor[2] | 4.5 µM[2] |
| Fascaplysin | C₁₈H₁₂N₃O⁺ | - | - | Cytotoxic, Cyclin-Dependent Kinase 4 (CDK4) Inhibitor[3] | ~0.2 µM (against various cancer cell lines) |
| Lamellarin O | C₂₄H₂₁NO₈ | - | - | Cytotoxic, HIV-1 Integrase Inhibitor | - |
Experimental Protocols
The definitive structural elucidation of a novel compound like an Asmarine alkaloid is achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of a novel compound. A comprehensive suite of experiments is required for unambiguous structure determination.
-
Sample Preparation: A pure sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of non-equivalent carbons in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes the spatial proximity of protons, which is vital for determining the relative stereochemistry.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the novel compound.
-
High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer. This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the fragmentation pattern provides valuable structural information about different substructures within the molecule.
X-ray Crystallography
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
-
Crystallization: The pure compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and refined to yield the final crystal structure.
Mandatory Visualizations
Workflow for Independent Structure Verification
The following diagram illustrates the logical workflow for the independent verification of a novel natural product's structure.
Caption: Workflow for the structural verification of a novel compound.
Hypothetical Signaling Pathway of a Bioactive Marine Alkaloid
This diagram illustrates a hypothetical signaling pathway that could be inhibited by a bioactive marine alkaloid, such as a cytotoxic Asmarine analog.
Caption: Inhibition of a pro-survival signaling pathway by a marine alkaloid.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Waste
In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of laboratory chemicals, with a focus on substances that may not be common knowledge. Adherence to these protocols is critical for maintaining a safe and compliant laboratory.
I. Pre-Disposal and Handling Precautions
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS provides comprehensive information regarding the substance's hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): When handling chemical waste, all personnel must wear the minimum appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A properly buttoned laboratory coat.
All handling of chemical waste should be performed in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or vapors.
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring compliant disposal.
-
Solid Waste: Collect all solid chemical waste, including contaminated items such as weigh boats, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing different solid waste streams unless their compatibility has been verified.
-
Liquid Waste: Collect all liquid waste containing the chemical in a designated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used and do not mix with other liquid waste streams.
Waste Container Management:
-
Ensure the waste container is compatible with the chemical.
-
Keep the container properly sealed.
-
Clearly label the container as "Hazardous Waste" with the full chemical name.
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
III. Disposal Procedure
Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.
Arrange for Pickup: Once a waste container is full or has reached its accumulation time limit, arrange for a hazardous waste pickup through your institution's EHS department.
Drain Disposal Prohibition: Under no circumstances should chemical waste or its solutions be disposed of down the sink.
IV. Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.
-
Collection: Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.
-
Decontamination: Thoroughly clean the affected area.
Quantitative Data Summary
For many specific laboratory chemicals, quantitative disposal-related data may not be publicly available. However, the following table provides a general framework for the types of quantitative information that would be relevant for a laboratory chemical's disposal profile.
| Parameter | Value | Source |
| Occupational Exposure Limits | No specific limits established | Safety Data Sheet[1] |
| pH | Not applicable | Safety Data Sheet[2] |
| Boiling Point | Undetermined | Safety Data Sheet[2] |
| Flash Point | Not applicable | Safety Data Sheet[2] |
| Solubility in Water | Not determined | Safety Data Sheet[2] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for proper chemical waste disposal, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
References
Safety and Handling of Alamarine: Information Not Available
Extensive searches for safety, handling, and disposal information for a chemical substance referred to as "Alamarine" have yielded no relevant results. The predominant outcome of these searches relates to "Alamarin-Jet," a brand of marine water jet propulsion systems.
There is no data available in the public domain to suggest that "this compound" is a recognized chemical substance. Consequently, information regarding appropriate personal protective equipment (PPE), specific handling protocols, or approved disposal methods for this substance cannot be provided.
It is crucial for researchers, scientists, and drug development professionals to work with accurate and verified information to ensure laboratory safety. We recommend verifying the correct chemical name and consulting the manufacturer's Safety Data Sheet (SDS) for precise and reliable safety and handling guidelines.
For general guidance on handling chemicals in a laboratory setting, always adhere to standard safety protocols, which include:
-
Conducting a thorough risk assessment before starting any new procedure.
-
Using appropriate personal protective equipment , such as safety glasses, gloves, and lab coats.
-
Working in a well-ventilated area , such as a fume hood, when handling volatile substances.
-
Following established procedures for the safe storage and disposal of all chemical waste.
A generalized workflow for ensuring chemical safety is outlined below.
Researchers are strongly advised to confirm the identity of the chemical they are working with before proceeding with any experimental work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
